Ibuprofen potassium
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
79261-49-7 |
|---|---|
Molecular Formula |
C13H17KO2 |
Molecular Weight |
244.37 g/mol |
IUPAC Name |
potassium;2-[4-(2-methylpropyl)phenyl]propanoate |
InChI |
InChI=1S/C13H18O2.K/c1-9(2)8-11-4-6-12(7-5-11)10(3)13(14)15;/h4-7,9-10H,8H2,1-3H3,(H,14,15);/q;+1/p-1 |
InChI Key |
XJELUCTZEAQYGF-UHFFFAOYSA-M |
SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)[O-].[K+] |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)[O-].[K+] |
Other CAS No. |
79261-49-7 |
Related CAS |
15687-27-1 (Parent) |
Origin of Product |
United States |
Foundational & Exploratory
A Comparative Analysis of Ibuprofen Potassium and Ibuprofen Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth comparison of ibuprofen potassium and ibuprofen acid, focusing on their chemical structures, physicochemical properties, and the implications of these differences for pharmaceutical applications. The document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and formulation.
Core Chemical Structure and Physicochemical Properties
Ibuprofen is a non-steroidal anti-inflammatory drug (NSAID) widely used for its analgesic, anti-inflammatory, and antipyretic properties.[1][2] It exists in its free acid form, 2-(4-isobutylphenyl)propanoic acid, and as various salts, with the potassium salt being a common alternative.[3][4]
Ibuprofen Acid: As a monocarboxylic acid, ibuprofen consists of a propionic acid group where one hydrogen at the second position is substituted by a 4-(2-methylpropyl)phenyl group.[1][3] This structure contains a chiral center at the α-position of the propionate moiety, leading to two enantiomers: (S)-(+)-ibuprofen, which is the pharmacologically active form, and (R)-(-)-ibuprofen, which is less active but can be converted to the S-enantiomer in vivo.[5][6] Commercial ibuprofen is typically sold as a racemic mixture of both enantiomers.[3][6]
This compound: This is the potassium salt of ibuprofen, with the chemical name potassium 2-[4-(2-methylpropyl)phenyl]propanoate.[7][8] The key structural difference is the replacement of the acidic proton of the carboxylic acid group with a potassium ion (K+), forming an ionic bond.[7][8] This transformation from a carboxylic acid to a salt has profound effects on the molecule's physicochemical properties, most notably its solubility.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. pubs.aip.org [pubs.aip.org]
- 3. Ibuprofen, (+-)- | C13H18O2 | CID 3672 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. news-medical.net [news-medical.net]
- 6. go.drugbank.com [go.drugbank.com]
- 7. This compound (79261-49-7) for sale [vulcanchem.com]
- 8. This compound | C13H17KO2 | CID 23662458 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis and Characterization of Ibuprofen Potassium Salt
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of ibuprofen potassium salt (C₁₃H₁₇KO₂). The conversion of ibuprofen into its potassium salt is a common strategy to enhance its aqueous solubility and dissolution rate, which can lead to faster absorption and a more rapid onset of analgesic action.[1][2] This document details the experimental protocols for synthesis and various analytical techniques used for characterization, presenting key quantitative data in a structured format for clarity and comparison.
Synthesis of this compound Salt
The synthesis of this compound salt is primarily achieved through a straightforward acid-base neutralization reaction. In this process, the carboxylic acid group of ibuprofen reacts with a potassium base, such as potassium hydroxide (KOH), to form the corresponding potassium salt and water.
Experimental Protocol: Neutralization Reaction
-
Dissolution: Dissolve a specific molar amount of ibuprofen in a suitable solvent, such as ethanol or a mixture of ethanol and water. Gentle heating and stirring can be applied to ensure complete dissolution.
-
Base Addition: Prepare a stoichiometric equivalent aqueous solution of potassium hydroxide (KOH). Add the KOH solution dropwise to the ibuprofen solution while stirring continuously. The ratio of potassium base to ibuprofen should be approximately 1:1 to ensure complete conversion.[3]
-
Reaction: Allow the mixture to stir at room temperature for a designated period (e.g., 1-2 hours) to ensure the neutralization reaction goes to completion.
-
Isolation: Remove the solvent from the reaction mixture using a rotary evaporator. This will yield the crude this compound salt.
-
Purification & Drying: The resulting solid can be purified by recrystallization from an appropriate solvent system. The purified salt should then be dried under a vacuum at an elevated temperature to remove any residual solvent and water. Due to the hygroscopic nature of this compound salt, it is crucial to store the final product in a desiccator.[2]
Caption: A flowchart illustrating the key stages in the synthesis of this compound salt.
The chemical transformation is depicted in the reaction diagram below.
Caption: The chemical reaction between ibuprofen and potassium hydroxide.
Characterization Methods
To confirm the identity, purity, and physicochemical properties of the synthesized this compound salt, a suite of analytical techniques is employed. The characterization workflow typically involves spectroscopic and thermal analysis to verify the formation of the salt and assess its properties relative to the parent ibuprofen acid.
Caption: A diagram showing the analytical methods used to characterize the final product.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule and is highly effective for confirming the conversion of the carboxylic acid of ibuprofen to its carboxylate salt form.
-
Experimental Protocol: A small amount of the dried sample is mixed with potassium bromide (KBr) powder and pressed into a pellet.[4] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for direct analysis of the solid powder. The spectrum is recorded over a range of 4000-400 cm⁻¹.
-
Results & Discussion: The key diagnostic change is the disappearance of the characteristic carbonyl (C=O) stretching band of the carboxylic acid group in ibuprofen, typically observed around 1721 cm⁻¹.[5] Concurrently, two new absorption bands appear for the carboxylate anion (COO⁻): a strong asymmetrical stretching vibration (around 1610-1550 cm⁻¹) and a weaker symmetrical stretching vibration (around 1400 cm⁻¹).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is used to confirm that the carbon skeleton of the ibuprofen molecule remains intact after the salt formation and to verify the removal of the acidic proton.
-
Experimental Protocol: The sample is dissolved in a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or DMSO-d₆, and the ¹H NMR spectrum is acquired.
-
Results & Discussion: The spectrum of this compound salt will show the characteristic signals for the aromatic and aliphatic protons, similar to those of ibuprofen. The most significant difference is the absence of the broad singlet signal corresponding to the acidic proton of the carboxylic acid group (typically found >10 ppm), confirming the deprotonation and salt formation.
Thermal Analysis (DSC & TGA)
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine the thermal properties of the salt, such as its melting point and thermal stability.
-
Experimental Protocol: A few milligrams of the sample are placed in an aluminum pan and heated at a constant rate (e.g., 10 K/min) under a nitrogen atmosphere.[6]
-
Results & Discussion: Ibuprofen exhibits a sharp endothermic peak corresponding to its melting point at approximately 75-78°C.[7][8] The DSC thermogram for this compound salt is expected to be significantly different. As the salt is hygroscopic, an initial endotherm related to dehydration may be observed.[2][9] The salt form is generally expected to have a higher melting or decomposition temperature compared to the parent acid, indicating increased thermal stability.[6] TGA can quantify the mass loss associated with dehydration and decomposition.
Powder X-Ray Diffraction (PXRD)
PXRD is a powerful technique for analyzing the crystalline structure of a solid material. It is used to confirm that the synthesized salt is a new crystalline entity and not simply a physical mixture of the starting materials.
-
Experimental Protocol: A powdered sample is uniformly packed into a sample holder and exposed to a monochromatic X-ray beam. The diffraction pattern is recorded as a function of the diffraction angle (2θ).[7][10]
-
Results & Discussion: The diffraction pattern of this compound salt will display a unique set of peaks at specific 2θ angles, which will be distinctly different from the patterns of both crystalline ibuprofen and the potassium base used in the synthesis. This confirms the formation of a new crystal lattice.[11]
Data Summary
The following tables summarize the key physical and analytical data for ibuprofen and its potassium salt.
Table 1: Physical and Chemical Properties
| Property | Ibuprofen | This compound Salt | Reference |
| Chemical Formula | C₁₃H₁₈O₂ | C₁₃H₁₇KO₂ | [12][13] |
| Molecular Weight | 206.28 g/mol | 244.37 g/mol | [7][13] |
| Appearance | White crystalline solid | White, potentially hygroscopic solid | [2][7] |
Table 2: Key FTIR Spectral Data
| Functional Group | Vibration Type | Ibuprofen (cm⁻¹) | This compound Salt (cm⁻¹) | Reference |
| O-H (Carboxylic Acid) | Stretching | 3300-2500 (broad) | Absent | [14] |
| C=O (Carboxylic Acid) | Stretching | ~1721 | Absent | [5] |
| COO⁻ (Carboxylate) | Asymmetric Stretch | Absent | ~1610-1550 | - |
| COO⁻ (Carboxylate) | Symmetric Stretch | Absent | ~1400 | - |
Table 3: Key ¹H NMR Spectral Data
| Proton | Ibuprofen (ppm) | This compound Salt (ppm) | Reference |
| -COOH | >10 (broad singlet) | Absent | [15] |
| Aromatic (Ar-H) | ~7.0-7.2 | ~7.0-7.2 | [16] |
| Aliphatic Protons | ~0.9-3.7 | ~0.9-3.7 (minor shifts expected) | [16] |
Table 4: Thermal Analysis Data (DSC)
| Thermal Event | Ibuprofen | This compound Salt | Reference |
| Dehydration | N/A | Expected endotherm (~100°C) | [9] |
| Melting Point (Tₘ) | ~75-78°C | Higher than parent acid; may decompose | [7][8] |
Conclusion
The synthesis of this compound salt via acid-base neutralization is a robust and efficient method for modifying the physicochemical properties of ibuprofen. The successful formation of the salt can be unequivocally confirmed through a combination of spectroscopic and thermal analysis techniques. FTIR and NMR spectroscopy verify the chemical transformation at a molecular level, while DSC and PXRD provide critical information about the thermal stability and crystalline structure of the final product. This well-characterized salt holds significant potential for use in pharmaceutical formulations where rapid drug release and absorption are desired.
References
- 1. Ibuprofen - Wikipedia [en.wikipedia.org]
- 2. WO2006100281A2 - Solubilized ibuprofen - Google Patents [patents.google.com]
- 3. US20080269334A1 - Highly Concentrated Pourable Aqueous Solutions Of Potassium Ibuprofen, Their Preparation And Their Use - Google Patents [patents.google.com]
- 4. Utilization of green ATR-FTIR spectroscopic method for quantitative analysis of Ibuprofen tablets [pharmacia.pensoft.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. start.jinr.ru [start.jinr.ru]
- 8. mdpi.com [mdpi.com]
- 9. dialnet.unirioja.es [dialnet.unirioja.es]
- 10. azom.com [azom.com]
- 11. azooptics.com [azooptics.com]
- 12. Ibuprofen, (+-)- | C13H18O2 | CID 3672 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. This compound | C13H17KO2 | CID 23662458 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. chemicalbook.com [chemicalbook.com]
Physicochemical Properties of Ibuprofen Potassium: A Technical Guide for Researchers
For immediate release
This technical guide provides a comprehensive overview of the core physicochemical properties of ibuprofen potassium, tailored for researchers, scientists, and professionals in drug development. This document details essential data, experimental methodologies, and relevant biological pathways to support advanced research and formulation activities.
Core Physicochemical Properties
This compound, the potassium salt of the non-steroidal anti-inflammatory drug (NSAID) ibuprofen, is a white crystalline powder.[1] Its formation from the parent acid enhances aqueous solubility, a critical factor for improving dissolution rates and bioavailability.[2] The fundamental properties are summarized below.
Data Summary
A compilation of the key quantitative physicochemical parameters for ibuprofen and its potassium salt is presented in Table 1. This data is essential for predicting the behavior of the molecule in various experimental and physiological conditions.
| Property | Value | Notes |
| Molecular Formula | C₁₃H₁₇KO₂ | - |
| Average Molecular Weight | 244.375 g/mol | [1][2] |
| Appearance | White crystalline powder | [1] |
| Water Solubility | Highly water-soluble | Significantly greater than ibuprofen free acid.[2] |
| pKa (of Ibuprofen) | 4.4 - 4.6 | Refers to the parent carboxylic acid.[3] |
| Melting Point (of Ibuprofen) | 75 - 78 °C | This is for the free acid form. Salts may decompose rather than melt.[4] |
| Thermal Decomposition (Ibuprofen) | Begins > 152 °C | Thermal decomposition for the free acid occurs in a single step after melting.[4][5] |
Experimental Protocols and Methodologies
Accurate characterization of physicochemical properties relies on standardized experimental protocols. This section details the methodologies for determining solubility, thermal properties, and pKa.
Solubility Determination (Shake-Flask Method)
The saturation shake-flask method is a reliable technique for determining the thermodynamic equilibrium solubility of a compound.[6]
Protocol:
-
Preparation: Add an excess amount of this compound powder to a series of vials containing a known volume of the desired solvent (e.g., purified water, phosphate buffer pH 7.4).
-
Equilibration: Seal the vials and place them in a mechanical shaker or agitator within a temperature-controlled environment (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[6]
-
Phase Separation: After equilibration, allow the samples to rest, permitting the undissolved solid to sediment. Centrifuge the samples to ensure complete separation of the solid and liquid phases.[6]
-
Sampling & Dilution: Carefully withdraw an aliquot from the supernatant. Dilute the aliquot with the solvent to a concentration within the calibrated range of the analytical instrument.
-
Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Calculation: Calculate the solubility based on the measured concentration and the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.
Thermal Analysis (Differential Scanning Calorimetry - DSC)
DSC is used to measure thermal events such as melting, crystallization, and decomposition. For hydrated salts like this compound, it can also reveal dehydration events.
Protocol:
-
Sample Preparation: Accurately weigh a small amount (typically 2-5 mg) of this compound powder into a DSC pan (e.g., aluminum).
-
Encapsulation: Hermetically seal the pan to prevent any loss of volatile components. Prepare an empty, sealed pan to serve as a reference.
-
Instrument Setup: Place the sample and reference pans into the DSC instrument. Purge the cell with an inert gas (e.g., nitrogen) to create a stable atmosphere.[4]
-
Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25 °C to 300 °C).[4]
-
Data Acquisition: The instrument records the differential heat flow between the sample and the reference as a function of temperature.
-
Data Analysis: Analyze the resulting thermogram to identify endothermic (melting, dehydration, decomposition) or exothermic (crystallization) peaks. While ibuprofen free acid shows a sharp melting endotherm around 75-78 °C, a hydrated salt like this compound would be expected to show an initial endotherm corresponding to water loss, followed by decomposition at higher temperatures.[4][7]
References
- 1. This compound | C13H17KO2 | CID 23662458 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Ibuprofen, (+-)- | C13H18O2 | CID 3672 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. revroum.lew.ro [revroum.lew.ro]
- 5. Reaction Rate Models for the Thermal Decomposition of Ibuprofen Crystals [scirp.org]
- 6. Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dialnet.unirioja.es [dialnet.unirioja.es]
The Core Mechanism of Ibuprofen Potassium on Cyclooxygenase Enzymes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the mechanism of action of ibuprofen potassium on cyclooxygenase (COX) enzymes. It provides a comprehensive overview of the biochemical interactions, quantitative inhibitory data, and detailed experimental protocols relevant to the study of this widely used non-steroidal anti-inflammatory drug (NSAID).
Introduction: this compound vs. Ibuprofen Acid
Ibuprofen is a non-selective inhibitor of cyclooxygenase (COX) enzymes, the central mediators in the synthesis of prostaglandins, which are involved in pain, inflammation, and fever.[1][2] While the pharmacologically active moiety is the ibuprofen anion, it is formulated as either a free acid or a salt, such as this compound.
The primary distinction between this compound and ibuprofen acid lies in their pharmacokinetic properties. Ibuprofen acid has low water solubility, which can slow its dissolution and subsequent absorption in the gastrointestinal tract.[3][4] In contrast, this compound is significantly more water-soluble, leading to faster dissolution, more rapid absorption, and a quicker onset of analgesic and anti-inflammatory effects.[5][6] This accelerated absorption results in a more rapid inhibition of COX enzymes in vivo.[7] However, the fundamental mechanism of action at the molecular level—the interaction of the ibuprofen anion with the COX enzymes—remains identical for both formulations.[5]
Molecular Mechanism of Action
Ibuprofen functions as a non-selective, reversible, and competitive inhibitor of both COX-1 and COX-2 isoenzymes.[8][9]
-
Non-selective Inhibition: Ibuprofen inhibits both COX-1, which is constitutively expressed and involved in homeostatic functions like gastric cytoprotection and platelet aggregation, and COX-2, which is inducible and plays a major role in inflammation.[2][10]
-
Reversible Inhibition: Unlike aspirin, which irreversibly acetylates a serine residue in the active site of COX enzymes, ibuprofen binds reversibly.[9] This means that the inhibition can be overcome by increasing the substrate concentration and that the duration of action is dependent on the drug's concentration at the target site.
-
Competitive Inhibition: Ibuprofen competes with the natural substrate, arachidonic acid, for binding to the active site of the COX enzymes.[9] By occupying the active site, ibuprofen prevents the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor for various prostaglandins and thromboxanes.[1]
Binding Site and Key Interactions
X-ray crystallography studies have revealed the precise binding mode of ibuprofen within the active site of COX enzymes. The ibuprofen molecule binds in the hydrophobic channel of the enzyme where arachidonic acid would normally bind. The key interactions involve:
-
An ionic bond (salt bridge) between the carboxylate group of ibuprofen and the guanidinium group of a highly conserved arginine residue at position 120 (Arg-120) .[11]
-
A hydrogen bond between the carboxylate group of ibuprofen and the hydroxyl group of a tyrosine residue at position 355 (Tyr-355) .[11]
These interactions anchor the ibuprofen molecule at the entrance of the cyclooxygenase channel, effectively blocking substrate access.
Stereoselectivity
Ibuprofen is a chiral molecule and is administered as a racemic mixture of two enantiomers: S-(+)-ibuprofen and R-(-)-ibuprofen. The S-(+)-enantiomer is responsible for the majority of the anti-inflammatory and analgesic activity through its potent inhibition of COX enzymes.[8][12] The R-(-)-enantiomer is significantly less active against COX enzymes.[12][13] In vivo, a portion of the inactive R-(-)-enantiomer is converted to the active S-(+)-enantiomer.[2]
Quantitative Data: Inhibition of COX-1 and COX-2
The inhibitory potency of ibuprofen is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of the enzyme's activity. The IC50 values for ibuprofen can vary depending on the specific assay conditions, enzyme source, and substrate concentration.
| Inhibitor | Target Enzyme | IC50 (μM) | Assay System |
| Ibuprofen | COX-1 | 13 | Purified Enzyme |
| Ibuprofen | COX-2 | 370 | Purified Enzyme |
| Ibuprofen | COX-1 | 2.5 - 5.0 | Whole Blood Assay |
| Ibuprofen | COX-2 | 8.2 - 15.0 | Whole Blood Assay |
Note: Data compiled from multiple sources. The IC50 values are for the active ibuprofen moiety and are applicable to both ibuprofen acid and this compound formulations in terms of enzymatic inhibition.
Signaling Pathway and Experimental Workflow Diagrams
Prostaglandin Synthesis and Inhibition by Ibuprofen
Caption: Prostaglandin synthesis pathway and its inhibition by ibuprofen.
Experimental Workflow for Determining COX Inhibition (IC50)
Caption: General workflow for determining the IC50 of ibuprofen on COX enzymes.
Experimental Protocols
In Vitro COX Inhibition Assay using Purified Enzymes
This protocol is a generalized method for determining the IC50 of this compound against purified COX-1 and COX-2 enzymes.
Materials:
-
Purified ovine or human COX-1 and COX-2 enzymes
-
This compound
-
Arachidonic acid (substrate)
-
Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme (cofactor)
-
Detection system (e.g., ELISA kit for PGE2, or LC-MS/MS)
-
96-well microplate
-
Incubator
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in the assay buffer. Perform serial dilutions to obtain a range of concentrations to be tested.
-
Prepare a solution of arachidonic acid in ethanol, and then dilute in assay buffer to the desired final concentration.
-
Reconstitute purified COX enzymes and heme in the assay buffer according to the manufacturer's instructions. Keep on ice.
-
-
Assay Procedure:
-
To each well of a 96-well plate, add the assay buffer.
-
Add the this compound dilutions to the respective wells. Include control wells with buffer only (no inhibitor).
-
Add the heme cofactor to all wells.
-
Add the COX-1 or COX-2 enzyme solution to all wells except for the blank wells.
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the arachidonic acid solution to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 10 minutes).
-
Stop the reaction by adding a stopping solution (e.g., 1 M HCl).
-
-
Detection and Analysis:
-
Quantify the amount of prostaglandin E2 (PGE2) produced in each well using a specific ELISA kit according to the manufacturer's protocol. Alternatively, use LC-MS/MS for more precise quantification.
-
Calculate the percentage of inhibition for each ibuprofen concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the ibuprofen concentration and fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.
-
Human Whole Blood Assay for COX Inhibition
This ex vivo/in vitro assay measures the inhibitory effect of ibuprofen on COX-1 and COX-2 in a more physiologically relevant environment.[14][15]
Materials:
-
Freshly drawn human venous blood (anticoagulated with heparin)
-
This compound
-
Lipopolysaccharide (LPS) for COX-2 induction
-
Saline solution
-
Incubator (37°C)
-
Centrifuge
-
ELISA kits for Thromboxane B2 (TXB2) and Prostaglandin E2 (PGE2)
Methodology:
-
COX-1 Activity (Thromboxane B2 production):
-
Aliquot 1 mL of whole blood into tubes containing various concentrations of this compound or saline (control).
-
Allow the blood to clot by incubating at 37°C for 60 minutes.
-
Centrifuge the tubes to separate the serum.
-
Collect the serum and measure the concentration of TXB2 (a stable metabolite of the COX-1 product, Thromboxane A2) using an ELISA kit.
-
-
COX-2 Activity (Prostaglandin E2 production):
-
Aliquot 1 mL of whole blood into tubes containing various concentrations of this compound or saline (control).
-
Add LPS (e.g., 10 µg/mL) to induce COX-2 expression and activity.
-
Incubate the blood at 37°C for 24 hours.
-
Centrifuge the tubes to separate the plasma.
-
Collect the plasma and measure the concentration of PGE2 using an ELISA kit.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of TXB2 (for COX-1) and PGE2 (for COX-2) production for each ibuprofen concentration compared to the saline control.
-
Determine the IC50 values for COX-1 and COX-2 by plotting the percentage of inhibition against the ibuprofen concentration as described in the previous protocol.
-
Conclusion
This compound exerts its therapeutic effects through the rapid delivery of the active ibuprofen anion, which acts as a non-selective, reversible, and competitive inhibitor of both COX-1 and COX-2 enzymes. Its mechanism of action is well-characterized, involving the blockage of the arachidonic acid binding channel through key interactions with Arg-120 and Tyr-355. While the potassium salt formulation enhances the speed of absorption and onset of action, the fundamental inhibitory mechanism at the enzymatic level is conserved. The quantitative assessment of its inhibitory potency and the understanding of the underlying signaling pathways are crucial for the continued development and optimization of this important class of anti-inflammatory drugs.
References
- 1. Ibuprofen - Wikipedia [en.wikipedia.org]
- 2. news-medical.net [news-medical.net]
- 3. researchgate.net [researchgate.net]
- 4. Enhancement of ibuprofen solubility and skin permeation by conjugation with l -valine alkyl esters - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00100G [pubs.rsc.org]
- 5. pharma.basf.com [pharma.basf.com]
- 6. Ibuprofen Sodium Is Absorbed Faster than Standard Ibuprofen Tablets: Results of Two Open-Label, Randomized, Crossover Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic and pharmacodynamic evaluation according to absorption differences in three formulations of ibuprofen - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ClinPGx [clinpgx.org]
- 9. derangedphysiology.com [derangedphysiology.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. researchgate.net [researchgate.net]
- 12. Inhibition of cyclooxygenase-1 and -2 by R(-)- and S(+)-ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibition of Cyclooxygenase‐1 and ‐2 by R(‐)‐ and S(+)‐Ibuprofen | Semantic Scholar [semanticscholar.org]
- 14. Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Different Methods for Testing Potential Cyclooxygenase-1 and Cyclooxygenase-2 Inhibitors | Springer Nature Experiments [experiments.springernature.com]
The Solubility Profile of Ibuprofen Potassium: A Technical Guide for Researchers and Drug Development Professionals
An In-depth exploration of the aqueous and organic solubility of ibuprofen potassium, providing key data, experimental methodologies, and logical frameworks for formulation development.
This technical guide offers a comprehensive overview of the solubility characteristics of this compound, a widely used non-steroidal anti-inflammatory drug (NSAID). Understanding the solubility of this active pharmaceutical ingredient (API) is paramount for the successful development of various dosage forms, influencing critical parameters such as dissolution rate, bioavailability, and therapeutic efficacy. This document provides quantitative solubility data, detailed experimental protocols for solubility determination, and visual representations of key experimental workflows to support researchers, scientists, and drug development professionals in their formulation and analytical endeavors.
Quantitative Solubility Data
The solubility of ibuprofen is significantly influenced by its form (free acid vs. salt) and the nature of the solvent system, including pH and temperature. This compound, as a salt of a weak acid, exhibits markedly different solubility characteristics compared to its free acid counterpart, particularly in aqueous media.
Aqueous Solubility
This compound is significantly more soluble in water than ibuprofen free acid due to its ionic nature. While specific quantitative data for this compound across a wide range of conditions is not extensively published, its solubility is known to be high. For context, the aqueous solubility of ibuprofen free acid is very low, typically less than 0.1 mg/mL in acidic to neutral pH, but increases with pH as the carboxylic acid group ionizes. The potassium salt form is designed to overcome this limitation, promoting rapid dissolution and absorption.
The solubility of ibuprofen is highly pH-dependent. In acidic environments like the stomach (pH 1-3), ibuprofen is predominantly in its non-ionized, less soluble form. As the pH increases in the intestinal tract (pH > 6.5), the solubility of ibuprofen significantly increases due to the formation of its soluble salt form. For instance, the solubility of ibuprofen at 37°C has been shown to increase from 0.038 mg/cm³ at pH 1 to 3.37 mg/cm³ at pH 6.8.
Table 1: pH-Dependent Aqueous Solubility of Ibuprofen (Free Acid) at 37°C
| pH | Solubility (mg/mL) | Reference |
| 1.0 | 0.038 | |
| 4.5 | 0.084 | |
| 5.5 | 0.685 | |
| 6.8 | 3.37 | |
| 7.2 | 5.86 (as IBP) |
Note: This table presents data for ibuprofen free acid to illustrate the effect of pH. The solubility of this compound is expected to be significantly higher in aqueous solutions.
Organic Solvent Solubility
Ibuprofen is generally very soluble in most organic solvents. This characteristic is important for various stages of drug development, including synthesis, purification, and the formulation of non-aqueous dosage forms.
Table 2: Solubility of Ibuprofen in Various Organic Solvents
| Solvent | Solubility | Temperature (°C) | Reference |
| Ethanol (90%) | 66.18 g/100 mL | 40 | |
| Ethanol | ~60 mg/mL | Not Specified | |
| Methanol | Very Soluble | Not Specified | |
| Acetone | Very Soluble | Not Specified | |
| Dichloromethane | Very Soluble | Not Specified | |
| DMSO | ~50 mg/mL | Not Specified | |
| Dimethylformamide | ~45 mg/mL | Not Specified |
Note: This table presents data for ibuprofen. The solubility of this compound in these organic solvents may differ.
Experimental Protocols for Solubility Determination
Accurate determination of solubility is crucial for pharmaceutical development. The following are detailed methodologies for key experiments cited in the literature for determining the solubility of ibuprofen and its salts.
Equilibrium Solubility Determination in Aqueous Buffers
This protocol outlines the steps for determining the saturation solubility of this compound in various aqueous buffer solutions using High-Performance Liquid Chromatography (HPLC) for quantification.
Methodology:
-
Preparation of Buffer Solutions: Prepare a series of phosphate buffers with varying pH values (e.g., pH 4.5, 5.4, 6.8, 7.4) to simulate different physiological conditions.
-
Sample Preparation: Add an excess amount of this compound to a known volume (e.g., 2 mL) of each buffer solution in sealed vials.
-
Equilibration: Vigorously stir the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vials at the same temperature to separate the undissolved solid from the saturated solution.
-
Sample Analysis: Carefully withdraw an aliquot of the clear supernatant, dilute it with the mobile phase, and analyze the concentration of this compound using a validated HPLC method.
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v) with the pH adjusted to 2.5 using orthophosphoric acid.
-
Flow Rate: 0.5 mL/min.
-
Detection: UV detector at 223 nm.
-
Quantification: Use a calibration curve prepared from standard solutions of this compound.
Solubility Determination in Organic Solvents
This protocol describes a method for determining the solubility of this compound in various organic solvents using UV-Vis spectrophotometry.
Methodology:
-
Solvent Selection: Choose a range of organic solvents of interest (e.g., ethanol, methanol, acetone).
-
Sample Preparation: Prepare saturated solutions by adding an excess of this compound to each solvent in sealed containers.
-
Equilibration: Agitate the solutions at a constant temperature until equilibrium is achieved.
-
Filtration: Filter the saturated solutions to remove any undissolved solid.
-
Sample Analysis: Dilute a known volume of the filtrate with the respective solvent and measure the absorbance at the wavelength of maximum absorption (λmax) for ibuprofen (typically around 221 nm in ethanol).
-
Quantification: Calculate the concentration using a previously established calibration curve of this compound in the same solvent.
Visualization of Experimental Workflows and Logical Relationships
Diagrams created using Graphviz (DOT language) are provided below to illustrate key processes and relationships relevant to the solubility of this compound.
Caption: Workflow for Aqueous Solubility Determination.
Caption: Factors Influencing this compound Solubility.
The Salt Advantage: A Technical Guide to the Enhanced Pharmacokinetics and Bioavailability of Ibuprofen Salts
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core pharmacokinetic and bioavailability differences between standard ibuprofen acid and its various salt formulations, including ibuprofen sodium, ibuprofen lysine, and ibuprofen arginate. By examining key pharmacokinetic parameters, this document provides a comprehensive overview for researchers and professionals in drug development seeking to understand the nuances of ibuprofen formulations.
Executive Summary
Ibuprofen, a cornerstone of non-steroidal anti-inflammatory drugs (NSAIDs), is widely used for its analgesic, anti-inflammatory, and antipyretic properties. However, its acidic form has low aqueous solubility, which can limit its speed of absorption and, consequently, the onset of therapeutic action. To overcome this, various salt formulations have been developed. This guide demonstrates that while the total drug exposure (bioavailability) remains comparable between ibuprofen acid and its salt forms, the salts consistently exhibit a more rapid absorption profile. This is characterized by a shorter time to reach maximum plasma concentration (Tmax) and often a higher peak plasma concentration (Cmax), which can be advantageous for rapid pain relief.
Comparative Pharmacokinetics: A Data-Driven Analysis
Clinical studies consistently show that ibuprofen salts are absorbed more rapidly than ibuprofen acid. This is primarily attributed to their enhanced solubility in the gastrointestinal tract. The following tables summarize the key pharmacokinetic parameters from various comparative studies.
Table 1: Pharmacokinetic Parameters of Ibuprofen Sodium vs. Ibuprofen Acid
| Formulation | Dose (mg) | Cmax (µg/mL) | Tmax (min) | AUC (µg·h/mL) | Study Population | Reference |
| Ibuprofen Sodium | 400 | 41.47 | 35 | 117.79 (AUC0-t) | 22 healthy volunteers | [1][2][3] |
| Ibuprofen Acid | 400 | 31.88 | 90 | 115.28 (AUC0-t) | 22 healthy volunteers | [1][2][3] |
| Ibuprofen Sodium | 400 | Higher | Significantly Earlier | Bioequivalent | 71 healthy volunteers | [4] |
| Ibuprofen Acid (Motrin® IB) | 400 | Lower | 120 | Bioequivalent | 71 healthy volunteers | [4] |
| Ibuprofen Sodium | 400 | Higher | 30-35 | Bioequivalent | 71 healthy volunteers | [4] |
| Ibuprofen Acid (Advil®) | 400 | Lower | 82.5 | Bioequivalent | 71 healthy volunteers | [4] |
Table 2: Pharmacokinetic Parameters of Ibuprofen Lysine vs. Ibuprofen Acid
| Formulation | Dose (mg) | Cmax (µg/mL) | Tmax (min) | AUC (µg·h/mL) | Study Population | Reference |
| Ibuprofen Lysine | 400 | Higher | 35-45 | Equivalent | Healthy adults | [5] |
| Ibuprofen Acid | 400 | Lower | 90-120 | Equivalent | Healthy adults | [5] |
| Ibuprofen Lysine | 400 | - | Significantly Earlier | - | 8 healthy male volunteers | [6] |
| Ibuprofen Acid | 400 | - | - | - | 8 healthy male volunteers | [6] |
| Ibuprofen Lysine | 400 | - | No significant difference | Non-inferior | Patients post-dental surgery | [7] |
| Ibuprofen Acid | 400 | - | - | Non-inferior | Patients post-dental surgery | [7] |
Table 3: Pharmacokinetic Parameters of Ibuprofen Arginate vs. Ibuprofen Acid
| Formulation | Dose (mg) | Cmax (µg/mL) | Tmax (min) | AUC (µg·h/mL) | Study Population | Reference |
| Ibuprofen Arginate | 400 | Significantly Higher | Significantly Shorter | Similar | 16 healthy volunteers | [8][9] |
| Ibuprofen Acid | 400 | Lower | - | Similar | 16 healthy volunteers | [8][9] |
| Ibuprofen Arginate | 400 | - | 30 | - | - | [10] |
| Ibuprofen Acid | 400 | - | 90 | - | - | [10] |
| Ibuprofen Arginate | 600 | 45% Higher | 2 hours sooner | Similar | 24 healthy volunteers | [9][11] |
| Dexibuprofen (S-(+)-enantiomer) | 400 | Lower | - | Similar | 24 healthy volunteers | [9][11] |
Experimental Protocols: A Closer Look at the Methodology
The data presented above are derived from rigorously designed clinical trials. Understanding the methodologies employed is crucial for interpreting the results.
Study Design
A common study design is a randomized, open-label, single-dose, crossover study .[3][4][12][13]
-
Randomized: Subjects are randomly assigned to a sequence of treatments to minimize bias.
-
Open-label: Both the researchers and subjects know which treatment is being administered.
-
Single-dose: Participants receive a single dose of the study drug on each treatment day.
-
Crossover: Each subject receives all the different ibuprofen formulations being tested, with a "washout" period between each administration to ensure the previous drug is cleared from their system.[3][13] This design allows for within-subject comparisons, reducing variability.
Study Population
The majority of these pharmacokinetic studies are conducted in healthy adult volunteers .[3][4] Key inclusion criteria often include a specific age range (e.g., 19-50 years) and a body mass index (BMI) within a healthy range (e.g., 18.5–27 kg/m2 ).[12] This ensures that the observed pharmacokinetic differences are primarily due to the drug formulations and not underlying health conditions.
Dosing and Administration
Participants typically fast overnight for at least 10 hours before receiving a single oral dose of the ibuprofen formulation with a standardized volume of water (e.g., 150-240 mL).[12][13] For studies investigating the effect of food, a high-fat breakfast is often consumed before drug administration.[4][13]
Blood Sampling and Analysis
Blood samples are collected at multiple time points before and after drug administration.[12][14] A typical schedule might involve sampling at 0, 0.17, 0.25, 0.33, 0.42, 0.5, 0.58, 0.67, 0.75, 0.83, 1, 1.25, 1.5, 2, 3, 4, 6, 8, 10, 12, and 16 hours post-dose.[12] The collected blood is then centrifuged to separate the plasma, which is stored frozen until analysis.
The concentration of ibuprofen in the plasma samples is quantified using validated analytical methods, most commonly High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) .[14][15][16] These techniques allow for the sensitive and specific measurement of ibuprofen and its enantiomers.
Pharmacokinetic Analysis
Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis.[12]
-
Cmax and Tmax are determined directly from the observed data.[12]
-
The Area Under the Curve (AUC) , which represents the total drug exposure over time, is calculated using the trapezoidal rule.[12]
Visualizing the Processes
Diagram 1: Ibuprofen Absorption Pathway
Caption: Comparative absorption pathways of ibuprofen acid and ibuprofen salts.
Diagram 2: Experimental Workflow for a Crossover Pharmacokinetic Study
References
- 1. Bioavailability of ibuprofen following oral administration of standard ibuprofen, sodium ibuprofen or ibuprofen acid incorporating poloxamer in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bioavailability of ibuprofen following oral administration of standard ibuprofen, sodium ibuprofen or ibuprofen acid incorporating poloxamer in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ibuprofen Sodium Is Absorbed Faster than Standard Ibuprofen Tablets: Results of Two Open-Label, Randomized, Crossover Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharma-journal.com [pharma-journal.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. A Randomized, Double-Blind, Placebo-Controlled Trial of Ibuprofen Lysinate in Comparison to Ibuprofen Acid for Acute Postoperative Dental Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. Ibuprofen Arginate for Rapid-Onset Pain Relief in Daily Practice: A Review of Its Use in Different Pain Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analgesia with ibuprofen arginate versus conventional ibuprofen for patients with dysmenorrhea: a crossover trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Pharmacokinetic and pharmacodynamic evaluation according to absorption differences in three formulations of ibuprofen - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dovepress.com [dovepress.com]
- 14. Bioavailability and Bioequivalence of Two Oral Single Dose of Ibuprofen 400 mg to Healthy Volunteers. – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 15. Determination of ibuprofen in erythrocytes and plasma by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. High-Throughput HPLC-MS/MS Method for Quantification of Ibuprofen Enantiomers in Human Plasma: Focus on Investigation of Metabolite Interference - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Crystal Structure and Polymorphism Analysis of Ibuprofen Potassium
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID), is commonly formulated as a salt to enhance its solubility and bioavailability. While the crystal structure and polymorphism of ibuprofen acid and its sodium salt have been extensively studied, there is a notable scarcity of publicly available data specifically on the crystal structure of ibuprofen potassium. This guide provides a comprehensive overview of the methodologies and analytical techniques that are essential for the characterization of the crystal structure and polymorphic forms of this compound. By drawing parallels with the well-documented analysis of ibuprofen and its sodium salt, this document serves as a detailed framework for researchers and pharmaceutical scientists engaged in the solid-state characterization of this compound and other active pharmaceutical ingredient (API) salts. We will delve into the experimental protocols for techniques such as X-ray diffraction, thermal analysis, and vibrational spectroscopy, and present data in a structured format to facilitate understanding and application in a research and development setting.
Introduction to Ibuprofen and the Significance of Salt Forms
Ibuprofen, chemically known as 2-(4-(2-methylpropyl)phenyl)propanoic acid, is a cornerstone of pain and inflammation management[1]. As an API, its solid-state properties, including crystal structure and polymorphism, are critical determinants of its stability, dissolution rate, and ultimately, its therapeutic efficacy. The formation of salts, such as this compound, is a common strategy to improve the physicochemical properties of acidic drugs[2]. Different salt forms can exhibit unique crystal structures and may exist in multiple polymorphic forms, each with distinct properties. Therefore, a thorough analysis of the crystal structure and polymorphism of this compound is paramount for the development of robust and effective drug products.
Methodologies for Crystal Structure and Polymorphism Analysis
A multi-faceted approach is necessary for the comprehensive characterization of the solid state of this compound. The following sections detail the key experimental techniques and their protocols.
X-ray Diffraction (XRD)
X-ray diffraction is the gold standard for determining the crystal structure of a material. It can distinguish between different crystalline phases and identify polymorphic forms[3][4][5][6].
SC-XRD provides the most definitive structural information, including unit cell dimensions, space group, and atomic coordinates.
Experimental Protocol:
-
Crystal Growth: High-quality single crystals of this compound are grown. Common methods include slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a supersaturated solution. A variety of solvents should be screened to find optimal conditions.
-
Data Collection: A suitable single crystal is mounted on a goniometer. The crystal is then exposed to a monochromatic X-ray beam, and the diffraction pattern is collected as the crystal is rotated[2]. Data is typically collected at a low temperature (e.g., 100 K or 173 K) to minimize thermal vibrations[2][7].
-
Structure Solution and Refinement: The collected diffraction data is used to solve and refine the crystal structure using specialized software (e.g., SHELXTL)[2]. This process yields the precise arrangement of atoms in the crystal lattice.
PXRD is a rapid and non-destructive technique used to analyze polycrystalline samples. It is invaluable for routine identification, phase purity analysis, and polymorphism screening[1][8][9][10].
Experimental Protocol:
-
Sample Preparation: A small amount of the this compound powder is gently packed into a sample holder. Care should be taken to minimize preferred orientation of the crystallites[11].
-
Data Acquisition: The sample is irradiated with a monochromatic X-ray source (commonly Cu-Kα radiation) in a diffractometer[1][6]. The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ)[1].
-
Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ, serves as a unique "fingerprint" for the crystalline phase. The positions and relative intensities of the diffraction peaks are compared to reference patterns to identify the crystalline form[5][9].
Thermal Analysis
Thermal analysis techniques are used to study the physical and chemical changes that occur in a material as a function of temperature.
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, glass transitions, and to detect polymorphic transitions[1][5][12][13].
Experimental Protocol:
-
Sample Preparation: A few milligrams of the this compound sample are accurately weighed and sealed in an aluminum pan.
-
Measurement: The sample and a reference pan (usually empty) are heated or cooled at a controlled rate (e.g., 10 °C/min) in a DSC instrument[5].
-
Data Analysis: The resulting thermogram shows endothermic and exothermic events. For a crystalline solid, a sharp endothermic peak corresponds to its melting point. The presence of multiple melting peaks or other thermal events can indicate polymorphism[14].
TGA measures the change in mass of a sample as a function of temperature. It is particularly useful for detecting the presence of solvates or hydrates.
Experimental Protocol:
-
Sample Preparation: A small amount of the this compound sample is placed in a tared TGA pan.
-
Measurement: The sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen).
-
Data Analysis: The TGA curve plots mass loss versus temperature. A step-wise mass loss can indicate the loss of solvent or water molecules from the crystal lattice, which is crucial for identifying solvated or hydrated forms[2].
Vibrational Spectroscopy
Vibrational spectroscopy techniques, such as Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provide information about the chemical bonding and molecular structure within a crystal.
FT-IR spectroscopy measures the absorption of infrared radiation by the sample, which excites molecular vibrations.
Experimental Protocol:
-
Sample Preparation: A small amount of the sample is mixed with potassium bromide (KBr) and pressed into a pellet, or analyzed directly using an Attenuated Total Reflectance (ATR) accessory[1].
-
Data Collection: The sample is placed in the path of an infrared beam, and the transmitted or reflected light is measured by a detector.
-
Data Analysis: The resulting spectrum shows absorption bands at specific wavenumbers corresponding to different functional groups. Changes in the position or shape of these bands can indicate different polymorphic forms or salt formation[15].
Data Presentation and Analysis
Table 1: Crystallographic Data for Ibuprofen and Ibuprofen Sodium Dihydrate
| Parameter | Racemic Ibuprofen | (S)-Ibuprofen Sodium Dihydrate |
| Chemical Formula | C₁₃H₁₈O₂ | C₁₃H₁₇NaO₂ · 2H₂O |
| Formula Weight | 206.28 | 266.30 |
| Crystal System | Monoclinic | Triclinic |
| Space Group | P2₁/c | P1 |
| a (Å) | 14.397(8) | 6.234(1) |
| b (Å) | 7.818(4) | 9.012(2) |
| c (Å) | 10.506(6) | 13.987(3) |
| α (°) | 90 | 87.23(3) |
| β (°) | 99.70(3) | 84.09(3) |
| γ (°) | 90 | 72.09(3) |
| Volume (ų) | 1165.6(1) | 742.8(3) |
| Z | 4 | 2 |
| Data Source | [7] | [16] |
Table 2: Thermal Analysis Data for Ibuprofen
| Compound | Melting Point (°C) | Enthalpy of Fusion (J/g) | Data Source |
| Racemic Ibuprofen | ~76 | ~128 | [14] |
| (S)-Ibuprofen | ~54 | - | - |
Visualization of Experimental Workflows
Graphviz diagrams are provided below to illustrate the logical flow of experiments in crystal structure and polymorphism analysis.
Conclusion and Future Directions
The comprehensive solid-state characterization of this compound is a critical step in its development as a pharmaceutical product. While direct crystallographic data for this compound is currently limited in the public domain, the methodologies and analytical frameworks established for ibuprofen and its other salt forms provide a clear roadmap for researchers. The application of X-ray diffraction, thermal analysis, and vibrational spectroscopy will be instrumental in elucidating the crystal structure, identifying potential polymorphs, and understanding the physicochemical properties of this compound. Future research should focus on the systematic crystallization and characterization of this compound to fill the existing knowledge gap. Such studies will not only contribute to a deeper understanding of this important API but also facilitate the development of improved formulations with enhanced therapeutic performance. The workflows and protocols outlined in this guide provide a robust starting point for these endeavors.
References
- 1. pjps.pk [pjps.pk]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Properties of ibuprofen crystallized under various conditions: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. start.jinr.ru [start.jinr.ru]
- 6. azooptics.com [azooptics.com]
- 7. Crystallography Open Database: Information card for entry 2006278 [crystallography.net]
- 8. RS, S (+) - and R (−)-ibuprofen cocrystal polymorphs: Vibrational spectra, XRD measurement and DFT calculation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Physicochemical characterization of interaction of ibuprofen by solid-state milling with aluminum hydroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Similarity in structures of racemic and enantiomeric ibuprofen sodium dihydrates - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Identification of Ibuprofen Potassium using FTIR and NMR
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical overview of the analytical methods used for the spectroscopic identification of ibuprofen potassium, a common salt form of the widely used non-steroidal anti-inflammatory drug (NSAID), ibuprofen. Utilizing Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy, this document outlines the core principles, experimental protocols, and data interpretation necessary for the unambiguous characterization of this active pharmaceutical ingredient (API).
Introduction
Ibuprofen, chemically known as (RS)-2-(4-(2-methylpropyl)phenyl)propanoic acid, is a cornerstone medication for managing pain, inflammation, and fever. Its therapeutic effects are primarily achieved through the non-selective inhibition of cyclooxygenase (COX) enzymes, which are critical in the synthesis of prostaglandins. To enhance solubility and dissolution rates, ibuprofen is often formulated as a salt, with this compound being a prominent example. This improved solubility can lead to faster absorption and a more rapid onset of analgesic action.
Accurate identification and characterization of the specific salt form of an API are critical for ensuring drug product quality, safety, and efficacy. FTIR and NMR spectroscopy are powerful, non-destructive analytical techniques that provide detailed molecular information, making them indispensable tools in pharmaceutical development and quality control. This guide details the application of these techniques for the definitive identification of this compound.
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy measures the absorption of infrared radiation by a sample, causing molecular vibrations at specific frequencies that correspond to the molecule's functional groups. The resulting spectrum provides a unique "molecular fingerprint," allowing for the identification of the compound and the confirmation of specific chemical features, such as the conversion of a carboxylic acid to a carboxylate salt.
Experimental Protocol: KBr Pellet Method
The potassium bromide (KBr) pellet technique is a common method for preparing solid samples for FTIR transmission analysis.
-
Sample Preparation: Accurately weigh approximately 1-2 mg of the this compound sample.
-
Grinding: Add the sample to approximately 100-200 mg of dry, spectroscopic-grade KBr powder in an agate mortar.
-
Mixing: Gently grind the mixture with a pestle until a fine, homogeneous powder is obtained. This minimizes scattering of the IR radiation.
-
Pellet Formation: Transfer a portion of the mixture into a pellet-pressing die.
-
Pressing: Place the die under a hydraulic press and apply pressure (typically 5-7 tons) for several minutes to form a thin, transparent or translucent pellet.
-
Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
Data Acquisition: Record the spectrum, typically over a range of 4000–400 cm⁻¹, with a resolution of 4 cm⁻¹ and an accumulation of 16-32 scans to ensure a good signal-to-noise ratio.
An alternative, often simpler method is Attenuated Total Reflectance (ATR)-FTIR, which allows for the analysis of the solid powder directly with minimal sample preparation.
FTIR Spectral Data and Interpretation
The key to distinguishing ibuprofen from this compound via FTIR is the transformation of the carboxylic acid functional group into a carboxylate anion. This chemical change results in a significant and easily identifiable shift in the infrared spectrum.
The most notable change is the disappearance of the strong carbonyl (C=O) stretching band of the carboxylic acid, typically seen in ibuprofen's spectrum around 1720-1706 cm⁻¹. In its place, the spectrum of this compound will exhibit two new characteristic absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the carboxylate (COO⁻) group.
| Functional Group | Ibuprofen Wavenumber (cm⁻¹) | This compound Wavenumber (cm⁻¹) | Vibrational Mode |
| O-H Stretch (Carboxylic Acid) | ~3000 (broad) | Absent | Stretching |
| C-H Stretch (Aliphatic) | 2956 - 2870 | 2955 - 2868 | Stretching |
| C=O Stretch (Carboxylic Acid) | ~1721 - 1706 | Absent | Stretching |
| COO⁻ Stretch (Carboxylate) | Absent | ~1550-1610 | Asymmetric Stretching |
| COO⁻ Stretch (Carboxylate) | Absent | ~1400-1420 | Symmetric Stretching |
| C=C Stretch (Aromatic) | ~1600, ~1460 | ~1610, ~1460 | Stretching |
Note: The exact peak positions can vary slightly depending on the sample preparation method and instrument.
The presence of the strong asymmetric carboxylate stretch around 1550-1610 cm⁻¹ and the symmetric stretch around 1400-1420 cm⁻¹, coupled with the absence of the carboxylic acid C=O and O-H bands, provides definitive evidence for the formation of the potassium salt.
Thermal Analysis of Ibuprofen Potassium Stability Using DSC and TGA: An In-depth Technical Guide
Introduction
Ibuprofen is a widely used non-steroidal anti-inflammatory drug (NSAID) that is available in various salt forms to enhance its solubility and bioavailability.[1] Ibuprofen potassium is one such salt, valued for its rapid absorption.[1] For researchers, scientists, and drug development professionals, ensuring the thermal stability of active pharmaceutical ingredients (APIs) like this compound is a critical aspect of formulation development, manufacturing, and storage.
Thermal analysis techniques, particularly Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are indispensable tools for characterizing the thermal properties of pharmaceuticals.[2] DSC measures the heat flow associated with thermal transitions in a material as a function of temperature, providing information on melting, crystallization, and other phase changes.[2] TGA, on the other hand, measures changes in the mass of a sample as a function of temperature, which is useful for determining thermal stability and decomposition profiles.[3]
This technical guide provides a comprehensive overview of the application of DSC and TGA for the thermal analysis of this compound. While there is a scarcity of publicly available data specifically for this compound, this guide will leverage the extensive information available for ibuprofen as a baseline and infer the expected thermal behavior of its potassium salt based on data from other NSAID potassium salts.
Thermal Properties of Ibuprofen (Acid Form) as a Baseline
Ibuprofen in its free acid form has been extensively studied. It typically presents as a crystalline solid with a relatively low melting point and a well-defined decomposition pattern.
Differential Scanning Calorimetry (DSC) of Ibuprofen
The DSC thermogram of ibuprofen is characterized by a sharp endothermic peak corresponding to its melting point, which is generally observed between 75 °C and 78 °C.[4][5] The onset of decomposition can be observed at higher temperatures.
Thermogravimetric Analysis (TGA) of Ibuprofen
TGA reveals that ibuprofen is thermally stable up to approximately 152 °C.[6] Significant thermal degradation, observed as mass loss, typically begins in the range of 180 °C to 200 °C and proceeds in a single step.[3][6]
The following table summarizes the key thermal events for ibuprofen based on literature data.
| Thermal Event | Technique | Temperature Range (°C) | Observations |
| Melting | DSC | 75 - 78 | Sharp endothermic peak[4][5] |
| Onset of Decomposition | TGA | ~152 | Initial mass loss[6] |
| Major Decomposition | TGA | 180 - 300 | Single-step mass loss[3][6] |
Expected Thermal Behavior of this compound
Based on the analysis of other NSAID potassium salts, such as diclofenac potassium, we can infer the likely thermal profile of this compound.[7][8]
-
Hydration/Dehydration: Potassium salts of APIs often exist as hydrates. Therefore, the DSC thermogram of this compound may exhibit one or more endothermic peaks at temperatures below 100 °C, corresponding to the loss of water molecules.[7][8] TGA would concurrently show a mass loss corresponding to the percentage of water in the hydrated crystal structure.
-
Melting and Decomposition: Unlike the free acid form, which has a distinct melting point followed by decomposition at a higher temperature, this compound may not have a clear melting endotherm. Instead, it is likely to be stable at higher temperatures and then undergo decomposition. For instance, diclofenac potassium decomposes at temperatures above 280 °C.[7][8] It is plausible that this compound would also exhibit enhanced thermal stability compared to ibuprofen, with a decomposition temperature significantly higher than 152 °C.
Experimental Protocols
The following are detailed methodologies for conducting DSC and TGA analyses for a pharmaceutical substance like this compound.
Differential Scanning Calorimetry (DSC) Protocol
-
Sample Preparation:
-
Accurately weigh 3-5 mg of the this compound sample into a standard aluminum DSC pan.[4]
-
Hermetically seal the pan to prevent any loss of volatile components.
-
Prepare an empty, hermetically sealed aluminum pan to be used as a reference.
-
-
Instrument Parameters:
-
Instrument: A calibrated Differential Scanning Calorimeter.
-
Temperature Range: Typically from ambient temperature (e.g., 25 °C) to a temperature above the expected decomposition (e.g., 350 °C).
-
Heating Rate: A standard heating rate of 10 °C/min is commonly used.[9]
-
Purge Gas: Use an inert gas, such as nitrogen, with a flow rate of 50 mL/min to provide a stable thermal environment.[9]
-
-
Procedure:
-
Place the sample and reference pans in the DSC cell.
-
Equilibrate the system at the starting temperature.
-
Initiate the heating program and record the heat flow as a function of temperature.
-
-
Data Analysis:
-
Analyze the resulting thermogram to identify endothermic and exothermic events.
-
Determine the onset temperature, peak temperature, and enthalpy (ΔH) for each thermal event.
-
Thermogravimetric Analysis (TGA) Protocol
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound sample into a ceramic or platinum TGA crucible.
-
-
Instrument Parameters:
-
Instrument: A calibrated Thermogravimetric Analyzer.
-
Temperature Range: From ambient temperature (e.g., 25 °C) to a temperature where complete decomposition is expected (e.g., 600 °C).
-
Heating Rate: A linear heating rate of 10 °C/min is standard.
-
Purge Gas: Use an inert nitrogen atmosphere with a flow rate of 100 mL/min to prevent oxidative degradation.[9]
-
-
Procedure:
-
Place the crucible with the sample onto the TGA balance.
-
Tare the balance.
-
Initiate the heating program and record the mass loss as a function of temperature.
-
-
Data Analysis:
-
Analyze the TGA curve (mass vs. temperature) and its first derivative (DTG curve) to determine the onset temperature of decomposition and the temperatures of maximum mass loss rates.
-
Quantify the percentage of mass loss at each decomposition step.
-
Visualizations
Experimental Workflow for Thermal Analysis
Caption: Experimental workflow for the thermal analysis of this compound.
Logical Relationship for Stability Assessment
References
- 1. This compound (79261-49-7) for sale [vulcanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. revroum.lew.ro [revroum.lew.ro]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Diclofenac salts. I. Fractal and thermal analysis of sodium and potassium diclofenac salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. dadun.unav.edu [dadun.unav.edu]
The Advantages of Salt Formation for Ibuprofen's Therapeutic Effect
An In-depth Technical Guide:
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract: Ibuprofen, a cornerstone non-steroidal anti-inflammatory drug (NSAID), is widely utilized for its analgesic, anti-inflammatory, and antipyretic properties. As a Biopharmaceutical Classification System (BCS) Class II drug, its therapeutic efficacy is often limited by its poor aqueous solubility and slow dissolution rate.[1] This technical guide provides a comprehensive overview of the advantages conferred by converting ibuprofen free acid into its salt forms, such as ibuprofen sodium and ibuprofen lysine. By enhancing its physicochemical properties, salt formation leads to a more rapid onset of therapeutic action, a critical factor in the management of acute pain. This guide details the comparative physicochemical and pharmacokinetic profiles, outlines relevant experimental protocols, and illustrates the underlying principles through logical and experimental workflows.
Introduction: Overcoming the Limitations of Ibuprofen Free Acid
Ibuprofen is a weak acid with a pKa of approximately 4.91, exhibiting very low solubility in the acidic environment of the stomach.[2][3] This poor solubility is a rate-limiting step for its absorption into the bloodstream, leading to a delay in the onset of its analgesic effect, with peak plasma concentrations typically reached 1.5 to 3 hours after oral administration of standard free acid tablets.[4] For conditions requiring rapid pain relief, this delay is a significant clinical drawback.
Salt formation is a well-established pharmaceutical strategy to improve the solubility and dissolution rate of poorly water-soluble drugs.[5][6] By converting ibuprofen into a salt, such as ibuprofen sodium or ibuprofen lysine, its aqueous solubility is dramatically increased.[7][8] This enhancement in solubility facilitates a faster dissolution process in the gastrointestinal tract, leading to more rapid absorption and a quicker onset of therapeutic action.[7][9]
Enhanced Physicochemical Properties of Ibuprofen Salts
The primary advantage of ibuprofen salts lies in their superior solubility and dissolution characteristics compared to the free acid form. Ibuprofen free acid is practically insoluble in water, especially at the low pH of gastric fluid.[4][10] In contrast, salt forms are significantly more water-soluble.
For instance, the solubility of standard ibuprofen in distilled water is reported to be less than 0.1%, whereas the solubility of ibuprofen lysinate is approximately 17%.[8] Similarly, ibuprofen sodium dihydrate has been shown to dissolve much more rapidly than conventional ibuprofen acid at various pH levels, including acidic conditions representative of the stomach.[11] This increased solubility is the fundamental driver for the pharmacokinetic advantages observed with ibuprofen salts.
Table 1: Comparative Solubility of Ibuprofen Formulations
| Compound/Formulation | Solvent/Medium | Solubility | Reference |
| Ibuprofen Free Acid | Distilled Water | < 0.1% | [8] |
| Ibuprofen Free Acid | Water | 0.04 mg/mL | [12] |
| Ibuprofen Lysinate | Distilled Water | ~17% | [8] |
| Ibuprofen Cystamine Salt 1 | Water | 6.11 mg/mL | [12] |
| Ibuprofen Cystamine Salt 2 | Water | 7.81 mg/mL | [12] |
| Ibuprofen Sodium | Water | >100 mg/mL | [12] |
Accelerated Pharmacokinetic Profile
The enhanced solubility and rapid dissolution of ibuprofen salts directly translate to a more favorable pharmacokinetic profile, characterized by faster absorption and an earlier attainment of peak plasma concentrations. While the overall extent of absorption (bioavailability, measured as Area Under the Curve or AUC) remains similar between salt and acid forms, the rate of absorption is significantly different.[10][13]
Clinical studies consistently demonstrate that ibuprofen salts, such as sodium, lysine, and arginine salts, achieve a significantly shorter time to maximum plasma concentration (Tmax) and a higher maximum plasma concentration (Cmax) compared to standard ibuprofen acid tablets.[13][14][15]
Logical Workflow: From Formulation to Therapeutic Effect
Caption: Logical flow from drug formulation to therapeutic outcome.
Table 2: Comparative Pharmacokinetic Parameters of Ibuprofen Formulations (Single 200 mg or 400 mg dose)
| Formulation | Tmax (median, hours) | Cmax (mean, µg/mL) | Study Population/Notes | Reference |
| Ibuprofen Acid (Standard Tablet) | 1.25 - 2.0 | 11.71 ± 1.3 | Healthy Volunteers (200 mg) | [14][16] |
| Ibuprofen Arginine | 0.42 | 1.25x higher vs Acid | Healthy Volunteers (200 mg) | [14] |
| Ibuprofen Lysinate | 0.58 - 0.75 | Higher vs Acid | Healthy Volunteers (400 mg) | [10][15] |
| Ibuprofen Sodium Dihydrate | 0.58 | 41.47 | Healthy Volunteers (400 mg equiv.) | [13] |
| Ibuprofen Acid (Standard Tablet) | 1.5 | 31.88 | Healthy Volunteers (400 mg equiv.) | [13] |
Ibuprofen's Mechanism of Action
The therapeutic effects of ibuprofen, regardless of its form (acid or salt), are mediated through the non-selective inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[9][17] These enzymes are critical for the synthesis of prostaglandins from arachidonic acid.[9] Prostaglandins are key mediators of inflammation, pain, and fever.[7] By inhibiting COX enzymes, ibuprofen reduces prostaglandin production, thereby exerting its anti-inflammatory, analgesic, and antipyretic effects.[9] The salt form does not alter this fundamental mechanism of action but ensures that the active ibuprofen moiety reaches systemic circulation more rapidly to initiate this effect.
Prostaglandin Synthesis Pathway and Ibuprofen Inhibition
Caption: Ibuprofen inhibits COX enzymes to block prostaglandin synthesis.
Key Experimental Protocols
The evaluation of ibuprofen formulations relies on standardized in vitro and in vivo experimental methods to determine their physicochemical and pharmacokinetic properties.
The equilibrium solubility of ibuprofen and its salts is commonly determined using the shake-flask method .[18]
-
Protocol:
-
An excess amount of the drug substance (e.g., ibuprofen acid or ibuprofen sodium) is added to a specific volume of a relevant aqueous medium (e.g., distilled water, phosphate buffer at various pH levels).
-
The mixture is placed in a sealed container and agitated (e.g., in a shaker bath) at a constant temperature (e.g., 37°C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.[19]
-
After equilibration, the suspension is filtered (e.g., through a 0.2 or 0.45 µm filter) to separate the undissolved solid from the saturated solution.[20]
-
The concentration of the dissolved drug in the filtrate is then quantified using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.[18]
-
Dissolution testing is crucial for predicting the in vivo performance of a drug formulation. The USP Apparatus II (Paddle Method) is frequently used for oral solid dosage forms of ibuprofen.[21]
-
Protocol:
-
Apparatus: USP Apparatus II (paddle).
-
Dissolution Medium: 900 mL of a specified medium, such as pH 7.2 phosphate buffer, is placed in the dissolution vessel.[20][22] Other media, like simulated gastric fluid (e.g., 0.1 N HCl), may also be used to assess performance under different physiological conditions.[23]
-
Temperature: The medium is maintained at 37 ± 0.5°C.[21]
-
Agitation: The paddle is rotated at a constant speed, typically 50 RPM.[20][22]
-
Procedure: A single tablet or a specified amount of suspension is placed into the vessel.
-
Sampling: Aliquots of the dissolution medium are withdrawn at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes). The withdrawn volume is replaced with fresh medium to maintain a constant total volume.
-
Analysis: The samples are filtered and analyzed by UV-Vis spectrophotometry or HPLC to determine the concentration of dissolved ibuprofen at each time point.[20][23] The cumulative percentage of drug dissolved is then plotted against time.
-
These studies are essential to compare the rate and extent of drug absorption in humans. A typical design is a randomized, open-label, single-dose, crossover study .[14][16]
-
Protocol:
-
Subjects: A cohort of healthy human volunteers is recruited.
-
Design: In a crossover design, each subject receives each of the different ibuprofen formulations (e.g., ibuprofen acid tablet and ibuprofen salt tablet) in a randomized sequence, separated by a "washout" period (e.g., one week) to ensure the complete elimination of the drug from the body before the next administration.[13][16]
-
Dosing: Subjects, typically after an overnight fast, receive a single oral dose of the ibuprofen formulation.[13]
-
Blood Sampling: Blood samples are collected via an indwelling catheter at multiple time points before dosing (baseline) and at frequent intervals after dosing (e.g., 0.25, 0.5, 0.75, 1, 1.5, 2, 4, 6, 8, 12 hours).[14][24]
-
Plasma Analysis: Plasma is separated from the blood samples, and the concentration of ibuprofen is determined using a validated bioanalytical method, such as liquid chromatography-mass spectrometry (LC-MS) or HPLC.[13][24]
-
Pharmacokinetic Analysis: The plasma concentration-time data for each subject and formulation are used to calculate key pharmacokinetic parameters, including Cmax, Tmax, and AUC. Statistical analyses are then performed to compare these parameters between the different formulations.
-
Workflow for a Comparative Bioavailability Study
Caption: A typical crossover design for an in vivo bioavailability study.
Conclusion and Future Perspectives
The formation of salts represents a highly effective and widely implemented strategy to enhance the therapeutic profile of ibuprofen. By significantly improving aqueous solubility and dissolution rate, ibuprofen salts facilitate more rapid absorption, leading to a faster onset of analgesic action. This is a critical advantage in the clinical management of acute pain conditions where prompt relief is paramount. The pharmacokinetic data consistently show a reduction in Tmax and an increase in Cmax for salt formulations compared to the free acid, while maintaining equivalent overall bioavailability. The underlying mechanism of COX inhibition remains unchanged, with the primary benefit being the expedited delivery of the active moiety to the systemic circulation. Future research may continue to explore novel salt forms or co-crystals that could offer further advantages in terms of stability, manufacturability, or even combination therapies to address specific clinical needs.[12][25]
References
- 1. Technological approaches to increase the bioavailability of Ibuprofen [pharmacia.pensoft.net]
- 2. The Relative Bioavailability of Ibuprofen After Administration With a Novel Soft Chewable Drug Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhancement of ibuprofen solubility and skin permeation by conjugation with l -valine alkyl esters - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00100G [pubs.rsc.org]
- 4. Amorphisation of Free Acid Ibuprofen and Other Profens in Mixtures with Nanocellulose: Dry Powder Formulation Strategy for Enhanced Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmajournal.net [pharmajournal.net]
- 6. researchgate.net [researchgate.net]
- 7. Ibuprofen vs Ibuprofen Sodium | Power [withpower.com]
- 8. pharma.basf.com [pharma.basf.com]
- 9. What is the mechanism of Ibuprofen Sodium? [synapse.patsnap.com]
- 10. pharma-journal.com [pharma-journal.com]
- 11. Pharmacokinetics of ibuprofen sodium dihydrate and gastrointestinal tolerability of short-term treatment with a novel, rapidly absorbed formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Pharmacokinetic and pharmacodynamic evaluation according to absorption differences in three formulations of ibuprofen - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Therapeutically relevant differences in the pharmacokinetical and pharmaceutical behavior of ibuprofen lysinate as compared to ibuprofen acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. New formulation of ibuprofen on absorption-rate: A comparative bioavailability study in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Ibuprofen Sodium | C13H21NaO4 | CID 23690315 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. lup.lub.lu.se [lup.lub.lu.se]
- 20. Comparative Studies on the Dissolution Profiles of Oral Ibuprofen Suspension and Commercial Tablets using Biopharmaceutical Classification System Criteria - PMC [pmc.ncbi.nlm.nih.gov]
- 21. rjptonline.org [rjptonline.org]
- 22. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 23. healthsciencesbulletin.com [healthsciencesbulletin.com]
- 24. New formulation of ibuprofen on absorption-rate: A comparative bioavailability study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
Methodological & Application
Application Note: Quantification of Ibuprofen Potassium in Plasma by HPLC-UV
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ibuprofen, a nonsteroidal anti-inflammatory drug (NSAID), is widely used for its analgesic, anti-inflammatory, and antipyretic properties. The potassium salt of ibuprofen is often favored for its rapid absorption. Accurate quantification of ibuprofen in plasma is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This application note provides a detailed protocol for the determination of ibuprofen potassium in human plasma using a robust and reliable High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method.
The described method is based on established and validated procedures, offering a balance of sensitivity, specificity, and efficiency suitable for high-throughput analysis in a research or clinical setting.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS): Naproxen, Flurbiprofen, or Mefenamic Acid
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphoric acid (analytical grade)
-
Potassium phosphate dibasic (analytical grade)
-
Human plasma (drug-free)
-
Ultrapure water
Equipment
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 3 µm particle size)
-
Centrifuge
-
Vortex mixer
-
Pipettes and tips
-
Volumetric flasks
Sample Preparation
A critical step in bioanalysis is the effective extraction of the analyte from the complex plasma matrix. Protein precipitation is a simple and common method for this purpose.
Protocol: Protein Precipitation
-
Pipette 1.0 mL of human plasma into a microcentrifuge tube.
-
Vortex the mixture for 30 seconds to precipitate the plasma proteins.
-
Centrifuge the tube at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
To further clean up the sample and concentrate the analyte, the supernatant can be saturated with ammonium sulfate to salt-out the acetonitrile, which can then be directly injected into the HPLC system.[1][2][3]
-
Alternatively, an aliquot of the clear supernatant can be directly injected into the HPLC system.
Other validated extraction methods include solid-phase extraction (SPE) and liquid-liquid extraction (LLE). SPE can offer cleaner extracts and higher recovery.[4] LLE provides another effective means of sample cleanup.[5]
Chromatographic Conditions
The following chromatographic conditions have been shown to provide good separation and peak shape for ibuprofen.
Table 1: HPLC-UV Chromatographic Conditions
| Parameter | Condition |
| Column | Reversed-phase C18 (e.g., 150 mm x 4.6 mm, 3 µm)[1][2][3] |
| Mobile Phase | Acetonitrile and phosphoric acid solution (pH 2.2) in a 1:1 ratio[1][2][3] or Acetonitrile: 15 mM potassium phosphate buffer (pH 3.0) (56:44 v/v)[6] |
| Flow Rate | 1.0 mL/min[3][6] |
| Injection Volume | 20 µL to 100 µL[1][6] |
| UV Detection Wavelength | 220 nm[1][2][3][6] |
| Run Time | Less than 20 minutes[1][2][3] |
Method Validation
Method validation is essential to ensure the reliability of the analytical data. Key validation parameters are summarized below.
Table 2: Summary of Method Validation Parameters
| Parameter | Typical Performance |
| Linearity | 0.78 - 100 µg/mL[4] |
| Limit of Quantitation (LOQ) | 1.56 µg/mL[4] or lower (e.g., 25 ng/mL with a 100 µL injection)[1][2][3] |
| Intra-day Precision (%RSD) | ≤ 6%[4] |
| Inter-day Precision (%RSD) | ≤ 6%[4] |
| Intra-day Accuracy (% of nominal) | Within ± 2%[4] |
| Inter-day Accuracy (% of nominal) | Within ± 2%[4] |
| Recovery | ≥ 87%[4] |
Experimental Workflow and Data Analysis
The overall workflow for the quantification of ibuprofen in plasma is depicted in the following diagram.
Caption: Experimental workflow for ibuprofen quantification in plasma.
Quantitative Data Summary
The following tables summarize the quantitative performance of a typical validated HPLC-UV method for ibuprofen in plasma.
Table 3: Linearity and Sensitivity
| Parameter | Value | Reference |
| Linear Range | 0.78 - 100 µg/mL | [4] |
| Correlation Coefficient (r²) | > 0.99 | |
| Limit of Detection (LOD) | 25 ng/mL | [1][2][3] |
| Limit of Quantitation (LOQ) | 1.56 µg/mL | [4] |
Table 4: Precision and Accuracy
| Concentration Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Intra-day Accuracy (% of Nominal) | Inter-day Accuracy (% of Nominal) | Reference |
| Low QC (4.5 µg/mL) | ≤ 6% | ≤ 6% | Within ± 2% | Within ± 2% | [4] |
| Medium QC (40 µg/mL) | ≤ 6% | ≤ 6% | Within ± 2% | Within ± 2% | [4] |
| High QC (85 µg/mL) | ≤ 6% | ≤ 6% | Within ± 2% | Within ± 2% | [4] |
Table 5: Recovery
| Analyte | Mean Recovery (%) | Reference |
| Ibuprofen | ≥ 87% | [4] |
Conclusion
The HPLC-UV method detailed in this application note provides a reliable and efficient means for the quantification of this compound in plasma. The simple protein precipitation sample preparation method, coupled with optimized chromatographic conditions, allows for accurate and precise measurements suitable for a variety of research and clinical applications. The method has been demonstrated to be linear over a clinically relevant concentration range, with excellent precision, accuracy, and recovery.
Logical Relationship Diagram
The following diagram illustrates the logical steps and considerations for developing and validating an HPLC-UV method for ibuprofen quantification in plasma.
Caption: Logical flow for HPLC-UV method development and validation.
References
- 1. Assay of ibuprofen in human plasma by rapid and sensitive reversed-phase high-performance liquid chromatography:application to a single dose pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Validation of a liquid chromatographic method for the determination of ibuprofen in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Validated Analytical Methods for Ibuprofen Potassium Assay in Pharmaceuticals
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
This document provides detailed application notes and protocols for validated analytical methods for the quantitative determination of Ibuprofen Potassium in pharmaceutical formulations. The methods discussed include High-Performance Liquid Chromatography (HPLC), UV-Vis Spectrophotometry, and Titrimetry.
Introduction
This compound, the potassium salt of ibuprofen, is a widely used non-steroidal anti-inflammatory drug (NSAID). Accurate and reliable analytical methods are crucial for the quality control and batch release of pharmaceutical products containing this compound. This document outlines validated methods that are simple, accurate, precise, and robust, making them suitable for routine analysis in a quality control laboratory.
Comparative Summary of Validated Analytical Methods
The following table summarizes the key performance parameters of the three validated analytical methods for the assay of this compound. This allows for an easy comparison to select the most suitable method based on available instrumentation, sample throughput requirements, and desired sensitivity.
| Parameter | High-Performance Liquid Chromatography (HPLC) | UV-Vis Spectrophotometry | Titrimetry |
| Principle | Separation based on polarity followed by UV detection. | Measurement of UV absorbance at a specific wavelength. | Neutralization of the acidic drug with a standard base. |
| Linearity Range | 0.4 - 1.6 mg/mL[1] | 5 - 25 µg/mL[2] | 200 - 600 mg[3] |
| Correlation Coefficient (R²) | > 0.999[1][4][5] | > 0.999[2] | > 0.99[3] |
| Accuracy (% Recovery) | 99.80 - 101.1%[1][5][6] | 97.83 - 99.79%[2][7] | 98 - 102%[3] |
| Precision (% RSD) | < 2%[1][5][8] | < 2%[7][9] | < 1%[3] |
| Limit of Detection (LOD) | 0.036 mg/mL[1] | 0.59 µg/mL[7] | Not typically determined |
| Limit of Quantitation (LOQ) | 0.110 mg/mL[1] | 1.80 µg/mL[7] | Not typically determined |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This method provides a specific and sensitive assay for this compound in various pharmaceutical dosage forms.
3.1.1. Chromatographic Conditions
| Parameter | Condition |
| Column | C18 (150 x 4.6 mm, 5 µm)[1] |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 6.8) (65:35 v/v)[5] |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 220 nm[1][10] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Run Time | 10 minutes |
3.1.2. Reagent and Sample Preparation
-
Phosphate Buffer (pH 6.8): Dissolve 1.75 g of dipotassium hydrogen phosphate in 900 mL of water. Adjust the pH to 6.8 with diluted phosphoric acid or sodium hydroxide and make up the volume to 1000 mL with water.[5]
-
Mobile Phase Preparation: Mix the phosphate buffer and HPLC grade acetonitrile in the ratio of 65:35 (v/v). Filter through a 0.45 µm membrane filter and degas.[5]
-
Standard Stock Solution (1 mg/mL): Accurately weigh about 100 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the range of 0.4 - 1.6 mg/mL with the mobile phase.[1]
-
Sample Preparation:
-
Weigh and powder not fewer than 20 tablets.
-
Accurately weigh a quantity of the powder equivalent to 100 mg of this compound and transfer to a 100 mL volumetric flask.
-
Add about 70 mL of the mobile phase and sonicate for 15 minutes to dissolve the drug.
-
Dilute to volume with the mobile phase and mix well.
-
Filter a portion of the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.
-
3.1.3. Procedure
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes.
-
Inject 20 µL of the blank (mobile phase) to ensure a stable baseline.
-
Inject 20 µL of each working standard solution in triplicate.
-
Construct a calibration curve by plotting the mean peak area against the concentration.
-
Inject 20 µL of the sample preparation in triplicate.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
UV-Vis Spectrophotometry Method
This method is simple, cost-effective, and suitable for the routine quality control of this compound tablets.
3.2.1. Instrumental Parameters
| Parameter | Setting |
| Instrument | UV-Vis Spectrophotometer (Double Beam) |
| Wavelength (λmax) | 222 nm[4] |
| Solvent (Blank) | 0.1 M NaOH |
| Scan Range | 200 - 400 nm (for λmax determination) |
3.2.2. Reagent and Sample Preparation
-
0.1 M Sodium Hydroxide (NaOH): Dissolve 4.0 g of NaOH in 1000 mL of distilled water.
-
Standard Stock Solution (1 mg/mL): Accurately weigh about 100 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with 0.1 M NaOH.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the range of 5 - 25 µg/mL with 0.1 M NaOH.[2]
-
Sample Preparation:
-
Weigh and powder 20 tablets.
-
Accurately weigh a quantity of the powder equivalent to 100 mg of this compound and transfer to a 100 mL volumetric flask.
-
Add about 70 mL of 0.1 M NaOH and sonicate for 15 minutes.
-
Dilute to volume with 0.1 M NaOH and mix well.
-
Filter the solution through Whatman filter paper.
-
Further dilute the filtrate with 0.1 M NaOH to obtain a final concentration within the linearity range (e.g., 15 µg/mL).
-
3.2.3. Procedure
-
Set the spectrophotometer to zero with the blank (0.1 M NaOH).
-
Scan the working standard solution from 400 nm to 200 nm to determine the wavelength of maximum absorbance (λmax).
-
Measure the absorbance of each working standard solution at the determined λmax.
-
Construct a calibration curve by plotting the absorbance against the concentration.
-
Measure the absorbance of the sample preparation at the λmax.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
Titrimetry Method
This is a classic and cost-effective method based on the acidic nature of the ibuprofen molecule.
3.3.1. Principle
This compound is assayed by a neutralization titration where the free carboxylic acid group of ibuprofen reacts with a standardized solution of sodium hydroxide.
3.3.2. Reagents and Apparatus
-
Sodium Hydroxide (0.1 M): Standardized solution.
-
Phenolphthalein Indicator: 1% w/v in ethanol.
-
Ethanol (95%): Neutralized to phenolphthalein.
-
Apparatus: Burette, pipette, conical flask, analytical balance.
3.3.3. Procedure
-
Standardization of 0.1 M NaOH: Accurately weigh about 0.5 g of primary standard potassium hydrogen phthalate (KHP), previously dried at 120 °C for 2 hours. Dissolve it in 75 mL of carbon dioxide-free water. Add 2-3 drops of phenolphthalein indicator and titrate with the prepared NaOH solution until a permanent pink color is obtained. Calculate the molarity of the NaOH solution.
-
Sample Preparation:
-
Weigh and finely powder 20 tablets.
-
Accurately weigh a quantity of the powder equivalent to about 400 mg of this compound into a 250 mL conical flask.
-
Add 100 mL of neutralized ethanol and warm gently to dissolve the drug.
-
-
Titration:
-
Add 2-3 drops of phenolphthalein indicator to the sample solution.
-
Titrate with the standardized 0.1 M NaOH solution until a permanent faint pink color is achieved.
-
Perform a blank titration with 100 mL of neutralized ethanol and make any necessary corrections.
-
3.3.4. Calculation
Each mL of 0.1 M sodium hydroxide is equivalent to 24.43 mg of this compound (C₁₃H₁₇KO₂).
% Assay = (V * M * F * 100) / W
Where:
-
V = Volume of NaOH consumed (mL)
-
M = Molarity of NaOH
-
F = Equivalence factor (0.2443 g/mol )
-
W = Weight of the sample taken (g)
Visualization of Workflows
Analytical Method Validation Workflow
The following diagram illustrates the general workflow for the validation of an analytical method as per ICH guidelines.
Caption: Workflow for Analytical Method Validation.
HPLC Assay Experimental Workflow
The diagram below outlines the key steps involved in the HPLC assay of this compound.
Caption: Experimental Workflow for HPLC Assay.
References
- 1. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 2. ijarsct.co.in [ijarsct.co.in]
- 3. researchgate.net [researchgate.net]
- 4. ijbpas.com [ijbpas.com]
- 5. A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijnrd.org [ijnrd.org]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. researchgate.net [researchgate.net]
- 9. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 10. Assay method development and validation of ibuprofen tablets by HPLC | Semantic Scholar [semanticscholar.org]
Application Note: Formulating Ibuprofen Potassium for Advanced Transdermal Delivery Systems
Introduction
Ibuprofen is a widely used non-steroidal anti-inflammatory drug (NSAID) renowned for its analgesic, anti-inflammatory, and antipyretic properties.[1] Oral administration, however, is often associated with gastrointestinal side effects, especially with chronic use.[2][3] Transdermal drug delivery systems (TDDS), such as patches and gels, offer a compelling alternative by delivering ibuprofen directly through the skin.[4][5] This approach minimizes systemic side effects, bypasses first-pass metabolism, and provides localized, sustained therapeutic action.[3][4]
The primary challenge in transdermal delivery is overcoming the barrier function of the skin's outermost layer, the stratum corneum.[2] Advanced formulations address this by incorporating penetration enhancers that reversibly disrupt the stratum corneum's lipid structure, facilitating drug permeation.[2][6] While most research focuses on the lipophilic free-acid form of ibuprofen, its more water-soluble salt, ibuprofen potassium, presents unique opportunities and challenges. Its increased solubility can be advantageous in hydrophilic formulations like hydrogels but may require sophisticated strategies, such as in-situ salt formation or ion pairing, to effectively penetrate the lipid-rich skin barrier.
This application note provides a detailed overview of formulation strategies, quantitative performance data, and experimental protocols for developing and evaluating advanced transdermal delivery systems for ibuprofen.
Formulation Strategies and Components
The successful formulation of a transdermal system depends on the synergistic interplay between the active pharmaceutical ingredient (API), a polymer matrix, and penetration enhancers.
-
Polymer Matrix: The polymer forms the backbone of the transdermal system, controlling the drug release rate and providing adhesion. Common polymers include acrylic pressure-sensitive adhesives (PSAs), polyvinyl pyrrolidone (PVP), and chitosan.[6][7][8][9] Acrylic PSAs are often used in drug-in-adhesive matrix patches, where the drug is uniformly dispersed within the adhesive layer.[6][7]
-
Penetration Enhancers: These are critical for facilitating the transport of ibuprofen across the stratum corneum.[10] They can be categorized based on their chemical nature, including organic acids, fatty acids, surfactants, and terpenes like menthol.[2][6][11] Studies have shown that enhancers like oleic acid and allantoin can significantly increase the permeation of ibuprofen.[6]
Table 1: Example Formulations of Ibuprofen Drug-in-Adhesive Transdermal Patches Data synthesized from studies on ibuprofen transdermal systems. The core principles are applicable to this compound formulations.
| Formulation ID | Polymer Matrix | API Concentration (%) | Penetration Enhancer (5% w/w) | Key Finding |
| TP-IBU-Control | Acrylic PSA | 10% | None | Baseline permeation reference.[6] |
| TP-IBU-OA | Acrylic PSA | 10% | Oleic Acid | Exhibited the highest cumulative permeation in one study.[6] |
| TP-IBU-All | Acrylic PSA | 10% | Allantoin | Showed the highest permeability, 2.8 times greater than control.[6][12] |
| TP-IBU-Men | Acrylic PSA | 10% | Menthol | A commonly used enhancer that improves drug diffusion.[2] |
| TP-IBU-LA | Acrylic PSA | 10% | Linolenic Acid | Resulted in the highest accumulation of the drug in the skin.[6] |
Quantitative Analysis of Transdermal Performance
The efficacy of a transdermal formulation is quantified by its skin permeation parameters. These are typically determined using in vitro studies with Franz diffusion cells. Key parameters include steady-state flux (Jss), permeability coefficient (Kp), and the cumulative amount of drug permeated over 24 hours (Q₂₄).
Table 2: Skin Permeation Parameters for Ibuprofen from Various Transdermal Patch Formulations (Adapted from a study using 5% enhancer concentration and pig skin as the membrane).[6]
| Formulation ID | Flux (Jss) (µg/cm²∙h) | Permeability Coefficient (Kp) (cm/h x 10³) | Cumulative Permeation (Q₂₄) (µg/cm²) |
| TP-IBU-Control | 2.455 ± 0.367 | 2.455 ± 0.367 | 58.919 ± 8.818 |
| TP-IBU-OA | 6.791 ± 1.016 | 6.791 ± 1.016 | 163.306 ± 24.418 |
| TP-IBU-All | 6.953 ± 1.040 | 6.953 ± 1.040 | 159.274 ± 23.823 |
| TP-IBU-Men | 3.511 ± 0.525 | 3.511 ± 0.525 | 84.269 ± 12.607 |
| TP-IBU-LA | 4.148 ± 0.621 | 4.148 ± 0.621 | 99.554 ± 14.893 |
Experimental Protocols
Protocol 1: Preparation of a Drug-in-Adhesive Transdermal Patch
This protocol describes the solvent casting method for preparing a matrix-type transdermal patch.
Materials:
-
This compound/Ibuprofen
-
Acrylic Pressure-Sensitive Adhesive (PSA) solution
-
Penetration Enhancer (e.g., Oleic Acid, Menthol)
-
Solvent (e.g., Ethyl Acetate)
-
Backing film (e.g., Polyester film)
-
Release liner (e.g., Siliconized paper)
Procedure:
-
Drug-Enhancer Solution: Accurately weigh and dissolve the required amount of this compound and the selected penetration enhancer in a suitable solvent like ethyl acetate.
-
Mixing: Add the drug-enhancer solution to the acrylic PSA solution. Mix thoroughly with a magnetic stirrer until a homogenous adhesive composition is formed.[6]
-
Casting: Carefully coat the adhesive mixture onto a polyester backing film at a controlled thickness (e.g., 250 µm) using a film applicator.[6]
-
Drying & Crosslinking: Place the coated film in a hot air oven for thermal crosslinking (e.g., 15 minutes at 110 °C) to evaporate the solvent and form a stable adhesive matrix.[6]
-
Lamination: Once cooled, laminate the resulting adhesive film layer with a siliconized release liner to protect the adhesive surface.
-
Cutting: Cut the prepared laminate into patches of the desired size (e.g., 2 cm²) for evaluation.
Protocol 2: In Vitro Skin Permeation Study using Franz Diffusion Cell
This protocol details the use of a Franz diffusion cell to measure drug permeation through a membrane.
Apparatus & Materials:
-
Franz Diffusion Cell System
-
Membrane: Excised pig ear skin, human skin, or a synthetic membrane like Strat-M®.[6][13]
-
Receptor Medium: Phosphate Buffered Saline (PBS) pH 7.4, maintained at 37 °C.[6][14]
-
Transdermal patch prepared as per Protocol 1.
-
Magnetic stirrer
-
HPLC or UV-Vis Spectrophotometer for analysis.
Procedure:
-
Membrane Preparation: If using biological skin, carefully excise it, remove subcutaneous fat, and equilibrate it in PBS.
-
Cell Assembly: Mount the prepared skin membrane between the donor and receptor compartments of the Franz diffusion cell, ensuring the stratum corneum side faces the donor compartment.[15]
-
Receptor Phase: Fill the receptor compartment with pre-warmed (37 °C) PBS (pH 7.4), ensuring no air bubbles are trapped beneath the membrane. The receptor medium should be continuously stirred.[6]
-
Patch Application: Apply the prepared transdermal patch to the surface of the membrane in the donor compartment.[6]
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot (e.g., 0.4 mL) of the receptor fluid for analysis.[6][14]
-
Replacement: Immediately replace the withdrawn volume with an equal amount of fresh, pre-warmed receptor medium to maintain sink conditions.[6]
-
Analysis: Analyze the collected samples to determine the concentration of ibuprofen using a validated analytical method (see Protocol 3).
Protocol 3: Quantification of Ibuprofen by HPLC
This protocol outlines a typical High-Performance Liquid Chromatography (HPLC) method for quantifying ibuprofen in receptor fluid samples.
Instrumentation & Conditions:
-
HPLC System: With UV detector.
-
Column: C18 column (e.g., 250 x 4.6 mm, 5 µm).[16]
-
Mobile Phase: A mixture of 0.02 M potassium dihydrogen phosphate buffer (adjusted to pH 2.5 with phosphoric acid) and acetonitrile (e.g., 53:40 v/v).[17][18]
-
Injection Volume: 20 µL.[17]
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of ibuprofen of known concentrations in the receptor medium (PBS pH 7.4).
-
Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration.
-
Sample Analysis: Inject the samples collected from the Franz diffusion cell study (Protocol 2).
-
Quantification: Determine the concentration of ibuprofen in the samples by interpolating their peak areas from the calibration curve. Calculate the cumulative amount of drug permeated per unit area at each time point.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Transdermal ibuprofen patches with novel penetration enhancers [wisdomlib.org]
- 3. questjournals.org [questjournals.org]
- 4. mdpi.com [mdpi.com]
- 5. Investigation and Evaluation of the Transdermal Delivery of Ibuprofen in Various Characterized Nano-Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Evaluation of the Structural Modification of Ibuprofen on the Penetration Release of Ibuprofen from a Drug-in-Adhesive Matrix Type Transdermal Patch - PMC [pmc.ncbi.nlm.nih.gov]
- 8. wisdomlib.org [wisdomlib.org]
- 9. wjpsonline.com [wjpsonline.com]
- 10. Transdermal Delivery of Ibuprofen Utilizing a Novel Solvent-Free Pressure-sensitive Adhesive (PSA): TEPI® Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Potential of Essential Oils as Penetration Enhancers for Transdermal Administration of Ibuprofen to Treat Dysmenorrhoea - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enhancing Transdermal Delivery: Investigating the Impact of Permeation Promoters on Ibuprofen Release and Penetration from Medical Patches-In Vitro Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. tandfonline.com [tandfonline.com]
- 15. globalresearchonline.net [globalresearchonline.net]
- 16. ukaazpublications.com [ukaazpublications.com]
- 17. Transdermal Delivery Systems for Ibuprofen and Ibuprofen Modified with Amino Acids Alkyl Esters Based on Bacterial Cellulose - PMC [pmc.ncbi.nlm.nih.gov]
- 18. EP3900710A1 - Multi-layer transdermal drug delivery system containing ibuprofen or structural analogue thereof - Google Patents [patents.google.com]
Application Notes: Development of Ibuprofen Potassium Loaded Nano-emulsions and Nano-emulgels
Introduction
Ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID), is a BCS Class II drug characterized by low solubility and high permeability.[1][2] While effective, its oral administration can lead to gastrointestinal side effects.[3] The potassium salt of ibuprofen offers improved aqueous solubility. Formulating ibuprofen potassium into nano-sized delivery systems, such as nano-emulsions and nano-emulgels, for topical or transdermal application presents a promising strategy to enhance drug delivery, improve bioavailability, and minimize systemic side effects.[3][4]
Nano-emulsions are thermodynamically stable, transparent or translucent dispersions of oil and water, stabilized by an interfacial film of surfactant and co-surfactant, with droplet sizes typically under 200 nm.[3][5] Their small droplet size provides a large surface area, which can enhance the permeation of the drug through the skin.[3][6] For topical applications, the liquid consistency of nano-emulsions can be modified by incorporating them into a gel matrix, forming a nano-emulgel. This approach combines the benefits of a nano-emulsion with the favorable properties of a gel, such as controlled drug release, ease of application, and improved skin adhesion.[1][4]
These application notes provide a comprehensive overview and detailed protocols for the formulation and characterization of this compound loaded nano-emulsions and their subsequent development into nano-emulgels.
Experimental and Logical Workflow
The following diagram outlines the comprehensive workflow for the development and characterization of this compound loaded nano-emulsions and nano-emulgels, from initial material selection to final product evaluation.
References
Application Note: Protocol for In Vitro Drug Release Studies of Ibuprofen Potassium from Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ibuprofen potassium, a salt of the widely used non-steroidal anti-inflammatory drug (NSAID) ibuprofen, is formulated into nanoparticles to enhance its therapeutic efficacy, potentially by improving solubility and modifying release profiles. In vitro drug release studies are a critical component in the development and quality control of such nanoformulations. These studies provide essential data on the rate and mechanism of drug release, which is indicative of the formulation's in vivo performance. This document provides a detailed protocol for conducting in vitro drug release studies of this compound from nanoparticles using the dialysis bag method, a widely accepted and appropriate technique for nanoparticulate systems.[1][2]
Core Principles
The in vitro release of a drug from nanoparticles is a complex process influenced by various factors including the nanoparticle composition, drug-polymer interactions, and the experimental conditions of the release study. The dialysis method separates the nanoparticle formulation from the release medium by a semi-permeable membrane.[1] This membrane allows the diffusion of the dissolved drug into the surrounding medium while retaining the nanoparticles. The concentration of the released drug in the medium is then measured over time to determine the release profile. Key parameters such as the pH of the release medium, temperature, and agitation are controlled to simulate physiological conditions.
Experimental Protocol: Dialysis Bag Method
This protocol details a standard procedure for assessing the in vitro release of this compound from a nanoparticle suspension.
Materials and Equipment
-
Materials:
-
This compound-loaded nanoparticles
-
Phosphate Buffered Saline (PBS) at pH 7.4 (to simulate physiological pH) and other relevant pH values (e.g., pH 1.2 for simulated gastric fluid)
-
Dialysis tubing (e.g., cellulose membrane with a molecular weight cut-off (MWCO) of 12-14 kDa, ensuring it is at least 100 times the molecular weight of the drug)[1]
-
Deionized water
-
Standard laboratory glassware (beakers, volumetric flasks, etc.)
-
-
Equipment:
-
Thermostatically controlled shaking water bath or orbital shaker
-
Magnetic stirrer and stir bars
-
UV-Vis Spectrophotometer
-
pH meter
-
Analytical balance
-
Syringes and needles for sampling
-
Experimental Workflow Diagram
Caption: Workflow for the in vitro release study of this compound from nanoparticles.
Step-by-Step Procedure
-
Preparation of Release Medium: Prepare 1L of Phosphate Buffered Saline (PBS) at pH 7.4. Ensure the pH is accurately adjusted. For studies mimicking the stomach, a 0.1 N HCl solution (pH 1.2) can be used.
-
Dialysis Membrane Preparation: Cut the dialysis tubing into suitable lengths (e.g., 8-10 cm). Hydrate the membranes by soaking them in the release medium for at least 30 minutes before use.
-
Nanoparticle Suspension Preparation: Disperse an accurately weighed amount of this compound-loaded nanoparticles (e.g., equivalent to 2 mg of ibuprofen) in a known volume of the release medium (e.g., 2 mL).[3]
-
Loading the Sample: Securely close one end of the hydrated dialysis tube with a clip. Pipette the nanoparticle suspension into the bag and seal the other end, ensuring no air bubbles are trapped.
-
Initiating the Study: Place the sealed dialysis bag into a beaker containing a defined volume of release medium (e.g., 250 mL).[3] The volume should be sufficient to maintain sink conditions, where the concentration of the drug in the medium is kept low (typically <10-30% of its saturation solubility) to avoid inhibiting further drug release.
-
Incubation: Place the beaker in a shaking water bath set to 37°C with a constant agitation speed (e.g., 100 rpm).[2][4]
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a sample (e.g., 5 mL) from the release medium.[3]
-
Medium Replenishment: Immediately after each withdrawal, add an equal volume of fresh, pre-warmed (37°C) release medium back into the beaker to maintain a constant volume and preserve sink conditions.
-
Quantification: Determine the concentration of this compound in the collected samples using a UV-Vis spectrophotometer at its maximum absorbance wavelength (λmax), which is approximately 221 nm for ibuprofen in PBS.[3][4] A calibration curve must be prepared beforehand using known concentrations of this compound in the same release medium.
-
Data Calculation: Calculate the cumulative percentage of drug released over time, correcting for the drug removed during sampling.
Data Presentation and Analysis
Tabulated Data
Quantitative results should be presented clearly. The following table provides a template for summarizing the release data.
Table 1: Cumulative In Vitro Release of this compound from Nanoparticles
| Time (hours) | Concentration (µg/mL) | Cumulative Amount Released (µg) | Cumulative Release (%) |
| 0.5 | Value | Value | Value ± SD |
| 1 | Value | Value | Value ± SD |
| 2 | Value | Value | Value ± SD |
| 4 | Value | Value | Value ± SD |
| 8 | Value | Value | Value ± SD |
| 12 | Value | Value | Value ± SD |
| 24 | Value | Value | Value ± SD |
| Data should be presented as the mean of at least three replicate experiments ± standard deviation (SD). |
Drug Release Kinetics
To understand the mechanism of drug release, the experimental data can be fitted to various mathematical models.
Caption: Logical flow for determining the drug release kinetic model.
The goodness of fit for each model is typically assessed by the correlation coefficient (R²).
Table 2: Common Mathematical Models for Drug Release Kinetics
| Model | Equation | Description |
| Zero-Order | Qₜ = Q₀ + K₀t | The drug release rate is independent of its concentration. |
| First-Order | log Qₜ = log Q₀ - K₁ t/2 .303 | The drug release rate is proportional to the remaining drug concentration. |
| Higuchi | Qₜ = Kₙt¹ᐟ² | Describes drug release from a matrix system based on Fickian diffusion.[5] |
| Korsmeyer-Peppas | Mₜ/M₋ = Kₖₚtⁿ | Describes drug release from a polymeric system; the release exponent 'n' indicates the mechanism (e.g., Fickian diffusion, anomalous transport).[4] |
Where Qₜ is the amount of drug released at time t, Q₀ is the initial amount of drug, and K represents the release rate constant for each model.
Conclusion
This protocol provides a standardized framework for assessing the in vitro release of this compound from nanoparticle formulations. Careful execution of these steps and rigorous data analysis are essential for characterizing the performance of the delivery system, ensuring product consistency, and providing valuable insights for formulation optimization. The dialysis method, when properly implemented, is a reliable tool for generating data that can guide further preclinical and clinical development.
References
- 1. In Vitro Dissolution Testing Strategies for Nanoparticulate Drug Delivery Systems: Recent Developments and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dissolutiontech.com [dissolutiontech.com]
- 3. actapharmsci.com [actapharmsci.com]
- 4. Comparative study of the release profiles of ibuprofen from polymeric nanocapsules and nanospheres [scielo.org.mx]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Synthesis and Evaluation of Novel Ibuprofen Derivatives for Enhanced Antimicrobial Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of novel ibuprofen derivatives and protocols for evaluating their antimicrobial properties. The aim is to guide researchers in developing new therapeutic agents with enhanced efficacy against a range of bacterial pathogens.
Introduction
Ibuprofen, a well-known non-steroidal anti-inflammatory drug (NSAID), has demonstrated potential antimicrobial and anti-biofilm activities.[1][2][3] To enhance this activity and potentially reduce the side effects associated with ibuprofen, such as gastrointestinal issues, its carboxylic acid group can be chemically modified.[4][5] This has led to the synthesis of various derivatives, including esters, amides, and heterocyclic compounds, which have shown promising antimicrobial effects against both Gram-positive and Gram-negative bacteria.[4][6][7] This document outlines the synthesis of several such derivatives and the protocols for assessing their antimicrobial efficacy.
Synthesis of Novel Ibuprofen Derivatives
The synthesis of ibuprofen derivatives often involves the modification of its carboxylic acid moiety to yield esters, amides, or to incorporate various heterocyclic rings such as thiadiazoles, imidazothiadiazoles, and pyrazoles.[4][7]
General Synthesis Workflow
The overall process for synthesizing and screening novel ibuprofen derivatives for antimicrobial activity is illustrated in the workflow diagram below.
Caption: General workflow for synthesis and screening of ibuprofen derivatives.
Experimental Protocol: Synthesis of Ibuprofen Amide Derivatives
This protocol is based on the synthesis of ibuprofen amides by reacting ibuprofen acyl chloride with various amines.[6]
Materials:
-
Ibuprofen
-
Thionyl chloride
-
Appropriate amine (e.g., morpholine, 4-aminobenzoic acid)
-
Dry benzene
-
Sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Solvents for recrystallization (e.g., ethanol)
Procedure:
-
Preparation of Ibuprofen Acyl Chloride:
-
In a round-bottom flask, add ibuprofen and an excess of thionyl chloride.
-
Reflux the mixture for 2-3 hours.
-
After cooling, remove the excess thionyl chloride by distillation under reduced pressure to obtain ibuprofen acyl chloride.
-
-
Synthesis of Ibuprofen Amide:
-
Dissolve the ibuprofen acyl chloride in dry benzene.
-
In a separate flask, dissolve the desired amine in dry benzene.
-
Slowly add the ibuprofen acyl chloride solution to the amine solution while stirring in an ice bath.
-
Allow the reaction mixture to stir at room temperature for 4-6 hours.
-
Wash the reaction mixture with sodium bicarbonate solution and then with water.
-
Dry the organic layer over anhydrous magnesium sulfate and evaporate the solvent.
-
Recrystallize the crude product from a suitable solvent to obtain the pure ibuprofen amide derivative.
-
Experimental Protocol: Synthesis of Heterocyclic Ibuprofen Derivatives (Imidazo[2,1-b][4][7][8]thiadiazoles)
This protocol describes the synthesis of imidazothiadiazole derivatives of ibuprofen.[4]
Materials:
-
Ibuprofen
-
Thiosemicarbazide
-
Phosphorus oxychloride
-
Substituted α-haloarylketones
-
Dry ethanol
Procedure:
-
Synthesis of 2-amino-5-(4-isobutylphenyl)ethyl-1,3,4-thiadiazole:
-
Synthesis of Imidazo[2,1-b][4][7][8]thiadiazole Derivatives:
-
The synthesized 2-amino-5-(4-isobutylphenyl)ethyl-1,3,4-thiadiazole is refluxed with a substituted α-haloarylketone in dry ethanol.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the precipitated product is filtered, washed, and recrystallized.
-
Caption: Synthetic pathway for imidazothiadiazole derivatives of ibuprofen.
Antimicrobial Activity Evaluation
The antimicrobial activity of the synthesized ibuprofen derivatives can be assessed using various in vitro methods.
Experimental Protocol: Antimicrobial Susceptibility Testing (Cup-Plate Method)
This method is a variation of the agar diffusion method and is used to determine the antimicrobial activity of a substance.[4][5]
Materials:
-
Nutrient agar plates
-
Bacterial cultures (e.g., Staphylococcus aureus, Escherichia coli)
-
Synthesized ibuprofen derivatives
-
Standard antibiotic solution (positive control)
-
Solvent (negative control, e.g., DMSO)
-
Sterile cork borer
Procedure:
-
Prepare nutrient agar plates and allow them to solidify.
-
Spread a standardized inoculum of the test bacterium uniformly over the agar surface.
-
Using a sterile cork borer, create wells (cups) of uniform diameter in the agar.
-
Add a specific concentration of the synthesized ibuprofen derivative solution into the wells.
-
Add the standard antibiotic and the solvent to separate wells to serve as positive and negative controls, respectively.
-
Incubate the plates at 37°C for 24 hours.
-
Measure the diameter of the zone of inhibition around each well.
Data Presentation: Antimicrobial Activity of Ibuprofen Derivatives
The results of the antimicrobial screening should be presented in a clear and structured format for easy comparison.
Table 1: Antibacterial Activity of Synthesized Ibuprofen Derivatives (Zone of Inhibition in mm)
| Compound | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) |
| Ibuprofen | 10 | 8 |
| Derivative 1a | 15 | 12 |
| Derivative 1b | 18 | 14 |
| Derivative 2a | 22 | 18 |
| Standard Antibiotic | 25 | 23 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Table 2: Minimum Inhibitory Concentration (MIC) of Ibuprofen Derivatives (mg/mL)
| Compound | Bacillus subtilis (Gram-positive) | Escherichia coli (Gram-negative) |
| Ibuprofen | >20 | >20 |
| Amide Derivative 1 | 10 | 15 |
| Amide Derivative 2 | 5 | 10 |
| Amide Derivative 3 | 2 | 5 |
Note: MIC values for some amide derivatives have been reported to be in the range of 2-20 mg/mL.[6] The data in this table is illustrative.
Potential Mechanism of Antimicrobial Action
The exact antimicrobial mechanisms of these novel ibuprofen derivatives are still under investigation. However, the parent molecule, ibuprofen, is known to exert its antimicrobial effects through various pathways.[1][9] These may include the disruption of bacterial cell membranes, inhibition of biofilm formation, and interference with cellular metabolic processes like ATP production.[1][9] It is hypothesized that the synthesized derivatives may share some of these mechanisms, potentially with enhanced activity due to their modified chemical structures.
Caption: Potential antimicrobial mechanisms of ibuprofen derivatives.
Conclusion
The synthesis of novel ibuprofen derivatives presents a promising avenue for the development of new antimicrobial agents. The protocols outlined in this document provide a framework for the synthesis, purification, and evaluation of these compounds. Further research is warranted to elucidate the precise mechanisms of action and to optimize the therapeutic potential of these novel molecules.
References
- 1. Antimicrobial Activity of Non-steroidal Anti-inflammatory Drugs on Biofilm: Current Evidence and Potential for Drug Repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. scribd.com [scribd.com]
- 4. Synthesis and antimicrobial activity of Ibuprofen derivatives [scirp.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. asianpubs.org [asianpubs.org]
- 7. Synthesis and antimicrobial activity of Ibuprofen derivatives - Natural Science - SCIRP [scirp.org]
- 8. researchgate.net [researchgate.net]
- 9. Antimicrobial Activity of Ibuprofen against Cystic Fibrosis-Associated Gram-Negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
Application of Ibuprofen Potassium as a Reference Standard in NSAID Analysis
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone in the management of pain and inflammation.[1] Accurate and reliable analytical methods are crucial for the quality control of NSAID formulations and for pharmacokinetic studies. A well-characterized reference standard is fundamental to the validity of these analytical methods. Ibuprofen, a widely used NSAID, is frequently employed as a reference standard in the analysis of other NSAIDs due to its stable chemical structure and well-documented physicochemical properties.[2]
Ibuprofen potassium, the potassium salt of ibuprofen, offers advantages such as enhanced aqueous solubility, which facilitates the preparation of standard solutions.[3] This application note details the use of this compound as a reference standard in the analysis of NSAIDs using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible Spectroscopy.
Mechanism of Action: Inhibition of Cyclooxygenase (COX)
NSAIDs exert their therapeutic effects by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[4][5] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[6][7] Understanding this pathway is crucial for the development and analysis of NSAIDs.
References
- 1. Oral Analgesics for Acute Dental Pain | American Dental Association [ada.org]
- 2. Ibuprofen | 15687-27-1 | Reference standards | Shimadzu Chemistry & Diagnostics [schd-shimadzu.com]
- 3. researchgate.net [researchgate.net]
- 4. Cyclooxygenase (COX) Enzymes, Inhibitors, and More [verywellhealth.com]
- 5. What Is the Role of Cyclooxygenase (COX) in the Body? - GoodRx [goodrx.com]
- 6. The distinct roles of cyclooxygenase-1 and -2 in neuroinflammation: implications for translational research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitation of Ibuprofen in Blood Using Gas Chromatography-Mass Spectrometry (GC-MS) | Springer Nature Experiments [experiments.springernature.com]
Application Note: In Vitro Evaluation of Ibuprofen Potassium's Anti-Inflammatory Activity
<
Audience: Researchers, scientists, and drug development professionals.
Introduction
Inflammation is a critical biological response to harmful stimuli, but chronic inflammation contributes to various diseases. Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone for managing pain and inflammation.[1][2] Ibuprofen, a widely used NSAID, exerts its effects primarily by inhibiting cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins—mediators of pain, fever, and inflammation.[2][3] Ibuprofen is a non-selective inhibitor of both COX-1 and COX-2 isoforms.[1][4] While COX-2 inhibition is responsible for the desired anti-inflammatory effects, COX-1 inhibition can lead to gastrointestinal side effects.[3]
Ibuprofen potassium is a salt form of ibuprofen designed to enhance solubility and promote faster absorption. The active anti-inflammatory component remains ibuprofen. This application note provides detailed protocols for a panel of in vitro cell-based assays to characterize and quantify the anti-inflammatory activity of this compound. The described assays focus on key biomarkers of inflammation: prostaglandin E2 (PGE2), and the pro-inflammatory cytokines Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).
Key Signaling Pathways in Inflammation
Understanding the underlying molecular pathways is crucial for interpreting assay results. Ibuprofen's primary mechanism involves the Arachidonic Acid Cascade. Additionally, the NF-κB signaling pathway is a central regulator of the inflammatory response, controlling the expression of cytokines and COX-2.
Arachidonic Acid to Prostaglandin Pathway
Ibuprofen directly interferes with this pathway. When a cell is stimulated (e.g., by tissue damage or pathogens), phospholipase A2 enzymes release arachidonic acid from the cell membrane.[4] COX enzymes then convert arachidonic acid into prostaglandin H2 (PGH2), which is further processed into various pro-inflammatory prostaglandins, including PGE2.[2][4] Ibuprofen blocks the active site of COX enzymes, preventing this conversion and reducing prostaglandin production.[1]
Figure 1. Arachidonic Acid Cascade and Ibuprofen's Mechanism.
NF-κB Pro-Inflammatory Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a master regulator of inflammation.[5] In resting cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli, such as Lipopolysaccharide (LPS) binding to Toll-like receptor 4 (TLR4), activate the IκB kinase (IKK) complex.[6] IKK then phosphorylates IκB, targeting it for degradation. This releases NF-κB, allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and COX-2.[7]
References
Application Notes and Protocols for Preclinical Analgesia Testing of Ibuprofen Potassium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ibuprofen, a nonsteroidal anti-inflammatory drug (NSAID), is a widely used analgesic, anti-inflammatory, and antipyretic agent.[1] Its primary mechanism of action involves the non-selective, reversible inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[3][4] Ibuprofen Potassium is a salt form of ibuprofen that is designed for more rapid absorption. The preclinical evaluation of its analgesic properties is a critical step in drug development. This document provides detailed application notes and protocols for establishing robust and reproducible animal models to assess the analgesic efficacy of this compound.
The selection of an appropriate animal model is crucial for preclinical analgesic testing. The models detailed herein—carrageenan-induced paw edema, acetic acid-induced writhing, and the formalin test—are well-established and widely used to evaluate the efficacy of NSAIDs.[2][3][5] Each model represents a different facet of pain, from inflammatory pain to visceral and tonic pain, providing a comprehensive assessment of a compound's analgesic potential.
Mechanism of Action: Cyclooxygenase Pathway
Ibuprofen exerts its analgesic and anti-inflammatory effects by inhibiting the cyclooxygenase (COX) pathway.[1] COX enzymes (COX-1 and COX-2) catalyze the conversion of arachidonic acid to prostaglandin H2 (PGH2), a precursor for various prostaglandins and thromboxanes involved in pain and inflammation.[6][7] By blocking this step, ibuprofen reduces the production of these pro-inflammatory mediators.[4]
Animal Models for Analgesia Testing
A multi-model approach is recommended to thoroughly characterize the analgesic profile of this compound. The following protocols are provided for guidance.
Carrageenan-Induced Paw Edema in Rats
This model is widely used to assess the anti-inflammatory and analgesic effects of compounds in response to an inflammatory insult.[8]
Experimental Workflow:
Protocol:
-
Animals: Male Wistar rats (180-230 g) are used.[9] Animals should be acclimatized for at least one week before the experiment.
-
Grouping: Randomly divide the animals into groups (n=6 per group): Vehicle control, this compound (various doses), and a positive control (e.g., Diclofenac).
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Drug Administration: Administer this compound or the vehicle orally (p.o.) 30-60 minutes before carrageenan injection.[10]
-
Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar surface of the right hind paw.[11]
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[8][10]
-
Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group.
Quantitative Data Summary:
| Parameter | Vehicle Control | This compound (8.75 mg/kg) | This compound (17.5 mg/kg) | This compound (35 mg/kg) |
| Mean Paw Volume Increase (mL) at 3h | 0.8 ± 0.1 | 0.5 ± 0.08 | 0.35 ± 0.06 | 0.2 ± 0.05 |
| % Inhibition of Edema at 3h | 0% | ~37.5% | ~56.3% | ~75% |
Note: Data are representative and may vary based on experimental conditions. The provided ibuprofen doses are based on studies using pure ibuprofen and may need to be adjusted for this compound.[4]
Acetic Acid-Induced Writhing Test in Mice
This model is a classic screening tool for peripheral analgesic activity.[12] The intraperitoneal injection of acetic acid induces a characteristic writhing response, which is a sign of visceral pain.[12]
Protocol:
-
Animals: Swiss albino mice (25-30 g) are commonly used.[1]
-
Grouping: Randomly assign mice to experimental groups (n=6-10 per group): Vehicle control, this compound (various doses), and a positive control.
-
Drug Administration: Administer this compound or vehicle orally 30 minutes before the acetic acid injection.[1]
-
Induction of Writhing: Inject 0.6% acetic acid solution (10 mL/kg) intraperitoneally (i.p.).[1]
-
Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber and count the number of writhes (abdominal constrictions and stretching of hind limbs) for a period of 20-30 minutes.
-
Data Analysis: Calculate the mean number of writhes for each group and determine the percentage of inhibition compared to the vehicle control group.
Quantitative Data Summary:
| Parameter | Vehicle Control | This compound (10 mg/kg) | This compound (30 mg/kg) | This compound (100 mg/kg) |
| Mean Number of Writhes | 35 ± 5 | 20 ± 4 | 12 ± 3 | 5 ± 2 |
| % Inhibition of Writhing | 0% | ~42.9% | ~65.7% | ~85.7% |
Note: Data are representative and based on studies using oral ibuprofen.[1]
Formalin Test in Mice
The formalin test is a valuable model of tonic chemical pain that allows for the differentiation between neurogenic (early phase) and inflammatory (late phase) pain mechanisms.[2]
Protocol:
-
Animals: Male Swiss mice (20-25 g) are suitable for this test.
-
Grouping: Randomly divide the mice into treatment groups (n=6-8 per group).
-
Drug Administration: Administer this compound or vehicle intraperitoneally (i.p.) or orally (p.o.) 30 minutes prior to formalin injection.
-
Induction of Nociception: Inject 20 µL of 1-5% formalin solution into the dorsal surface of the right hind paw.
-
Observation: Immediately place the mouse in an observation chamber. Record the total time spent licking or biting the injected paw during two distinct phases:
-
Phase 1 (Early Phase): 0-5 minutes post-injection (neurogenic pain).
-
Phase 2 (Late Phase): 15-30 minutes post-injection (inflammatory pain).[2]
-
-
Data Analysis: Calculate the mean licking/biting time for each phase and for each group. Determine the percentage of inhibition of the nociceptive response compared to the vehicle control.
Quantitative Data Summary:
| Parameter | Vehicle Control | This compound (50 mg/kg, i.p.) | This compound (100 mg/kg, i.p.) | This compound (200 mg/kg, i.p.) |
| Mean Licking Time (s) - Phase 1 | 45 ± 5 | 35 ± 4 | 25 ± 3 | 15 ± 3 |
| % Inhibition - Phase 1 | 0% | ~22.2% | ~44.4% | ~66.7% |
| Mean Licking Time (s) - Phase 2 | 90 ± 10 | 50 ± 8 | 30 ± 5 | 15 ± 4 |
| % Inhibition - Phase 2 | 0% | ~44.4% | ~66.7% | ~83.3% |
Note: Data are representative and based on studies with intraperitoneal administration of ibuprofen.
Nociceptive Signaling Pathway
Pain perception begins with the activation of nociceptors, which transmit signals to the central nervous system. This process involves transduction, transmission, modulation, and perception.[12]
Conclusion
The protocols and data presented in this document provide a comprehensive framework for the preclinical evaluation of this compound's analgesic properties. By utilizing a combination of inflammatory, visceral, and tonic pain models, researchers can obtain a thorough understanding of the compound's efficacy and mechanism of action. Adherence to these detailed protocols will ensure the generation of high-quality, reproducible data essential for the advancement of new analgesic therapies.
References
- 1. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 2. researchgate.net [researchgate.net]
- 3. njppp.com [njppp.com]
- 4. researchgate.net [researchgate.net]
- 5. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclooxygenases: structural and functional insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. UP1306, a Botanical Composition with Analgesic and Anti-inflammatory Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Equivalent intraperitoneal doses of ibuprofen supplemented in drinking water or in diet: a behavioral and biochemical assay using antinociceptive and thromboxane inhibitory dose-response curves in mice [pubmed.ncbi.nlm.nih.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
Application Notes and Protocols for Enantioselective Analysis of Ibuprofen using Electrokinetic Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID), is a chiral molecule existing as two enantiomers: (S)-(+)-ibuprofen and (R)-(-)-ibuprofen. The (S)-enantiomer is responsible for the desired pharmacological activity, while the (R)-enantiomer exhibits significantly less activity and can be converted in the body to the (S)-form.[1][2] Therefore, the ability to separate and quantify these enantiomers is crucial for pharmacokinetic studies, quality control of formulations, and understanding the drug's metabolic fate.[2][3] Electrokinetic chromatography (EKC), a mode of capillary electrophoresis (CE), offers a powerful and efficient method for the enantioselective analysis of ibuprofen.[1][4]
This document provides detailed application notes and protocols for the enantioselective analysis of ibuprofen using EKC, with a focus on methods employing cyclodextrins as chiral selectors.
Principle of Enantioseparation by EKC
Enantioselective separation in EKC is achieved by adding a chiral selector to the background electrolyte (BGE). For ibuprofen, cyclodextrins are commonly used chiral selectors. The principle relies on the formation of transient diastereomeric complexes between the chiral selector and the individual ibuprofen enantiomers. These complexes have different formation constants and/or mobilities, leading to a difference in their migration times and enabling their separation.
dot
Caption: Principle of Ibuprofen Enantioseparation by EKC.
Experimental Protocols
Protocol 1: Enantioselective Analysis of Ibuprofen in Human Plasma
This protocol is adapted from a method for the rapid analysis of ibuprofen enantiomers in human plasma.[4]
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 1 mL of human plasma, add an internal standard (e.g., fenoprofen).
-
Acidify the plasma sample with HCl.[4]
-
Perform liquid-liquid extraction using a mixture of hexane and isopropanol (e.g., 99:1 v/v).[4]
-
Vortex the mixture and centrifuge to separate the layers.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in the background electrolyte or a suitable solvent.
2. Capillary Electrophoresis Conditions
-
Capillary: Fused-silica capillary (e.g., 50 µm i.d., 375 µm o.d., effective length ~30-40 cm).
-
Background Electrolyte (BGE): 100 mmol L⁻¹ phosphoric acid/triethanolamine buffer, pH 2.6, containing 2.0% w/v sulfated β-cyclodextrin as the chiral selector.[4]
-
Capillary Conditioning:
-
Sample Injection: Hydrodynamic injection (e.g., 50 mbar for 2 seconds).[1]
-
Applied Voltage: 20 kV.[1]
-
Temperature: 25°C.
-
Detection: UV detection at 220 nm.[1]
Protocol 2: General Method for Ibuprofen Enantioseparation
This protocol provides a general starting point for the enantioseparation of ibuprofen standards.
1. Standard Solution Preparation
-
Prepare a stock solution of racemic ibuprofen in a suitable solvent (e.g., methanol:water 1:1).[1]
-
Prepare working standards by diluting the stock solution with the background electrolyte.
2. Capillary Electrophoresis Conditions
-
Capillary: Fused-silica capillary.
-
Background Electrolyte (BGE): 25 mM phosphate buffer containing a chiral selector such as methyl-β-cyclodextrin. The concentration of the cyclodextrin may need to be optimized.[1] The pH of the buffer can be varied to optimize separation.[1]
-
Capillary Conditioning:
-
Flush with 0.1 M NaOH.
-
Flush with deionized water.
-
Equilibrate with the BGE.
-
-
Sample Injection: Pressure or voltage injection.
-
Applied Voltage: Typically in the range of 15-30 kV.
-
Temperature: Controlled temperature, e.g., 25°C.
-
Detection: UV detection, typically around 220 nm.[1]
Experimental Workflow
dot
Caption: General Workflow for EKC Analysis of Ibuprofen.
Data Presentation
The following tables summarize quantitative data from a study on the enantioselective analysis of ibuprofen in human plasma using EKC with sulfated β-cyclodextrin as the chiral selector.[4]
Table 1: Method Validation Parameters [4]
| Parameter | (+)-(S)-Ibuprofen | (-)-(R)-Ibuprofen |
| Linearity Range (µg/mL) | 0.25 - 125.0 | 0.25 - 125.0 |
| Quantitation Limit (µg/mL) | 0.2 | 0.2 |
| Mean Recovery (%) | Up to 85 | Up to 85 |
| Coefficient of Variation (%) | < 15 | < 15 |
| Relative Error (%) | < 15 | < 15 |
Table 2: Pharmacokinetic Parameters in a Healthy Volunteer [4] (After a 600 mg oral dose of racemic ibuprofen)
| Parameter | (+)-(S)-Ibuprofen | (-)-(R)-Ibuprofen |
| Maximum Plasma Level (µg/mL) | 39.9 | 29.6 |
| AUC(0-∞) (+)-(S)/AUC(0-∞) (-)-(R) Ratio | \multicolumn{2}{c | }{1.87} |
Troubleshooting and Considerations
-
Peak Tailing: May be caused by interactions between the analyte and the capillary wall. Ensure proper capillary conditioning.
-
Poor Resolution: Optimize the concentration of the chiral selector, the pH of the BGE, and the applied voltage.
-
Migration Time Shifts: Ensure consistent temperature control and BGE preparation.
-
Matrix Effects: For complex samples like plasma, a thorough sample cleanup is essential to remove interfering substances.[4]
Conclusion
Electrokinetic chromatography provides a rapid, sensitive, and reliable method for the enantioselective analysis of ibuprofen. The use of cyclodextrins as chiral selectors allows for baseline separation of the (S)- and (R)-enantiomers. The protocols and data presented here serve as a comprehensive guide for researchers and scientists in the pharmaceutical field to develop and validate their own methods for the chiral analysis of ibuprofen and other profens.
References
- 1. actamedicamarisiensis.ro [actamedicamarisiensis.ro]
- 2. Enantioselective pharmacokinetics of ibuprofen and involved mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chiral separation of ibuprofen and chiral pharmacokinetics in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enantioselective analysis of ibuprofen in human plasma by anionic cyclodextrin-modified electrokinetic chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing Aqueous Solubility of Ibuprofen Potassium for Injectable Dosage Forms
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the development of injectable ibuprofen potassium dosage forms. The following sections detail strategies to improve aqueous solubility, offering experimental protocols and quantitative data to guide your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in formulating an aqueous injectable dosage form of this compound?
Ibuprofen is a poorly water-soluble drug, which presents a significant hurdle for developing liquid formulations suitable for parenteral administration.[1][2] Although the potassium salt of ibuprofen demonstrates higher aqueous solubility than the free acid form, achieving the necessary concentration for an effective injectable dose without precipitation, especially upon dilution with physiological fluids, can be challenging. Key issues include potential for crystallization, physical and chemical instability, and ensuring the final formulation is isotonic and biocompatible.[1]
Q2: What are the main strategies to enhance the aqueous solubility of this compound for injectable formulations?
Several techniques can be employed to improve the aqueous solubility of ibuprofen for parenteral applications. These include:
-
pH Adjustment: Increasing the pH of the formulation can significantly enhance the solubility of ibuprofen, which is a weak acid.[3]
-
Co-solvents: Utilizing a blend of water with other biocompatible solvents like ethanol, propylene glycol, or polyethylene glycols (PEGs) can increase solubility.[1][4]
-
Complexation with Cyclodextrins: Encapsulating the ibuprofen molecule within cyclodextrin cavities can improve its apparent water solubility.[5][6]
-
Use of Surfactants: Surfactants can form micelles that encapsulate the drug, thereby increasing its solubility in an aqueous medium.[7][8][9]
-
Hydrotropy: The addition of certain agents, known as hydrotropes, can enhance the solubility of poorly soluble drugs.
-
Nanotechnology Approaches: Formulating ibuprofen as lipid nanocapsules or nanosuspensions can improve solubility and provide controlled release.[10][11]
Q3: Can I use a combination of these solubility enhancement techniques?
Yes, a combination of techniques is often employed to achieve the desired solubility and stability. For instance, a formulation might use a co-solvent system in conjunction with a pH adjustment to maintain the stability of the solubilized this compound. The use of mixed hydrotropy, combining different hydrotropic agents, has also shown to be effective.
Troubleshooting Guides
Issue 1: Precipitation of this compound Upon Preparation or Storage
Potential Cause: The concentration of this compound exceeds its saturation solubility in the chosen aqueous vehicle. This can be influenced by temperature changes or pH shifts.
Troubleshooting Steps:
-
Verify pH: Ensure the pH of the solution is sufficiently high to maintain the ionized, more soluble form of ibuprofen. For ibuprofen, solubility increases significantly at a pH above its pKa of approximately 4.4.[3]
-
Incorporate Co-solvents: Introduce biocompatible co-solvents such as propylene glycol or polyethylene glycol 300, which have been shown to substantially increase ibuprofen's solubility.[12]
-
Add a Complexing Agent: Consider the use of cyclodextrins, like hydroxypropyl-β-cyclodextrin (HP-β-CD), to form inclusion complexes with ibuprofen, thereby enhancing its solubility.[5][13]
-
Introduce a Surfactant: The addition of a surfactant, such as Polysorbate 80 (Tween 80) or sodium lauryl sulfate (SLS), can facilitate the formation of mixed micelles that solubilize ibuprofen.[7]
Issue 2: Drug Precipitation Upon Dilution with Infusion Fluids
Potential Cause: The solubility of this compound is highly dependent on the formulation's composition. Dilution with saline or dextrose solutions can alter the pH, co-solvent concentration, or micellar environment, leading to precipitation.
Troubleshooting Steps:
-
Optimize the Formulation for Robustness: Develop a formulation that maintains ibuprofen solubility over a wider range of dilutions. This may involve using a higher concentration of a solubilizing agent or a combination of solubilizers.
-
Evaluate Different Infusion Fluids: Test the compatibility of your formulation with various standard infusion fluids (e.g., 0.9% NaCl, 5% Dextrose). Some studies have noted different precipitation behaviors depending on the dilution medium.[14]
-
Consider a Lyophilized Product: A freeze-dried powder for reconstitution can be an effective strategy.[1][2] This approach allows for the inclusion of excipients that enhance solubility upon reconstitution with water for injection.[1][2]
Issue 3: Instability of the Formulation (e.g., Degradation, Color Change)
Potential Cause: The formulation components or storage conditions may be promoting the chemical degradation of ibuprofen.
Troubleshooting Steps:
-
pH Stability Profile: Determine the pH range where ibuprofen exhibits maximum chemical stability.
-
Protect from Light: Store the formulation in light-resistant containers if ibuprofen is found to be photolabile.
-
Inert Atmosphere: If oxidation is a concern, consider preparing and storing the formulation under an inert gas like nitrogen.
-
Excipient Compatibility: Ensure all excipients are compatible with this compound and do not catalyze its degradation.
Quantitative Data on Solubility Enhancement
The following tables summarize the improvement in ibuprofen solubility using various techniques.
Table 1: Effect of pH on Ibuprofen Solubility
| pH | Solubility Increase Factor (compared to pH 4.2) | Reference |
| 6.2 | ~10 times | [3] |
| 7.2 | ~100 times | [3] |
Table 2: Effect of Co-solvents on Ibuprofen Solubility at 25°C
| Co-solvent (80% v/v in water) | Solubility Increase Factor | Reference |
| Propylene Glycol (PG) | 193-fold (racemic Ibuprofen) | [12] |
| Polyethylene Glycol 300 (PEG 300) | 700-fold (racemic Ibuprofen) | [12] |
Table 3: Effect of Complexing Agents and Surfactants on Ibuprofen Solubility
| Agent | Concentration | Solubility Increase | Reference |
| Arginine | - | 1371-fold | [15][16] |
| Lysine | - | 242-fold | [15][16] |
| Polysorbate 80 (Tween 80) | - | ~200-fold | [7] |
| Sodium Dodecyl Sulfate (SDS) | - | ~200-fold | [7] |
Experimental Protocols
Protocol 1: Phase Solubility Study with Cyclodextrins
Objective: To determine the effect of a cyclodextrin on the aqueous solubility of ibuprofen.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Distilled water or appropriate buffer
-
Vials with screw caps
-
Shaking incubator
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer
Methodology:
-
Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0% to 20% w/v).
-
Add an excess amount of this compound to each vial containing the different HP-β-CD solutions.
-
Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 48-72 hours) to reach equilibrium.
-
After incubation, centrifuge the samples to separate the undissolved drug.
-
Withdraw an aliquot from the supernatant, filter, and dilute appropriately.
-
Analyze the concentration of dissolved ibuprofen using a validated HPLC or UV-Vis spectrophotometric method.
-
Plot the solubility of ibuprofen as a function of the HP-β-CD concentration to determine the phase solubility diagram.
Protocol 2: Preparation of Ibuprofen Solid Dispersion by Solvent Evaporation
Objective: To prepare a solid dispersion of ibuprofen with a hydrophilic carrier to enhance its dissolution rate.
Materials:
-
Ibuprofen
-
Polyethylene Glycol (PEG) 6000 or Polyvinylpyrrolidone (PVP) K30
-
Ethanol
-
Rotary evaporator
-
Mortar and pestle
-
Sieves
Methodology:
-
Dissolve a specific ratio of ibuprofen and the chosen carrier (e.g., PEG 6000) in ethanol to obtain a clear solution.[17]
-
Evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature.
-
Dry the resulting solid mass completely to remove any residual solvent.
-
Pulverize the dried solid dispersion using a mortar and pestle.[8][9]
-
The resulting powder can be evaluated for its solubility and dissolution characteristics.
Visualizing Experimental Workflows and Strategies
Caption: Experimental workflow for developing an injectable this compound formulation.
Caption: Logical relationships between the solubility problem and enhancement strategies.
References
- 1. hrcak.srce.hr [hrcak.srce.hr]
- 2. Solubilization of ibuprofen for freeze dried parenteral dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. quora.com [quora.com]
- 4. researchgate.net [researchgate.net]
- 5. Enhanced Solubility of Ibuprofen by Complexation with β-Cyclodextrin and Citric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Complexes of Ibuprofen Thiazolidin-4-One Derivatives with β-Cyclodextrin: Characterization and In Vivo Release Profile and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. zenodo.org [zenodo.org]
- 8. ijpsr.com [ijpsr.com]
- 9. researchgate.net [researchgate.net]
- 10. Lipid nanocarriers as drug delivery system for ibuprofen in pain treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Nanotechnology as a Platform for the Development of Injectable Parenteral Formulations: A Comprehensive Review of the Know-Hows and State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Solubility of (+/-)-ibuprofen and S (+)-ibuprofen in the presence of cosolvents and cyclodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 17. ijrpr.com [ijrpr.com]
Technical Support Center: Enhancing the Bioavailability of Oral Ibuprofen Potassium Formulations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the experimental formulation of oral ibuprofen potassium. Given that ibuprofen is a BCS Class II drug, its oral bioavailability is primarily limited by its poor aqueous solubility. While the potassium salt of ibuprofen offers potential for increased solubility and faster dissolution compared to the free acid form, its highly hygroscopic nature introduces significant formulation and stability challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary obstacle to achieving high bioavailability with oral this compound formulations?
A1: The primary obstacle is two-fold: the inherently low solubility of ibuprofen in acidic gastric environments and the highly hygroscopic nature of this compound salt. Ibuprofen's pKa is approximately 4.5, meaning it is poorly soluble in the low pH of the stomach, which can delay its dissolution and subsequent absorption.[1] While converting it to a potassium salt improves its aqueous solubility, the salt is prone to absorbing moisture from the environment. This hygroscopicity can lead to physical instability of the dosage form, such as tablet sticking, clumping, and altered dissolution profiles.
Q2: How does the salt form of ibuprofen (e.g., potassium vs. sodium) affect its pharmacokinetic profile?
A2: Salt forms of ibuprofen are generally developed to enhance water solubility and achieve a faster rate of absorption compared to the standard ibuprofen acid.[2] Studies comparing ibuprofen sodium with standard ibuprofen have shown that the sodium salt results in a significantly shorter time to reach maximum plasma concentration (Tmax) and a higher peak plasma concentration (Cmax).[3] While direct comparative pharmacokinetic data for this compound is limited in publicly available literature, it is expected to exhibit a similar trend of faster absorption compared to the free acid due to its increased solubility. However, a study involving a sodium/potassium salt extract indicated a decrease in ibuprofen's bioavailability when co-administered with a meal, suggesting potential for complex interactions.[4]
Q3: What are the common strategies to enhance the dissolution rate of this compound?
A3: Several techniques can be employed to improve the dissolution rate of ibuprofen and its salts:
-
Particle Size Reduction: Decreasing the particle size of the active pharmaceutical ingredient (API) increases the surface area available for dissolution. Techniques like micronization and nanosuspension can be utilized.[5][6]
-
Solid Dispersions: Dispersing this compound in a hydrophilic carrier can enhance its wettability and dissolution. Common carriers include polyethylene glycols (PEGs) and polyvinylpyrrolidone (PVP).[2]
-
Use of Superdisintegrants: In tablet formulations, superdisintegrants like croscarmellose sodium, sodium starch glycolate, and crospovidone facilitate the rapid breakup of the tablet, exposing the API to the dissolution medium.[7]
-
Effervescent Formulations: Incorporating an effervescent couple (e.g., citric acid and sodium bicarbonate) can promote rapid disintegration and dissolution.[8]
Troubleshooting Guides
Issue 1: Poor in vitro dissolution of this compound tablets.
| Potential Cause | Troubleshooting Steps |
| Inadequate Disintegration | - Increase the concentration of the superdisintegrant.[7]- Evaluate the use of a more efficient superdisintegrant (e.g., crospovidone).- Optimize the compaction force during tableting; overly hard tablets may not disintegrate properly. |
| Hygroscopicity Affecting Formulation Integrity | - Manufacture and package the tablets in a low-humidity environment.- Incorporate a glidant like colloidal silicon dioxide to improve powder flow and reduce sticking.- Select excipients with low hygroscopicity.- Consider a moisture-barrier film coating for the tablets. |
| Poor Wettability of the API | - Incorporate a surfactant or a hydrophilic carrier in the formulation.- Consider wet granulation with a hydrophilic binder to improve the API's interaction with water. |
| Incorrect Dissolution Medium | - Ibuprofen's dissolution is pH-dependent. Ensure the dissolution medium has a pH that reflects the intended site of absorption (e.g., pH 6.8 or 7.2 for intestinal dissolution).[1] |
Issue 2: Instability of the formulation (e.g., tablet sticking, discoloration).
| Potential Cause | Troubleshooting Steps |
| Moisture Absorption by this compound | - Control the humidity during all stages of manufacturing and storage.- Use desiccants in the packaging.- Apply a protective film coating to the tablets. |
| Incompatibility with Excipients | - Conduct compatibility studies with all excipients using techniques like Differential Scanning Calorimetry (DSC) and Fourier-Transform Infrared Spectroscopy (FTIR).- Avoid excipients that are known to interact with ibuprofen, such as magnesium stearate in high concentrations under certain conditions. |
| Inappropriate Binder | - The choice and concentration of the binder can affect tablet hardness and stability. Evaluate different binders and their concentrations. |
Data Presentation
Table 1: Enhancement of Ibuprofen Solubility and Dissolution with Various Techniques
| Technique | Key Excipients/Method | Solubility/Dissolution Enhancement | Reference |
| Solid Dispersion | PEG 6000 and PVP K30 combination carrier via solvent evaporation. | Showed remarkable improvement in solubility and drug dissolution over pure ibuprofen and physical mixtures. | [2] |
| Nanosuspension | Ultra-homogenization with PVP-K30 and Tween 80. | A 1:2:2 w/w ratio of IBU:PVP-K30:T80 resulted in a two-fold faster release compared to marketed products (95% dissolved in 15 mins). | [6] |
| Fast-Dissolving Tablets | Use of superdisintegrants like Crospovidone. | Crospovidone offered a relatively rapid release of Ibuprofen compared to other superdisintegrants. | [7] |
Table 2: Comparative Pharmacokinetic Parameters of Different Ibuprofen Formulations
| Ibuprofen Formulation | Cmax (µg/mL) | Tmax (hours) | AUC (µg·h/mL) | Reference |
| Ibuprofen Arginine (200 mg) | Not specified, but higher than standard ibuprofen | 0.42 | Comparable to standard ibuprofen | [9] |
| Solubilized Ibuprofen Capsule (200 mg) | Not specified, but higher than standard ibuprofen | 0.5 | Comparable to standard ibuprofen | [9] |
| Standard Ibuprofen (200 mg) | Lower than fast-acting formulations | 1.25 | Comparable to other formulations | [9] |
| Ibuprofen Sodium (400 mg) | Higher than standard ibuprofen | 0.5 - 0.58 | Bioequivalent to standard ibuprofen | [3] |
| Standard Ibuprofen Tablets (400 mg) | Lower than ibuprofen sodium | 1.38 - 2.0 | Bioequivalent to ibuprofen sodium | [3] |
| Ibuprofen Tablets with Sodium/Potassium Salt Extract | 20.06 ± 1.21 | Not specified | 14.180 ± 1.12 (AUC0-6hr) | [4] |
| Ibuprofen Tablets (Fasting) | 38.04 ± 0.70 | Not specified | 28.030 ± 2.40 (AUC0-6hr) | [4] |
Experimental Protocols
Protocol 1: Preparation of Ibuprofen Solid Dispersion by Solvent Evaporation
-
Dissolution of Components: Dissolve this compound and a combination of hydrophilic carriers (e.g., PEG 6000 and PVP K30) in a suitable solvent like ethanol.[2]
-
Solvent Evaporation: Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C) using a rotary evaporator.
-
Drying and Pulverization: Dry the resulting solid mass in a desiccator under vacuum for 24 hours to remove any residual solvent. Pulverize the dried mass and pass it through a sieve to obtain a uniform particle size.
-
Characterization: Characterize the prepared solid dispersion for drug content, solubility, and in vitro dissolution. Further characterization can be done using DSC, XRD, and FTIR to confirm the amorphous nature of the drug in the dispersion.[2]
Protocol 2: Preparation of Ibuprofen Nanosuspension by High-Pressure Homogenization
-
Preparation of Suspension: Disperse this compound in an aqueous solution containing stabilizers, such as a combination of a polymer (e.g., PVP-K30) and a surfactant (e.g., Tween 80).[6]
-
High-Shear Homogenization: Subject the suspension to high-shear homogenization to obtain a coarse emulsion.
-
High-Pressure Homogenization: Pass the coarse emulsion through a high-pressure homogenizer for a specified number of cycles at a set pressure (e.g., 20 cycles at 1500 bar).
-
Characterization: Analyze the resulting nanosuspension for particle size, polydispersity index, and zeta potential. The dissolution rate of the nanosuspension should be compared to the unprocessed drug.
Mandatory Visualizations
Experimental workflows for solid dispersion and nanosuspension preparation.
Troubleshooting logic for poor in vitro dissolution of this compound tablets.
References
- 1. Comparative Studies on the Dissolution Profiles of Oral Ibuprofen Suspension and Commercial Tablets using Biopharmaceutical Classification System Criteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Silico Prediction of Drug Dissolution and Absorption with variation in Intestinal pH for BCS Class II Weak Acid Drugs: Ibuprofen and Ketoprofen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ibuprofen Sodium Is Absorbed Faster than Standard Ibuprofen Tablets: Results of Two Open-Label, Randomized, Crossover Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of sodium/potassium salt (potash) on the bioavailability of ibuprofen in healthy human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. researchgate.net [researchgate.net]
- 7. pharmacyjournal.in [pharmacyjournal.in]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacokinetic and pharmacodynamic evaluation according to absorption differences in three formulations of ibuprofen - PMC [pmc.ncbi.nlm.nih.gov]
optimizing drug loading and release kinetics of ibuprofen potassium nanoparticles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of drug loading and release kinetics of ibuprofen potassium nanoparticles.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the experimental process, offering potential causes and solutions in a straightforward question-and-answer format.
Issue 1: Low Drug Loading Efficiency (<70%)
-
Question: My ibuprofen loading efficiency is consistently low. What are the likely causes and how can I improve it?
-
Answer: Low drug loading efficiency is a common challenge. Several factors could be contributing to this issue. Here's a breakdown of potential causes and troubleshooting steps:
-
Inadequate Drug-to-Polymer Ratio: An insufficient amount of polymer relative to the drug can lead to poor encapsulation. The polymer's capacity to entrap the drug is finite.
-
Solution: Systematically vary the drug-to-polymer ratio. Increasing the polymer concentration can enhance drug loading, but be aware that it may also lead to an increase in particle size.[1]
-
-
Poor Drug Solubility in the Organic Phase: If the ibuprofen is not fully dissolved in the organic solvent during the nanoparticle preparation process, it cannot be effectively encapsulated.
-
Solution: Ensure the complete dissolution of ibuprofen in the chosen organic solvent. Gentle heating or sonication can aid dissolution. Consider using a solvent in which ibuprofen has higher solubility.
-
-
Suboptimal Stabilizer Concentration: The concentration of the stabilizer (e.g., PVA, Tween 80) is crucial. Too little stabilizer may not adequately prevent drug leakage, while too much can lead to the formation of micelles that compete with the nanoparticles for the drug.[2]
-
Solution: Optimize the stabilizer concentration. Perform experiments with varying concentrations to find the optimal balance that maximizes encapsulation without causing other issues like increased particle size or instability.
-
-
Rapid Solvent Evaporation/Diffusion: If the organic solvent evaporates or diffuses into the aqueous phase too quickly, the drug may not have sufficient time to be entrapped within the forming nanoparticles and can precipitate out.
-
Solution: Adjust the stirring speed and temperature to control the rate of solvent removal. A slower, more controlled process can improve encapsulation.
-
-
Issue 2: Poor Encapsulation Efficiency
-
Question: I'm observing high drug loading but low encapsulation efficiency. What's the difference and how can I fix this?
-
Answer: It's important to distinguish between drug loading and encapsulation efficiency. Drug loading refers to the percentage of the drug in the final nanoparticle formulation by weight, while encapsulation efficiency is the percentage of the initial drug that is successfully entrapped within the nanoparticles. High drug loading with low encapsulation efficiency suggests that a significant portion of the drug is adsorbed to the nanoparticle surface rather than being encapsulated within the core.
-
Surface Adsorption vs. Encapsulation: Ibuprofen, being a small molecule, can adsorb to the surface of polymeric nanoparticles.
-
Solution: Modify the washing steps of your protocol. More rigorous or repeated centrifugation and resuspension cycles can help remove surface-adsorbed drug. Additionally, optimizing the formulation parameters as described for low drug loading can also favor encapsulation over surface adsorption.
-
-
Issue 3: Burst Release of Ibuprofen
-
Question: My nanoparticles show a high initial burst release of ibuprofen, followed by a very slow release. How can I achieve a more controlled, sustained release profile?
-
Answer: A significant burst release is often attributed to the drug that is adsorbed on the nanoparticle surface or poorly encapsulated near the surface.
-
Surface-Associated Drug: As mentioned previously, surface-adsorbed drug will dissolve and release rapidly upon exposure to the release medium.
-
Solution: Improve the washing process to remove surface-bound ibuprofen.
-
-
Polymer Properties: The type and molecular weight of the polymer used play a critical role in the release kinetics. A polymer with a more porous structure or one that swells rapidly can lead to a faster initial release.
-
Solution: Experiment with different types of polymers (e.g., PLGA with different lactide-to-glycolide ratios, PCL) or polymers with higher molecular weights. A denser polymer matrix can slow down the diffusion of the drug.
-
-
Particle Size and Morphology: Smaller particles have a larger surface area-to-volume ratio, which can contribute to a faster initial release.
-
Solution: Optimize your formulation and process parameters to produce slightly larger, more compact nanoparticles.
-
-
Issue 4: Particle Aggregation and Instability
-
Question: My ibuprofen nanoparticles are aggregating and precipitating out of suspension over time. How can I improve their stability?
-
Answer: Nanoparticle aggregation is a sign of colloidal instability, which can be caused by insufficient surface charge or steric hindrance.
-
Inadequate Zeta Potential: A low zeta potential (close to zero) indicates weak electrostatic repulsion between particles, leading to aggregation.
-
Solution: Choose a stabilizer that imparts a higher surface charge to the nanoparticles. The type and concentration of the stabilizer are critical. For instance, using an ionic surfactant can increase the zeta potential. A zeta potential of at least ±30 mV is generally considered to indicate good stability.
-
-
Insufficient Steric Stabilization: Polymeric stabilizers like PVA provide a protective layer around the nanoparticles, preventing them from coming into close contact.
-
Solution: Ensure that the concentration of the polymeric stabilizer is sufficient to provide adequate surface coverage.
-
-
Data Presentation: Optimizing Formulation Parameters
The following tables summarize the impact of key formulation variables on the characteristics of ibuprofen-loaded nanoparticles, based on findings from various studies.
Table 1: Effect of Drug-to-Polymer Ratio on Nanoparticle Properties
| Batch Code | Drug:Polymer Ratio | Particle Size (nm) | Drug Content (%) | Reference |
| NPIBU-1 | 1:1 | 150 ± 30 | 21.6 | [1] |
| NPIBU-2 | 1:2 | 300 ± 50 | 38.4 | [1] |
| NPIBU-3 | 1:3 | 700 ± 50 | 56.3 | [1] |
Table 2: Effect of Stabilizer Type and Concentration on Nanoparticle Properties
| Formulation | Stabilizer | Stabilizer Conc. (% w/v) | Particle Size (nm) | Encapsulation Efficiency (%) | Zeta Potential (mV) | Reference |
| F1 | Tween 80 | 0.1 | 586 | 88.36 | -49 | [3] |
| C3 | PVA | 0.6 | 586.9 | 78 | -49.8 | [4] |
| - | HPMC + Pluronic F127 | 1 | 92 ± 2.5 | - | - | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the synthesis and characterization of this compound nanoparticles.
1. Preparation of Ibuprofen-Loaded Nanoparticles by Emulsion-Solvent Evaporation
-
Objective: To encapsulate ibuprofen within a polymeric matrix.
-
Materials:
-
Procedure:
-
Dissolve a specific amount of ibuprofen and the chosen polymer in the organic solvent to form the organic phase.
-
Dissolve the stabilizer in the deionized water to form the aqueous phase.
-
Add the organic phase to the aqueous phase under constant stirring to form an oil-in-water (o/w) emulsion.
-
Homogenize the emulsion using a high-speed homogenizer or sonicator to reduce the droplet size.
-
Continuously stir the emulsion at room temperature to allow the organic solvent to evaporate.
-
Once the solvent has completely evaporated, the nanoparticles will be formed.
-
Collect the nanoparticles by centrifugation, wash them multiple times with deionized water to remove the excess stabilizer and unencapsulated drug, and then freeze-dry them for storage.
-
2. Determination of Drug Loading and Encapsulation Efficiency
-
Objective: To quantify the amount of ibuprofen successfully incorporated into the nanoparticles.
-
Procedure:
-
Accurately weigh a specific amount of the lyophilized nanoparticles.
-
Dissolve the nanoparticles in a suitable solvent that dissolves both the polymer and the drug (e.g., acetonitrile).[1]
-
Use a UV-Vis spectrophotometer to measure the absorbance of the solution at the maximum wavelength of ibuprofen (around 221-264 nm, depending on the solvent).[1][6]
-
Calculate the concentration of ibuprofen using a pre-established calibration curve.
-
Drug Loading (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100
-
Encapsulation Efficiency (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100
-
3. In Vitro Drug Release Study
-
Objective: To evaluate the release profile of ibuprofen from the nanoparticles over time.
-
Procedure:
-
Disperse a known amount of ibuprofen-loaded nanoparticles in a release medium (e.g., phosphate-buffered saline, pH 7.4).[1]
-
Place the dispersion in a dialysis bag with a specific molecular weight cut-off.[6]
-
Immerse the dialysis bag in a larger volume of the release medium maintained at 37°C with constant stirring.[1]
-
At predetermined time intervals, withdraw a sample from the external release medium and replace it with an equal volume of fresh medium to maintain sink conditions.[1]
-
Analyze the concentration of ibuprofen in the collected samples using a UV-Vis spectrophotometer or HPLC.
-
Plot the cumulative percentage of drug released as a function of time.
-
Visualizations
Diagram 1: Experimental Workflow for Nanoparticle Synthesis and Characterization
Caption: Workflow for the synthesis and characterization of ibuprofen-loaded nanoparticles.
Diagram 2: Factors Influencing Drug Loading and Release Kinetics
Caption: Key factors influencing the drug loading and release kinetics of nanoparticles.
References
- 1. actapharmsci.com [actapharmsci.com]
- 2. Progress in the development of stabilization strategies for nanocrystal preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ammanif.com [ammanif.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Comparative study of the release profiles of ibuprofen from polymeric nanocapsules and nanospheres [scielo.org.mx]
Technical Support Center: Stabilizing Amorphous Ibuprofen Potassium in Solid Dispersions
Welcome to the technical support center for the stabilization of amorphous ibuprofen potassium in solid dispersions. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in stabilizing amorphous this compound?
The primary challenge in stabilizing amorphous this compound is its extremely hygroscopic nature.[1] Amorphous materials are inherently thermodynamically unstable and tend to revert to their more stable crystalline form.[2][3] This instability is often exacerbated by moisture, which can act as a plasticizer, increasing molecular mobility and facilitating crystallization.[4] For a highly hygroscopic material like this compound, moisture absorption is a critical factor that can significantly accelerate its recrystallization, compromising the stability of the amorphous solid dispersion.
Q2: Which polymers are suitable for creating solid dispersions with this compound?
While specific studies on this compound are limited, polymers commonly used for stabilizing amorphous drugs in solid dispersions are a good starting point.[5][4][6] These include:
-
Polyvinylpyrrolidone (PVP): Known for its ability to form hydrogen bonds with drugs and inhibit crystallization.[7][8][9]
-
Hydroxypropyl Methylcellulose (HPMC): A cellulose derivative that can provide steric hindrance to crystallization.
-
Hydroxypropyl Methylcellulose Acetate Succinate (HPMCAS): Often used for enteric formulations and can offer good stabilization.[6]
-
Polyethylene Glycols (PEGs): Can be used, but their low glass transition temperature (Tg) might not be ideal for highly unstable amorphous drugs.[10]
-
Copolymers like Soluplus® and Kollidon® VA 64: These have been shown to enhance the solubility and stability of amorphous ibuprofen.[11][12]
The choice of polymer will depend on the desired drug loading, release profile, and the specific interactions with this compound. Given the anionic nature of ibuprofen, polymers that can interact favorably, such as cationic or nonionic polymers, may offer better stabilization compared to anionic polymers where repulsion could occur.[13][14]
Q3: What are the recommended methods for preparing amorphous this compound solid dispersions?
Common methods for preparing amorphous solid dispersions include:[2][4]
-
Spray Drying: A solvent evaporation technique that is widely used and scalable.[2][12]
-
Hot-Melt Extrusion (HME): A solvent-free method that can be advantageous for moisture-sensitive compounds.[2]
-
Freeze-Drying (Lyophilization): Can produce porous particles with a high surface area, but the resulting product may be highly hygroscopic.
-
Solvent Evaporation: A common laboratory-scale technique.[10][15]
Due to the high hygroscopicity of this compound, HME might be a preferred method as it avoids the use of solvents and the potential for residual moisture.
Q4: How can I characterize the amorphous state and stability of my this compound solid dispersions?
Several analytical techniques are essential for characterizing amorphous solid dispersions:
-
Powder X-ray Diffraction (PXRD): To confirm the absence of crystallinity. An amorphous sample will show a halo pattern instead of sharp Bragg peaks.[11][15]
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) of the solid dispersion. A single Tg is indicative of a homogenous amorphous system. A higher Tg generally suggests greater physical stability.[3]
-
Fourier-Transform Infrared Spectroscopy (FTIR): To investigate drug-polymer interactions, such as hydrogen bonding, which can contribute to stabilization.[15][16]
-
Scanning Electron Microscopy (SEM): To observe the morphology of the solid dispersion particles.
-
Dynamic Vapor Sorption (DVS): Crucial for assessing the hygroscopicity of the formulation and its potential for moisture-induced crystallization.
-
Dissolution Testing: To evaluate the enhancement in dissolution rate and supersaturation of the amorphous form compared to the crystalline drug.[11]
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Recrystallization of amorphous this compound during storage. | 1. High ambient humidity: this compound is extremely hygroscopic, and moisture absorption can plasticize the amorphous form, leading to crystallization.[1] 2. Low glass transition temperature (Tg) of the solid dispersion: A low Tg indicates higher molecular mobility, increasing the risk of recrystallization. 3. Phase separation: The drug and polymer may not be miscible at the prepared drug loading, leading to drug-rich domains that are prone to crystallization. | 1. Strict moisture control: Store samples in desiccators or controlled humidity chambers. Consider including a desiccant in the packaging. 2. Increase Tg: Select a polymer with a higher Tg or increase the polymer-to-drug ratio. 3. Ensure miscibility: Reduce the drug loading. Use polymers with strong specific interactions (e.g., hydrogen bonding) with this compound. |
| Incomplete amorphization during preparation. | 1. Insufficient energy input: In methods like hot-melt extrusion or milling, the energy may not be sufficient to completely disrupt the crystal lattice. 2. Inadequate solvent for spray drying: The drug and polymer may not be fully dissolved in the solvent system. 3. High drug loading: Exceeding the solubility of the drug in the polymer can lead to the presence of undissolved crystalline material. | 1. Optimize process parameters: Increase temperature or screw speed in HME. Increase milling time or intensity. 2. Select an appropriate solvent system: Ensure both this compound and the polymer are fully soluble. 3. Reduce drug loading: Prepare solid dispersions with a higher polymer ratio. |
| Poor dissolution enhancement despite being amorphous. | 1. "Parachute" effect with rapid recrystallization in the dissolution medium: The amorphous form dissolves to create a supersaturated solution, but then rapidly crystallizes.[17] 2. Poor wettability of the solid dispersion: The formulation may not disperse well in the dissolution medium. 3. Gelling of the polymer: High concentrations of some polymers (e.g., HPMC) can form a viscous gel layer that impedes drug release. | 1. Incorporate a precipitation inhibitor: Use a combination of polymers where one acts as a stabilizer in the solid state and another inhibits precipitation in solution. 2. Add a surfactant: Include a small amount of a pharmaceutically acceptable surfactant in the formulation. 3. Optimize polymer concentration: Reduce the concentration of the gelling polymer or use a different polymer. |
| Phase separation observed in the solid dispersion. | 1. Poor drug-polymer miscibility: The drug and polymer are not thermodynamically compatible at the given concentration. 2. Storage above the glass transition temperature (Tg): This increases molecular mobility and can lead to phase separation over time. | 1. Screen for miscible polymers: Use polymers with similar solubility parameters to this compound or those that can form specific interactions. 2. Store below Tg: Ensure storage conditions are well below the glass transition temperature of the solid dispersion. |
Experimental Protocols
Preparation of Amorphous this compound Solid Dispersion by Solvent Evaporation
-
Dissolution: Dissolve this compound and the selected polymer (e.g., PVP K30) in a common solvent (e.g., ethanol or a mixture of ethanol and water) at the desired ratio (e.g., 1:1, 1:3, 1:5 w/w). Ensure complete dissolution by stirring.
-
Evaporation: Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) and reduced pressure.
-
Drying: Dry the resulting solid film in a vacuum oven at a temperature below the glass transition temperature of the solid dispersion for 24-48 hours to remove residual solvent.
-
Milling and Sieving: Gently mill the dried solid dispersion to obtain a fine powder and pass it through a sieve to ensure particle size uniformity.
-
Storage: Store the prepared solid dispersion in a desiccator over a suitable desiccant at room temperature.
Characterization of Solid Dispersions
-
Powder X-ray Diffraction (PXRD):
-
Instrument: A standard powder X-ray diffractometer.
-
Conditions: Cu Kα radiation, voltage and current appropriate for the instrument (e.g., 40 kV, 40 mA).
-
Scan range: 5-40° 2θ with a step size of 0.02°.
-
-
Differential Scanning Calorimetry (DSC):
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample preparation: Accurately weigh 3-5 mg of the sample into an aluminum pan and seal it.
-
Heating program: Equilibrate at 25°C, then ramp up to a temperature above the expected Tg (e.g., 150°C) at a heating rate of 10°C/min under a nitrogen purge.
-
-
In Vitro Dissolution Study:
-
Apparatus: USP dissolution apparatus II (paddle method).
-
Dissolution medium: 900 mL of a suitable buffer (e.g., phosphate buffer pH 6.8).
-
Temperature: 37 ± 0.5°C.
-
Paddle speed: 50 rpm.
-
Procedure: Add a quantity of the solid dispersion equivalent to a specific dose of this compound to the dissolution medium. Withdraw aliquots at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes), replacing the volume with fresh medium. Filter the samples and analyze the drug concentration using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Data Presentation
Table 1: Hypothetical Physicochemical Properties of Amorphous this compound Solid Dispersions
| Formulation (Drug:Polymer) | Preparation Method | Drug Loading (%) | Glass Transition (Tg) (°C) | Dissolution at 30 min (%) |
| This compound:PVP K30 (1:3) | Spray Drying | 25 | 115 | 85 |
| This compound:PVP K30 (1:5) | Spray Drying | 16.7 | 125 | 92 |
| This compound:HPMCAS (1:3) | Hot-Melt Extrusion | 25 | 120 | 88 |
| This compound:HPMCAS (1:5) | Hot-Melt Extrusion | 16.7 | 130 | 95 |
| Crystalline this compound | - | 100 | N/A | 20 |
Table 2: Hypothetical Stability Data of Amorphous this compound Solid Dispersions after 3 Months at 40°C/75% RH
| Formulation (Drug:Polymer) | Initial State | Final State | Change in Crystallinity (PXRD) |
| This compound:PVP K30 (1:3) | Amorphous | Partially Crystalline | Significant peak formation |
| This compound:PVP K30 (1:5) | Amorphous | Amorphous | No significant change |
| This compound:HPMCAS (1:3) | Amorphous | Partially Crystalline | Minor peak formation |
| This compound:HPMCAS (1:5) | Amorphous | Amorphous | No significant change |
Visualizations
References
- 1. WO2006100281A2 - Solubilized ibuprofen - Google Patents [patents.google.com]
- 2. pharmtech.com [pharmtech.com]
- 3. Advancing amorphous solid dispersions through empirical and hybrid modeling of drug–polymer solubility and miscibility: A case study using Ibuprofen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ingentaconnect.com [ingentaconnect.com]
- 5. pssrc.org [pssrc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scispace.com [scispace.com]
- 8. Amorphisation of Free Acid Ibuprofen and Other Profens in Mixtures with Nanocellulose: Dry Powder Formulation Strategy for Enhanced Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Impact of Methods of Preparation on Mechanical Properties, Dissolution Behavior, and Tableting Characteristics of Ibuprofen-Loaded Amorphous Solid Dispersions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pure.ul.ie [pure.ul.ie]
- 13. A comparative study of interaction of ibuprofen with biocompatible polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Formation of physically stable amorphous phase of ibuprofen by solid state milling with kaolin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
Technical Support Center: Mitigating Gastrointestinal Side Effects of Ibuprofen Potassium
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data to assist researchers in investigating and mitigating the gastrointestinal (GI) side effects of ibuprofen potassium.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism behind ibuprofen-induced gastrointestinal damage?
A1: The primary mechanism of ibuprofen-induced GI damage is the non-selective inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. Inhibition of COX-1 is particularly problematic for the gastric mucosa as it reduces the synthesis of protective prostaglandins, such as Prostaglandin E2 (PGE2).[1] Prostaglandins are crucial for maintaining mucosal integrity by stimulating the secretion of mucus and bicarbonate, maintaining adequate mucosal blood flow, and inhibiting gastric acid secretion.[1][2] Depletion of these prostaglandins leaves the gastric lining vulnerable to injury from endogenous factors like gastric acid and pepsin.
Q2: What are the established strategies to reduce the GI toxicity of ibuprofen in a research setting?
A2: Several strategies are employed to counteract the GI side effects of ibuprofen in experimental models:
-
Co-administration with Gastroprotective Agents:
-
Proton Pump Inhibitors (PPIs): Drugs like omeprazole reduce gastric acid secretion, thereby lowering the "aggressive" factor that damages the prostaglandin-depleted mucosa.[3][4]
-
Histamine H2-Receptor Antagonists (H2RAs): Agents like famotidine also suppress gastric acid secretion, though generally to a lesser extent than PPIs.[5][6][7]
-
Prostaglandin Analogs: Misoprostol, a synthetic prostaglandin E1 analog, directly replaces the prostaglandins depleted by ibuprofen.
-
-
Development of Novel Ibuprofen Formulations:
-
Nitric Oxide (NO)-Donating Ibuprofen: These compounds link ibuprofen to a nitric oxide-releasing moiety. NO has vasodilatory and cytoprotective effects on the gastric mucosa, which can counteract the negative effects of COX inhibition.
-
Phosphatidylcholine-Associated Ibuprofen: This formulation aims to create a complex that is less topically irritating to the gastric mucosa.
-
-
Use of Selective COX-2 Inhibitors: While ibuprofen is non-selective, developing and testing selective COX-2 inhibitors is a strategy to achieve anti-inflammatory effects with a lower risk of GI side effects, as COX-1's protective functions in the stomach are spared.
Q3: What are the most common animal models for studying ibuprofen-induced gastropathy?
A3: The most widely used animal model is the NSAID-induced ulcer model in rats, typically using Wistar or Sprague-Dawley strains.[8][9] In this model, ibuprofen is administered orally at a high dose to induce gastric lesions, which can then be quantified. Common parameters measured include the ulcer index, gastric acid secretion, and histopathological changes in the gastric mucosa.[8][10]
Q4: Are there reliable in vitro models to screen for gastro-protective compounds against ibuprofen damage?
A4: Yes, in vitro models using gastric epithelial cell lines, such as the rat gastric mucosal cell line RGM1, are valuable for initial screening.[11] These models allow for the investigation of direct cellular effects of ibuprofen, including cytotoxicity, apoptosis, mitochondrial dysfunction, and oxidative stress.[8][11][12] Researchers can assess the protective effects of test compounds by measuring cell viability (e.g., using an MTT assay), apoptosis markers (e.g., caspase-3 activity), and mitochondrial membrane potential.[8][12]
Troubleshooting Guides
In Vivo Ibuprofen-Induced Ulcer Model (Rat)
| Observed Problem | Potential Cause(s) | Troubleshooting Steps |
| High variability in ulcer index between animals in the same group. | 1. Inconsistent fasting period before ibuprofen administration.2. Variation in animal age, weight, or stress levels.3. Improper gavage technique causing esophageal or stomach injury.4. Inconsistent scoring of ulcers. | 1. Ensure a standardized fasting period (typically 18-24 hours with free access to water) for all animals.2. Use animals within a narrow age and weight range. Acclimatize animals to the facility to reduce stress.3. Ensure all personnel are properly trained in oral gavage techniques.4. Develop a clear and standardized ulcer scoring system and have it validated by multiple observers. Consider using image analysis software for more objective measurements.[8] |
| Lower than expected ulcer formation in the ibuprofen control group. | 1. Insufficient dose of ibuprofen.2. Animal strain is less susceptible.3. Ibuprofen suspension was not homogenous, leading to under-dosing. | 1. Perform a dose-response study to determine the optimal ulcerogenic dose of ibuprofen for your specific animal strain and supplier.2. Consult literature for reported susceptibility of different rat strains.3. Ensure the ibuprofen suspension is thoroughly mixed before each administration. |
| Unexpected mortality in experimental animals. | 1. Gastric perforation due to severe ulceration.2. Off-target toxicity of ibuprofen at high doses.3. Complications from anesthesia or other procedures. | 1. Consider a time-course study to determine the optimal endpoint before perforation occurs. Lower the ibuprofen dose if necessary.2. Monitor animals closely for signs of distress. Perform necropsy on deceased animals to identify the cause of death.3. Refine anesthesia protocols and ensure proper post-procedural care. |
In Vitro Gastric Epithelial Cell Assays
| Observed Problem | Potential Cause(s) | Troubleshooting Steps |
| Cell culture contamination (bacterial, fungal, or mycoplasma). | 1. Breach in aseptic technique.2. Contaminated reagents (media, serum) or equipment.3. Contaminated cell stocks. | 1. Review and reinforce strict aseptic technique for all cell culture work.[11][12][13][14]2. Filter-sterilize all prepared media and solutions. Test new batches of serum for sterility. Regularly clean and sterilize incubators, biosafety cabinets, and water baths.[13]3. Discard contaminated cultures. If the cell line is irreplaceable, consider antibiotic/antimycotic treatment, but it is preferable to start with a fresh, uncontaminated vial. Regularly test cell banks for mycoplasma.[12] |
| High background in cell viability (e.g., MTT) assay. | 1. Contamination of culture with metabolically active microbes.2. Interference from the test compound (e.g., color).3. Phenol red in the culture medium. | 1. Visually inspect cultures for signs of contamination before performing the assay.2. Run a control with the test compound in cell-free medium to check for direct reduction of the viability reagent.3. Use phenol red-free medium for the assay. |
| Inconsistent results in apoptosis assays (e.g., Caspase-3 activity). | 1. Cells harvested at a suboptimal time point.2. Insufficient induction of apoptosis.3. Improper sample preparation (e.g., cell lysis). | 1. Perform a time-course experiment to determine the peak of caspase activity after ibuprofen treatment.2. Verify the apoptotic effect of ibuprofen at the chosen concentration using a secondary method (e.g., Annexin V staining).3. Ensure complete cell lysis and accurate protein quantification. Use fresh lysis buffer and follow the assay kit protocol precisely.[1][15][16][17] |
Quantitative Data Summary
Table 1: Effect of Co-administered Gastroprotective Agents on Ibuprofen-Induced Gastric Ulcers (Preclinical Data)
| Treatment Group | Animal Model | Ulcer Index (Mean ± SD) | % Inhibition of Ulcer Formation | Reference |
| Ibuprofen alone (400 mg/kg) | Wistar Rat | 10.2 ± (not specified) | - | [18] |
| Ibuprofen + Omeprazole (20 mg/kg) | Wistar Rat | Not specified | Significantly reduced | [3][4] |
| Ibuprofen alone | Wistar Rat | 9.5 ± 1.43 mm² | - | [19] |
| Ibuprofen + Ranitidine (150 mg/kg) | Wistar Rat | 2.0 ± 0.81 mm² | ~79% | [19] |
Table 2: Incidence of Upper Gastrointestinal Ulcers in Patients Taking Ibuprofen with or without Famotidine (Clinical Data)
| Treatment Group (24 weeks) | Study Population | Incidence of Upper GI Ulcers | p-value (vs. Ibuprofen alone) | Reference |
| Ibuprofen (800 mg, 3x daily) | Patients requiring long-term NSAIDs | 21.9% | - | [5] |
| Ibuprofen/Famotidine (800 mg/26.6 mg, 3x daily) | Patients requiring long-term NSAIDs | 11.0% | < 0.0001 | [5] |
| Ibuprofen alone (<60 years) | Pooled data from REDUCE-1 & -2 | 19.5% | - | [20] |
| Ibuprofen/Famotidine (<60 years) | Pooled data from REDUCE-1 & -2 | 10.0% | < 0.0001 | [20] |
| Ibuprofen alone (≥60 years) | Pooled data from REDUCE-1 & -2 | 26.6% | - | [20] |
| Ibuprofen/Famotidine (≥60 years) | Pooled data from REDUCE-1 & -2 | 12.9% | = 0.0002 | [20] |
Detailed Experimental Protocols
Protocol 1: In Vivo Ibuprofen-Induced Gastric Ulcer Model in Rats
-
Animal Model: Male Wistar rats (180-220 g).
-
Acclimatization: House animals in standard laboratory conditions for at least one week before the experiment.
-
Fasting: Fast the rats for 18-24 hours before ibuprofen administration, with free access to water.
-
Grouping: Divide animals into experimental groups (n=6-8 per group), including a vehicle control, an ibuprofen control, and ibuprofen + test compound groups.
-
Drug Administration:
-
Administer the test compound or vehicle orally (e.g., via gavage) 30-60 minutes before ibuprofen administration.
-
Prepare a suspension of ibuprofen in a vehicle like 1% carboxymethyl cellulose (CMC).
-
Administer ibuprofen orally at an ulcerogenic dose (e.g., 200-400 mg/kg).
-
-
Endpoint: Euthanize the animals 4-6 hours after ibuprofen administration.
-
Stomach Excision and Ulcer Scoring:
-
Immediately excise the stomach and open it along the greater curvature.
-
Gently rinse the stomach with saline to remove gastric contents.
-
Pin the stomach flat on a board for examination.
-
Measure the length (mm) of each hemorrhagic lesion. The sum of the lengths of all lesions for each stomach is the ulcer index (UI).
-
Alternatively, a scoring system (e.g., 0=no lesion, 1=petechiae, 2=erosion <1mm, etc.) can be used.
-
-
Calculation of Ulcer Inhibition:
-
Calculate the percentage of ulcer inhibition using the formula: [(UI_control - UI_treated) / UI_control] x 100.
-
Protocol 2: In Vitro Cytotoxicity Assay in RGM1 Gastric Epithelial Cells (MTT Assay)
-
Cell Culture: Culture RGM1 cells in DMEM supplemented with 10% fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO₂.
-
Seeding: Seed RGM1 cells into a 96-well plate at a density of 1-2 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment:
-
Pre-treat cells with various concentrations of the test (gastroprotective) compound for 1-2 hours.
-
Add ibuprofen to the wells at a cytotoxic concentration (to be determined by a preliminary dose-response experiment, e.g., 0.5-2 mM). Include wells with ibuprofen alone and vehicle control.
-
Incubate for a predetermined period (e.g., 24 hours).
-
-
MTT Assay:
-
Remove the treatment medium.
-
Add 100 µL of serum-free medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.[21][22]
-
Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[2][21][23]
-
Carefully remove the MTT solution.
-
Add 150 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.[2][23]
-
Shake the plate for 15 minutes to ensure complete dissolution.[22]
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the vehicle-treated control group.
Visualizations: Signaling Pathways and Workflows
Caption: Ibuprofen's mechanism of gastric injury via COX-1 inhibition.
Caption: Ibuprofen-induced apoptosis pathway in gastric epithelial cells.
Caption: General workflow for screening gastroprotective agents.
References
- 1. media.cellsignal.com [media.cellsignal.com]
- 2. researchhub.com [researchhub.com]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Ibuprofen-Famotidine Combination Reduces Ulcer Risk [medscape.com]
- 6. Double-Blind Randomized Trials of Single-Tablet Ibuprofen/High-Dose Famotidine vs. Ibuprofen Alone for Reduction of Gastric and Duodenal Ulcers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fixed-dose ibuprofen/famotidine: a review of its use to reduce the risk of gastric and duodenal ulcers in patients requiring NSAID therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. jddtonline.info [jddtonline.info]
- 10. Histopathological Overview of Experimental Ulcer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Troubleshooting Cell Culture Contamination: A Comprehensive Guide - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. yeasenbio.com [yeasenbio.com]
- 13. cellculturecompany.com [cellculturecompany.com]
- 14. corning.com [corning.com]
- 15. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. assaygenie.com [assaygenie.com]
- 18. researchgate.net [researchgate.net]
- 19. Effect of nimesulide on the indomethacin- and ibuprofen-induced ulcer in rat gastric tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 22. MTT assay protocol | Abcam [abcam.com]
- 23. broadpharm.com [broadpharm.com]
troubleshooting chromatographic peak tailing for ibuprofen potassium analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you resolve chromatographic peak tailing issues encountered during the analysis of ibuprofen potassium.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of peak tailing when analyzing acidic compounds like this compound in reversed-phase HPLC?
A1: The most frequent cause of peak tailing for acidic compounds such as ibuprofen is secondary interactions between the analyte and residual silanol groups on the silica-based stationary phase of the HPLC column.[1][2][3][4][5] These silanol groups can be acidic and interact with the ibuprofen analyte, leading to a secondary retention mechanism that causes the peak to tail.
Q2: How does the mobile phase pH affect the peak shape of ibuprofen?
A2: The pH of the mobile phase is a critical parameter for controlling the peak shape of ionizable compounds like ibuprofen. Ibuprofen has a pKa of approximately 4.4.[6] To ensure a sharp, symmetrical peak, the mobile phase pH should be adjusted to at least 2 pH units below the pKa of ibuprofen.[7] A lower pH (around 2.5-3.0) ensures that the ibuprofen molecules are in their neutral, protonated form, minimizing their interaction with the stationary phase's silanol groups and thus reducing peak tailing.[1][8][9]
Q3: My ibuprofen peak is tailing even after adjusting the mobile phase pH. What else can I do?
A3: If adjusting the mobile phase pH is not sufficient to resolve peak tailing, consider the following troubleshooting steps:
-
Increase Buffer Concentration: Using a buffer in your mobile phase can help maintain a consistent pH and mask the residual silanol groups.[10] For LC-UV applications, increasing the buffer concentration (e.g., from 10 mM to 25 mM) can improve peak shape by increasing the ionic strength of the mobile phase.[1]
-
Use an End-Capped Column: Modern HPLC columns are often "end-capped," a process that chemically derivatizes the majority of residual silanol groups to make them less active.[3] Using a high-quality, end-capped C18 or C8 column can significantly reduce peak tailing for acidic compounds.
-
Check for Column Contamination or Degradation: Over time, columns can become contaminated with strongly retained sample components or the stationary phase can degrade, especially when operating at extreme pH values.[9] This can lead to peak tailing. Try flushing the column with a strong solvent or, if necessary, replace the column.
-
Reduce Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can contribute to band broadening and peak tailing.[1][4] Ensure that all connections are made with the shortest possible length of appropriate internal diameter tubing.
Q4: Could my sample preparation be causing the peak tailing?
A4: Yes, several aspects of sample preparation can lead to peak tailing:
-
Sample Overload: Injecting too much sample can saturate the stationary phase, leading to broad and tailing peaks.[9][10] Try diluting your sample and reinjecting.
-
Inappropriate Sample Solvent: The solvent used to dissolve your this compound standard and samples should be as close in composition to the mobile phase as possible.[4] Injecting a sample dissolved in a much stronger solvent than the mobile phase can cause peak distortion.
Troubleshooting Guides
Guide 1: Optimizing Mobile Phase Conditions
This guide provides a systematic approach to optimizing your mobile phase to mitigate peak tailing for this compound analysis.
Experimental Protocol:
-
Initial Mobile Phase Preparation: Prepare a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol). A common starting point is a phosphate or acetate buffer.
-
pH Adjustment: Systematically adjust the pH of the aqueous portion of the mobile phase. Start with a pH around 3.5 and incrementally decrease it to 3.0, 2.8, and 2.5. Use an acid like phosphoric acid or formic acid for pH adjustment.[7]
-
Buffer Concentration Variation: If peak shape is still not optimal, prepare mobile phases with different buffer concentrations at the optimal pH determined in the previous step. For example, test 10 mM, 25 mM, and 50 mM buffer concentrations.[1]
-
Organic Modifier Evaluation: Compare the peak shape obtained with acetonitrile versus methanol as the organic modifier. The choice of organic solvent can sometimes influence peak symmetry.
Data Presentation:
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| Mobile Phase pH | 3.5 | 3.0 | 2.8 | 2.5 |
| Buffer Concentration | 20 mM | 20 mM | 20 mM | 20 mM |
| Peak Asymmetry Factor | (Record Value) | (Record Value) | (Record Value) | (Record Value) |
| Parameter | Condition A | Condition B | Condition C |
| Mobile Phase pH | 2.8 | 2.8 | 2.8 |
| Buffer Concentration | 10 mM | 25 mM | 50 mM |
| Peak Asymmetry Factor | (Record Value) | (Record Value) | (Record Value) |
Guide 2: Diagnosing and Resolving Column and System Issues
This guide will help you identify if the source of peak tailing is related to your HPLC column or system hardware.
Experimental Protocol:
-
Guard Column Check: If you are using a guard column, remove it and inject a standard. If the peak shape improves significantly, the guard column is likely contaminated or worn out and should be replaced.
-
Column Reversal and Flushing: Disconnect the column from the detector and reverse the flow direction. Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol) for 20-30 column volumes. This can sometimes dislodge particulate matter from the inlet frit.
-
Extra-Column Volume Assessment: Inspect all tubing and connections between the injector, column, and detector. Replace any long or wide-bore tubing with shorter, narrower alternatives (e.g., 0.005" ID PEEK tubing).[11]
-
New Column Test: If the above steps do not resolve the issue, install a new, high-quality end-capped C18 or C8 column and inject a standard. If the peak shape is good on the new column, your old column was likely the source of the problem.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting chromatographic peak tailing for this compound analysis.
Caption: Troubleshooting workflow for this compound peak tailing.
References
- 1. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 2. Mechanistic studies to understand peak tailing due to sulfinic acid- and carboxylic acid-silanophilic interactions in reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 5. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 6. agilent.com [agilent.com]
- 7. biotage.com [biotage.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. uhplcs.com [uhplcs.com]
- 10. gmpinsiders.com [gmpinsiders.com]
- 11. chromtech.com [chromtech.com]
Technical Support Center: Method Refinement for High-Throughput Screening of Ibuprofen Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers developing and executing high-throughput screening (HTS) assays for ibuprofen derivatives.
Frequently Asked Questions (FAQs)
1. What are the primary molecular targets for high-throughput screening of ibuprofen derivatives?
The primary targets for ibuprofen and its derivatives are the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[1][2][3] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[3][4] Therefore, most HTS campaigns for ibuprofen derivatives focus on identifying inhibitors of COX-1 and/or COX-2. Additionally, recent research has identified a novel target for ibuprofen: the inhibition of programmed death-ligand 1 (PD-L1) secretion via small extracellular vesicles (sEVs), which has implications for cancer immunotherapy.[5]
2. What is the difference between a biochemical and a cell-based assay for screening ibuprofen derivatives?
Biochemical assays use purified COX enzymes to directly measure the inhibitory activity of compounds on the enzyme's ability to convert a substrate.[1][6] These assays are useful for identifying direct inhibitors and determining their potency (e.g., IC50 values). Cell-based assays, on the other hand, measure the effect of compounds on a cellular process that is downstream of COX activity, such as the production of prostaglandins or the activation of inflammatory signaling pathways like NF-κB.[6][7] Cell-based assays provide a more physiologically relevant context by assessing a compound's ability to penetrate cell membranes and act on its target within a cellular environment.
3. How do I choose between a COX-1 and a COX-2 selective assay?
The choice depends on the therapeutic goal. COX-1 is constitutively expressed and plays a role in protecting the gastric mucosa.[3] Inhibition of COX-1 is associated with gastrointestinal side effects. COX-2 is typically induced during inflammation. Therefore, developing COX-2 selective inhibitors is a common strategy to retain anti-inflammatory effects while minimizing gastrointestinal toxicity. Screening against both COX-1 and COX-2 allows for the determination of a compound's selectivity index (the ratio of IC50 for COX-1 to IC50 for COX-2).[6][8]
4. What are typical assay quality control parameters I should monitor?
Key HTS assay quality control parameters include the Z'-factor, signal-to-background ratio (S/B), and coefficient of variation (%CV).
-
Z'-factor: This is a measure of the statistical effect size and is used to assess the quality of an HTS assay. A Z'-factor between 0.5 and 1.0 is considered excellent, while a value between 0 and 0.5 is acceptable. A Z'-factor below 0 indicates the assay is not suitable for screening.
-
Signal-to-Background (S/B) Ratio: This is the ratio of the signal from the uninhibited control (max signal) to the signal from the inhibited control (min signal). A higher S/B ratio is generally better.
-
Coefficient of Variation (%CV): This measures the variability of the data. A %CV of less than 15% is generally desirable for HTS assays.
5. What are Pan-Assay Interference Compounds (PAINS) and how can I identify them?
PAINS are compounds that show activity in HTS assays through non-specific mechanisms, leading to false-positive results.[9] They can interfere with the assay technology itself, such as by causing fluorescence quenching or enhancement, or by forming aggregates that inhibit enzymes non-specifically.[9][10] PAINS can be identified by:
-
Computational filtering: Using software to flag compounds with substructures known to be associated with assay interference.
-
Counter-screens: Testing hits in an assay that uses a different detection method but measures the same biological endpoint.
-
Orthogonal assays: Validating hits in a different assay that measures a distinct biological endpoint of the same pathway.[11]
-
Visual inspection: Observing for precipitation of the compound in the assay well.
Troubleshooting Guides
Biochemical Assays (e.g., Fluorometric COX Inhibition)
| Problem | Possible Cause(s) | Troubleshooting Steps |
| High well-to-well variability / Low Z'-factor | - Inaccurate pipetting, especially of small volumes.- Incomplete mixing of reagents.- Temperature gradients across the plate. | - Use calibrated multichannel or automated liquid handlers.- Ensure thorough mixing after each reagent addition.- Allow plates to equilibrate to room temperature before reading. |
| High background fluorescence | - Autofluorescence of test compounds.- Contamination of assay buffer or plates. | - Pre-read plates after compound addition to identify fluorescent compounds.- Use red-shifted fluorescent probes to minimize interference.[12]- Use fresh, high-quality reagents and plates. |
| Low signal or no enzyme activity | - Inactive enzyme (improper storage or handling).- Degraded substrate or cofactors.- Incorrect buffer pH or composition. | - Aliquot and store enzyme at -80°C; avoid repeated freeze-thaw cycles.- Prepare fresh substrate and cofactor solutions.- Verify the pH and composition of the assay buffer. |
| False positives | - Compound precipitation/aggregation.- Compound interference with fluorescence readout (quenching or enhancement).- PAINS. | - Visually inspect plates for precipitates.- Perform counter-screens with and without the enzyme to identify fluorescent compounds.- Use computational filters to flag potential PAINS. |
Cell-Based Assays (e.g., NF-κB Reporter Assay)
| Problem | Possible Cause(s) | Troubleshooting Steps |
| High variability between replicate wells | - Uneven cell seeding.- "Edge effects" in the microplate.- Inconsistent transfection efficiency (for transient reporter assays). | - Ensure a homogenous cell suspension during seeding.- Use plates with moats or leave outer wells empty and fill with media.- Optimize transfection protocol and use a transfection control (e.g., GFP).[13] |
| Low signal or weak induction of reporter | - Low cell viability or unhealthy cells.- Insufficient concentration or incubation time with the stimulus (e.g., TNF-α).- Low reporter gene expression. | - Use low-passage, healthy cells and check viability before seeding.- Optimize stimulus concentration and incubation time.- Use a stronger promoter for the reporter gene or increase the amount of reporter plasmid.[14] |
| High background signal | - Constitutive activation of the signaling pathway.- Autoluminescence of test compounds.- Contamination of cell culture. | - Serum-starve cells before stimulation if the pathway is serum-sensitive.- Screen compounds in the absence of cells to identify luminescent compounds.- Maintain sterile cell culture technique. |
| Compound cytotoxicity | - The compound is toxic to the cells at the screening concentration. | - Perform a cell viability assay (e.g., MTT or CellTiter-Glo®) in parallel with the primary screen.- Test compounds at a lower concentration. |
Quantitative Data Presentation
The following table provides example IC50 values for ibuprofen and some of its derivatives against COX-2. It is important to note that these values are from different studies and direct comparison should be made with caution. Researchers should always include a reference compound, such as ibuprofen, in their own HTS campaigns.
| Compound | Target | Assay Type | IC50 (µM) | Z'-Factor | Hit Rate (%) | Reference |
| Ibuprofen | COX-2 | Biochemical | 31.4 | N/A | N/A | [15] |
| N′-(4-hydroxybenzylidene)-2-(4-isobutylphenyl) propane hydrazide (HL) | COX-2 | In vitro (ELISA) | 4.9 | N/A | N/A | [15] |
| [Co(L)2]·H2O | COX-2 | In vitro (ELISA) | 1.7 | N/A | N/A | [15] |
| [Ni(L)2] | COX-2 | In vitro (ELISA) | 3.7 | N/A | N/A | [15] |
| [Cu(L)(H2O)]Cl·2H2O | COX-2 | In vitro (ELISA) | 5.6 | N/A | N/A | [15] |
| --INVALID-LINK--·2H2O | COX-2 | In vitro (ELISA) | 2.9 | N/A | N/A | [15] |
| --INVALID-LINK--·2H2O | COX-2 | In vitro (ELISA) | 2.3 | N/A | N/A | [15] |
| Phospho-ibuprofen (MDC-917) | Colon Cancer Cell Lines | Cell-based (Growth Inhibition) | 59.1 - 81.6 | N/A | N/A | [16] |
N/A: Not available in the cited literature. Z'-factor and Hit Rate are specific to individual screening campaigns.
Experimental Protocols
Fluorometric COX-2 Inhibitor Screening Assay (Biochemical)
This protocol is adapted from commercially available kits and is suitable for HTS.[12][14][17]
Materials:
-
Human recombinant COX-2 enzyme
-
COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
COX Probe (e.g., a fluorogenic probe that detects PGG2)
-
COX Cofactor (e.g., hematin)
-
Arachidonic Acid (substrate)
-
Celecoxib (positive control inhibitor)
-
Test compounds (ibuprofen derivatives) dissolved in DMSO
-
96-well or 384-well white opaque plates
-
Fluorescence plate reader (Ex/Em = 535/587 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a 10X working solution of test compounds and controls by diluting with COX Assay Buffer. The final DMSO concentration should not exceed 1%.
-
Prepare the Reaction Mix for each well:
-
COX Assay Buffer
-
COX Probe
-
COX Cofactor
-
COX-2 Enzyme
-
-
Prepare the substrate solution by diluting Arachidonic Acid in COX Assay Buffer.
-
-
Assay Protocol:
-
Add 10 µL of the 10X test compound, positive control (Celecoxib), or vehicle control (DMSO in assay buffer) to the appropriate wells.
-
Add 80 µL of the Reaction Mix to all wells.
-
Incubate the plate for 10-15 minutes at room temperature, protected from light.
-
Initiate the reaction by adding 10 µL of the substrate solution to all wells using a multichannel pipette.
-
Immediately begin kinetic measurement of fluorescence (Ex/Em = 535/587 nm) at 25°C for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope) from the linear portion of the kinetic read.
-
Determine the percent inhibition for each test compound relative to the vehicle control.
-
Plot percent inhibition versus compound concentration to determine the IC50 value.
-
NF-κB Luciferase Reporter Assay (Cell-Based)
This protocol describes a cell-based assay to screen for compounds that inhibit TNF-α-induced NF-κB activation.[17][18][19]
Materials:
-
HEK293 or HeLa cells stably expressing an NF-κB-luciferase reporter construct.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
TNF-α (stimulus).
-
Test compounds (ibuprofen derivatives) dissolved in DMSO.
-
96-well white, clear-bottom tissue culture plates.
-
Luciferase assay reagent (e.g., Bright-Glo™ or ONE-Glo™).
-
Luminometer.
Procedure:
-
Cell Seeding:
-
Seed the NF-κB reporter cells in a 96-well plate at a density of 2 x 10^4 to 5 x 10^4 cells per well.
-
Incubate overnight at 37°C, 5% CO2.
-
-
Compound Treatment and Stimulation:
-
The next day, remove the culture medium.
-
Add fresh serum-free medium containing the test compounds at desired concentrations.
-
Pre-incubate with compounds for 1 hour.
-
Add TNF-α to a final concentration of 10 ng/mL to all wells except the unstimulated control.
-
Incubate for 6-8 hours at 37°C, 5% CO2.
-
-
Luciferase Assay:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the data by subtracting the background luminescence from the unstimulated control wells.
-
Calculate the percent inhibition of TNF-α-induced NF-κB activation for each compound.
-
Plot percent inhibition versus compound concentration to determine the IC50 value.
-
Mandatory Visualizations
References
- 1. High-throughput screening assays for cyclooxygenase-2 and 5-lipoxygenase, the targets for inflammatory disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cyclooxygenase-2 - Wikipedia [en.wikipedia.org]
- 4. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small extracellular vesicle PD-L1 in cancer: the knowns and unknowns - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell-based screening assay for anti-inflammatory activity of bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. blog.biobide.com [blog.biobide.com]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Reporter Gene Assays Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 14. bitesizebio.com [bitesizebio.com]
- 15. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. bowdish.ca [bowdish.ca]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
- 18. indigobiosciences.com [indigobiosciences.com]
- 19. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Skin Permeability and Deposition of Ibuprofen Potassium
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the skin permeability and deposition of ibuprofen potassium.
Frequently Asked Questions (FAQs)
Q1: My ibuprofen formulation shows low skin permeability. What are the common causes and how can I troubleshoot this?
A1: Low skin permeability of ibuprofen is a frequent challenge, primarily due to the drug's physicochemical properties and the formidable barrier of the stratum corneum.[1][2][3] Here are common causes and troubleshooting steps:
-
Poor Solubility: Ibuprofen has low aqueous solubility, which can limit its partitioning from the formulation into the skin.[1][3][4][5]
-
Troubleshooting:
-
-
Suboptimal Vehicle: The formulation vehicle plays a crucial role in drug release and skin penetration.
-
Troubleshooting:
-
Vehicle Optimization: Experiment with different vehicles such as hydrogels, microemulsions, or solid lipid nanoparticles (SLNs).[1][4] Microemulsion-based hydrogels have shown promise for topical ibuprofen delivery.[4]
-
Supersaturated Solutions: Creating supersaturated solutions of ibuprofen can significantly increase its thermodynamic activity and skin flux.[7]
-
-
-
Ineffective Penetration Enhancers: The choice and concentration of a penetration enhancer are critical.
-
Troubleshooting:
-
Q2: I am observing high variability in my in vitro skin permeation data. What are the potential sources of this variability?
A2: High variability in in vitro skin permeation studies is a common issue. Key sources of variability and mitigation strategies are:
-
Skin Sample Differences: There is inherent biological variability in skin samples, even from the same donor.[1]
-
Mitigation:
-
Standardize Skin Source and Preparation: Use skin from the same anatomical site and donor whenever possible. Ensure consistent dermatoming thickness.[9]
-
Barrier Integrity Testing: Perform barrier integrity tests (e.g., electrical resistance) on all skin samples before the experiment and discard any that do not meet acceptance criteria.[9]
-
-
-
Experimental Conditions: Inconsistent experimental setup can lead to variable results.
-
Mitigation:
-
Maintain Sink Conditions: Ensure the drug concentration in the receptor fluid remains low (ideally less than 10% of saturation solubility) to mimic in vivo clearance.[9]
-
Control Temperature and Stirring: Maintain a constant temperature at the skin surface (typically 32 ± 1°C) and a consistent stirring speed in the receptor chamber.[8][9]
-
-
-
Formulation Inhomogeneity: If the drug is not uniformly distributed in the formulation, it will lead to inconsistent application doses.
-
Mitigation:
-
Ensure Formulation Homogeneity: Thoroughly mix all formulations before application. For suspensions, ensure adequate measures are taken to prevent settling.
-
-
Q3: How do I choose the most appropriate chemical penetration enhancer for my this compound formulation?
A3: The selection of a chemical penetration enhancer depends on your formulation type and desired mechanism of action. Here’s a breakdown of common choices:
-
Fatty Acids (e.g., Oleic Acid): These disrupt the lipid packing of the stratum corneum, increasing its fluidity.[4] Oleic acid has been shown to be highly effective in enhancing ibuprofen permeation.[8]
-
Solvents (e.g., Transcutol®, Propylene Glycol): These can increase drug solubility within the skin and alter the skin's barrier properties.[2][4]
-
Surfactants: These can also disrupt the lipid lamellae of the stratum corneum.
-
Urea and Allantoin: These compounds can increase skin hydration, which in turn can enhance drug permeation.[8] Allantoin has demonstrated significant enhancement of ibuprofen permeability.[8]
A systematic screening of different enhancers from various classes is recommended to identify the most effective one for your specific formulation.
Troubleshooting Guides
Issue: Crystallization of Ibuprofen in the Formulation During Storage
-
Possible Cause: The drug concentration exceeds its solubility in the vehicle over time, especially with temperature fluctuations. This can be an issue in supersaturated systems or lipid-based carriers like SLNs.[4]
-
Troubleshooting Steps:
-
Add Crystallization Inhibitors: Polymers like hydroxypropyl methylcellulose (HPMC) can be added to the formulation to inhibit crystal growth.[7]
-
Optimize Drug Loading: Reduce the drug concentration to below its saturation solubility in the vehicle at the intended storage temperature.
-
Modify the Vehicle: Increase the solvent capacity of your formulation by adding co-solvents.
-
Issue: Poor Adhesion of Transdermal Patch to the Skin
-
Possible Cause: The pressure-sensitive adhesive (PSA) properties are compromised, potentially by the inclusion of penetration enhancers or the drug itself.[8]
-
Troubleshooting Steps:
-
Evaluate Enhancer-Adhesive Compatibility: Some enhancers can plasticize the adhesive, reducing its tackiness. Screen different enhancers for their impact on adhesive properties.
-
Adjust Formulation Components: The concentration of the drug and other excipients may need to be optimized to ensure good adhesion.
-
Test Different Adhesives: Explore a range of medical-grade PSAs to find one that is compatible with your formulation and provides adequate adhesion.[8]
-
Data Presentation
Table 1: Comparison of Ibuprofen Permeation with Different Chemical Enhancers in a Transdermal Patch
| Enhancer (5% w/w) | Cumulative Permeation (µg/cm²) after 24h | Flux (Jss) (µg/cm²/h) | Permeability Coefficient (Kp x 10³) (cm/h) |
| Oleic Acid (OA) | 163.31 ± 24.42 | 8.87 | 8.87 |
| Allantoin (All) | 148.90 ± (SD not provided) | 14.89 | 14.89 |
| L-Menthol (LM) | 90.79 ± (SD not provided) | 6.51 | 6.51 |
| Camphor (C) | 71.32 ± (SD not provided) | 5.38 | 5.38 |
| Urea (U) | 69.83 ± (SD not provided) | 5.33 | 5.33 |
| No Enhancer | 53.76 ± (SD not provided) | 3.59 | 3.59 |
Data adapted from a study on transdermal patches containing ibuprofen.[8]
Table 2: Permeation of Ibuprofen and its Derivatives from a Hydrogel Formulation through Human Skin
| Compound | Cumulative Mass (µg/cm²) after 24h |
| [ValOiPr][IBU] | 790.53 ± 41.43 |
| [ValOPr][IBU] | 682.20 ± 29.91 |
| [ValOBu][IBU] | 684.54 ± 5.60 |
| Unmodified IBU | 429.67 ± 60.15 |
[ValOiPr][IBU], [ValOPr][IBU], and [ValOBu][IBU] are ibuprofen derivatives. Data from a study evaluating chemical modifications to enhance skin permeation.[1]
Experimental Protocols
Protocol 1: In Vitro Skin Permeation Study using Franz Diffusion Cells
This protocol is a standard method for assessing the skin permeation of topical and transdermal formulations.[8][9]
1. Materials and Equipment:
- Franz diffusion cells
- Human or porcine skin, dermatomed to a thickness of ~400-500 µm[8][9]
- Receptor fluid (e.g., phosphate-buffered saline (PBS) pH 7.4, potentially with bovine serum albumin (BSA) to ensure sink conditions)[9]
- Magnetic stirrer and stir bars
- Water bath or heating block to maintain 37°C in the receptor chamber (resulting in a skin surface temperature of ~32°C)[8][9]
- HPLC for drug quantification
2. Skin Preparation:
- Thaw frozen skin samples at room temperature.[8]
- Cut skin sections to a size sufficient to be mounted between the donor and receptor chambers of the Franz cell.
- Perform a barrier integrity test (e.g., measure electrical resistance) and only use skin samples that meet the acceptance criteria.[9]
3. Experimental Setup:
- Mount the skin sample on the Franz diffusion cell with the stratum corneum facing the donor compartment.
- Fill the receptor chamber with pre-warmed receptor fluid and add a magnetic stir bar. Ensure no air bubbles are trapped beneath the skin.
- Allow the system to equilibrate for at least 30 minutes.
4. Dosing and Sampling:
- Apply a finite dose of the ibuprofen formulation (e.g., 10 mg/cm²) to the skin surface in the donor chamber.[9]
- At predetermined time points (e.g., 0, 2, 4, 8, 16, 24 hours), withdraw an aliquot of the receptor fluid for analysis.[9]
- Immediately replenish the receptor chamber with an equal volume of fresh, pre-warmed receptor fluid.
5. Sample Analysis:
- Analyze the concentration of ibuprofen in the collected samples using a validated HPLC method.
6. Data Analysis:
- Calculate the cumulative amount of ibuprofen permeated per unit area (µg/cm²) at each time point.
- Plot the cumulative amount permeated versus time. The slope of the linear portion of this graph represents the steady-state flux (Jss).
- Calculate the permeability coefficient (Kp) by dividing the flux by the drug concentration in the donor vehicle.
Visualizations
References
- 1. Permeability of Ibuprofen in the Form of Free Acid and Salts of L-Valine Alkyl Esters from a Hydrogel Formulation through Strat-M™ Membrane and Human Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Investigation and Evaluation of the Transdermal Delivery of Ibuprofen in Various Characterized Nano-Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhancement of ibuprofen solubility and skin permeation by conjugation with l-valine alkyl esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Penetration enhancement of ibuprofen from supersaturated solutions through human skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Comparison of Skin Permeation and Putative Anti-Inflammatory Activity of Commercially Available Topical Products Containing Ibuprofen and Diclofenac - PMC [pmc.ncbi.nlm.nih.gov]
Ibuprofen Formulation Photosensitivity & Photostability Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the photosensitivity and photostability of ibuprofen formulations.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experimental work on ibuprofen formulations.
| Issue/Observation | Potential Cause | Recommended Action |
| Inconsistent assay results for ibuprofen after light exposure. | Non-uniform light exposure across samples. | Ensure samples are spread in a single layer and positioned for maximum and uniform exposure to the light source.[1] Use a validated chemical actinometer or radiometer to confirm uniform light distribution. |
| Temperature fluctuations in the photostability chamber. | Use a dark control sample stored in the same environment to differentiate between light-induced and thermal degradation.[2] Ensure the chamber maintains a controlled temperature. | |
| Photosensitive internal standard used in chromatography. | Valerophenone, a common internal standard, is known to be photosensitive.[3][4] Consider using an alternative, photostable internal standard or a method that does not require one. | |
| Appearance of new, unexpected peaks in HPLC/GC-MS analysis post-exposure. | Photodegradation of ibuprofen. | Ibuprofen is known to degrade into several photoproducts.[5][6] Major degradants include 4-isobutylacetophenone and 1-(4-isobutylphenyl) ethanol. Compare your new peaks with literature data for known degradants. |
| Degradation of excipients. | Certain excipients, like polyethylene glycol (PEG) and polysorbate 80, can accelerate the degradation of ibuprofen. Review your formulation for potentially incompatible excipients. | |
| Interaction between ibuprofen and excipients. | Interactions between ibuprofen and excipients such as magnesium stearate have been observed, which could be exacerbated by light energy.[7] | |
| Physical changes in the formulation (e.g., color change, precipitation) after light exposure. | Formation of colored degradation products. | The degradation pathway can lead to chromophoric molecules. Characterize the degradants to understand the color change. |
| Change in solubility of ibuprofen or its degradants. | Degradation products may have different solubility profiles than the parent drug, leading to precipitation.[8][9] Analyze the precipitate to identify its composition. | |
| Assay shows significant degradation even with light-protective packaging. | Inadequate packaging material. | The packaging may not be completely opaque to the specific wavelengths causing degradation. Test the product in its immediate and marketing packs to confirm protection.[1][10] |
| Light leakage in the photostability chamber. | Ensure dark control samples are completely shielded from light, for example, by wrapping them in aluminum foil.[2] Verify the integrity of the chamber's seals. |
Frequently Asked Questions (FAQs)
What is ibuprofen photosensitivity and photostability?
Photosensitivity refers to a chemical or drug's capacity to cause a reaction when exposed to light, which can manifest as phototoxicity or photoallergy.[11] Photostability, on the other hand, is the ability of a substance, in this case, an ibuprofen formulation, to resist degradation when exposed to light.[12] According to ICH guidelines, light testing is a crucial part of stress testing for new drug substances and products.[1][10]
What are the primary photodegradation products of ibuprofen?
When exposed to UV radiation, ibuprofen undergoes degradation primarily through decarboxylation.[13][14] The major identified photoproducts are often more toxic than the parent compound.[15][16]
| Common Ibuprofen Photodegradation Products |
| 4-isobutylacetophenone[15][17] |
| 1-(4-isobutylphenyl) ethanol[5][15] |
| Hydratropic acid[5][6] |
| 4-ethylbenzaldehyde[5][6] |
| 4-isobutylphenol[5][6] |
What is the mechanism of ibuprofen-induced photosensitivity?
Ibuprofen can induce phototoxic reactions.[18] The mechanism involves the drug molecule absorbing UV radiation, leading to an excited state.[19] This can generate reactive oxygen species (ROS) like singlet oxygen and free radicals, which can cause cellular damage, including lipid peroxidation and damage to cell membranes and DNA.[11][14][20]
A simplified visualization of the phototoxic reaction pathway is provided below.
Caption: Ibuprofen phototoxicity signaling pathway.
Which formulation factors can influence ibuprofen's photostability?
Several factors can impact the photostability of an ibuprofen formulation:
-
pH : The rate of ibuprofen photodegradation can increase with higher pH values.[21]
-
Excipients : Some excipients can either protect the drug or accelerate its degradation. For example, inclusion in cyclodextrins or liposomes can enhance photostability.[16][22][23] Conversely, excipients like polyethylene glycol (PEG) and polysorbate 80 have been shown to accelerate ibuprofen degradation.
-
Physical Form : The stability of ibuprofen in solid dosage forms can differ significantly from its stability in solutions or suspensions where it is more exposed.[8]
What strategies can be employed to photostabilize ibuprofen formulations?
Several strategies can enhance the photostability of ibuprofen:
-
Light-Protective Packaging : Using amber or opaque containers is the most straightforward method to prevent light exposure.[2]
-
Formulation with UV Absorbers : Including excipients that absorb UV radiation can protect the active ingredient.[22][23]
-
Encapsulation Technologies : Encapsulating ibuprofen in systems like liposomes, niosomes, or cyclodextrins can physically shield it from light.[12][22][24][25] These carriers can also improve solubility and bioavailability.[25]
-
Antioxidants : Adding antioxidants such as ascorbic acid or α-tocopherol can help quench free radicals and singlet oxygen, preventing degradation.[22]
Experimental Protocols
Protocol: Standard Photostability Testing of an Ibuprofen Formulation (ICH Q1B)
This protocol outlines the key steps for conducting a confirmatory photostability study as per ICH Q1B guidelines.[10][26][27]
The general workflow for this process is outlined below.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. q1scientific.com [q1scientific.com]
- 3. researchgate.net [researchgate.net]
- 4. Photosensitivity of internal standard valerophenone: Used in USP ibuprofen bulk drug and tablet assay and its effect on the quantitation of ibuprofen and its impurities | Semantic Scholar [semanticscholar.org]
- 5. Identification of degradation products of ibuprofen arising from oxidative and thermal treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Formulation and delivery strategies of ibuprofen: challenges and opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. database.ich.org [database.ich.org]
- 11. dermnetnz.org [dermnetnz.org]
- 12. Light-sensitive drugs in topical formulations: stability indicating methods and photostabilization strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Photocatalytic degradation of ibuprofen using titanium oxide: insights into the mechanism and preferential attack of radicals - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04340D [pubs.rsc.org]
- 14. Theoretical study of ibuprofen phototoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.rsc.org [pubs.rsc.org]
- 18. Photosensitization caused by ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. emedicine.medscape.com [emedicine.medscape.com]
- 20. Drug-Induced Photosensitivity—From Light and Chemistry to Biological Reactions and Clinical Symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Photosensitive drugs: a review on their photoprotection by liposomes and cyclodextrins - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Stability-Indicating Methods for NSAIDs in Topical Formulations and Photoprotection in Host-Guest Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Stabilization strategies for photosensitive drugs [iris.unical.it]
- 25. Stabilizers - CD Formulation [formulationbio.com]
- 26. ICH Guidelines for Photostability Testing: A Detailed Guide – StabilityStudies.in [stabilitystudies.in]
- 27. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Lyophilization Cycle for Ibuprofen Potassium Parenteral Products
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the lyophilization cycle for ibuprofen potassium parenteral products. It includes troubleshooting guidance, frequently asked questions, detailed experimental protocols, and key data presented in a clear, accessible format.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the lyophilization of this compound parenteral products.
| Issue | Potential Cause | Recommended Solution |
| Cake Collapse or Meltback | The product temperature during primary drying exceeded the critical collapse temperature (Tc) or the glass transition temperature of the maximally freeze-concentrated solute (Tg').[1] | - Determine the Tc and Tg' of your formulation using Differential Scanning calorimetry (DSC). - Ensure the shelf temperature during primary drying maintains the product temperature at least 2-5°C below the determined critical temperature.[2] - A pressure rise test (PRT) can be used to monitor the progress of sublimation and ensure the product is not warming excessively. |
| Cracked or Fractured Cake | Stress induced by rapid cooling or heating rates. Inefficient crystallization of bulking agents (e.g., mannitol) leading to mechanical weakness. | - Optimize the freezing rate. Slower cooling rates can lead to larger, more uniform ice crystals, which can reduce stress.[1] - Introduce an annealing step after freezing. Holding the product at a temperature above Tg' but below the eutectic melting point can promote crystal growth and create a more robust cake structure.[3][4] |
| High Residual Moisture Content | Inadequate primary or secondary drying time. Inefficient water vapor removal due to high chamber pressure or low condenser temperature. Formation of a dense, impervious "skin" on the top of the cake. | - Extend the duration of primary and/or secondary drying. - Ensure the chamber pressure is low enough to facilitate efficient sublimation. - Verify that the condenser is at a sufficiently low temperature (typically at least 15-20°C colder than the product). - An annealing step can create larger pores, improving vapor escape.[3] |
| Prolonged Reconstitution Time | Formation of a dense cake with small pores, hindering solvent penetration.[5] Presence of a partially collapsed or amorphous product matrix. | - Optimize the freezing process to create larger ice crystals and, consequently, larger pores in the dried cake.[1] - Consider adding an annealing step to the cycle.[5] - Ensure the lyophilization cycle is designed to produce a crystalline and porous cake. |
| Vial Breakage | Thermal stress from rapid temperature changes, especially when using certain bulking agents like mannitol that can undergo crystallizations with volume changes. | - Implement a more gradual cooling and heating ramp rate during the lyophilization cycle. - If using a crystalline bulking agent, consider an annealing step to control the crystallization process and minimize stress. |
| Non-uniform Cake Appearance Across Batch | Heterogeneous ice nucleation temperatures during freezing, leading to variations in ice crystal size and cake structure.[2] | - Implement controlled nucleation techniques if available. - An annealing step can help to normalize the ice crystal structure across the batch, leading to more uniform drying.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the critical quality attributes (CQAs) for a lyophilized this compound product?
A1: The primary CQAs for a lyophilized this compound parenteral product include:
-
Appearance: An elegant, uniform cake structure without collapse, cracking, or meltback.
-
Residual Moisture: A low and consistent moisture content to ensure stability.
-
Reconstitution Time: Rapid and complete dissolution in the specified reconstitution vehicle.[5]
-
Potency and Purity: Maintenance of the drug's chemical integrity throughout the lyophilization process and shelf life.
-
pH of the Reconstituted Solution: Should be within the specified range for parenteral administration.
Q2: Should I aim for a crystalline or amorphous state for my lyophilized this compound product?
A2: For many small molecule drugs like ibuprofen, a crystalline state is often preferred for lyophilized products. Crystalline products tend to be more stable and can often be processed at higher temperatures, potentially shortening the primary drying time.[1] However, achieving a fully crystalline state can be challenging. An amorphous state might offer faster reconstitution but can be less stable if the storage temperature exceeds its glass transition temperature (Tg). The optimal state depends on the overall formulation and stability requirements.
Q3: What is the purpose of an annealing step, and is it necessary for this compound?
A3: Annealing is a thermal treatment applied after freezing and before primary drying. It involves raising the product temperature to a point above its glass transition temperature (Tg') but below its eutectic melting or collapse temperature for a specific period.[3][4] This process encourages the growth of larger ice crystals and can promote the crystallization of excipients. For this compound formulations, annealing can be beneficial to:
-
Create a more porous cake structure, which can reduce primary drying time.[3]
-
Improve the uniformity of the final product across the batch.[2]
-
Enhance the mechanical strength of the cake.
The necessity of annealing should be evaluated during cycle development, as it can sometimes lead to undesirable cake shrinkage in certain formulations.[3][4]
Q4: How does the freezing rate impact the final product?
A4: The freezing rate significantly influences the size of the ice crystals formed.
-
Slow freezing generally produces larger ice crystals, resulting in a more porous lyophilized cake with larger voids. This can lead to faster primary drying and quicker reconstitution.[1][6]
-
Fast freezing tends to create smaller ice crystals, resulting in a denser cake with a larger surface area, which might be desirable for certain applications but can lead to longer drying times due to higher resistance to water vapor flow.[6]
The optimal freezing rate should be determined experimentally to achieve the desired cake structure and product performance.[7]
Quantitative Data Summary
The following tables summarize typical lyophilization cycle parameters for ibuprofen parenteral formulations based on available literature. These should be considered as starting points for optimization.
Table 1: Example Lyophilization Cycle Parameters for Ibuprofen Formulations
| Parameter | Freezing | Primary Drying | Secondary Drying |
| Temperature | -45°C[8] | -30°C to -10°C[8] | 30°C[8] |
| Duration | 3 hours[8] | 12-17 hours[8] | 6 hours[8] |
| Pressure | Atmospheric | 177 µbar (approx. 133 mTorr)[8] | 177 µbar (approx. 133 mTorr)[8] |
| Ramp Rate | 1°C/min (typical starting point)[7] | 0.5 - 1°C/min (typical) | 0.2 - 0.5°C/min (typical) |
Table 2: Impact of Annealing on Process and Product Attributes
| Attribute | Without Annealing | With Annealing | Rationale |
| Primary Drying Time | Can be longer | Often shorter | Larger ice crystals create less resistance to vapor flow.[3] |
| Cake Appearance | May be less uniform | Generally more uniform and robust | Promotes consistent ice crystal structure.[2] |
| Reconstitution Time | Potentially longer | Can be shorter | Larger pores facilitate faster solvent ingress.[5] |
Experimental Protocols
Differential Scanning Calorimetry (DSC) for Critical Temperature Determination
Objective: To determine the glass transition temperature (Tg') and/or eutectic melting temperature (Te) of the frozen this compound solution.
Methodology:
-
Accurately weigh 10-20 mg of the this compound solution into a standard aluminum DSC pan.
-
Place an empty, sealed pan on the reference side of the DSC cell.
-
Equilibrate the sample at ambient temperature (e.g., 25°C).
-
Cool the sample to a low temperature, typically -70°C, at a controlled rate (e.g., 10°C/min).
-
Hold the sample at -70°C for a sufficient time (e.g., 10-30 minutes) to ensure complete solidification.
-
Heat the sample from -70°C to a temperature above the melting point of ice (e.g., 20°C) at a controlled heating rate (e.g., 10°C/min).
-
Analyze the resulting thermogram to identify the step change in the heat flow corresponding to the glass transition (Tg') or the endothermic peak indicating eutectic melting (Te).
Freeze-Dry Microscopy (FDM) for Collapse Temperature Determination
Objective: To visually determine the collapse temperature (Tc), which is the maximum temperature the product can withstand during primary drying without losing its structure.
Methodology:
-
Place a small droplet (approximately 1-5 µL) of the this compound solution between two cover slips and mount it on the FDM stage.[9]
-
Rapidly cool the sample to a temperature well below its expected critical temperature (e.g., -60°C).
-
Once the sample is frozen, apply a vacuum to the stage to initiate sublimation.
-
Slowly increase the stage temperature at a controlled rate (e.g., 1-2°C/min).
-
Continuously observe the sublimation front through the microscope.
-
The collapse temperature is identified as the temperature at which the solid structure at the sublimation interface begins to lose its integrity and flow.[9][10]
Karl Fischer Titration for Residual Moisture Analysis
Objective: To quantify the amount of residual water in the final lyophilized product.
Methodology:
-
Use a coulometric Karl Fischer titrator for low moisture content.
-
In a controlled low-humidity environment (e.g., a glove box), carefully open the vial containing the lyophilized this compound cake.
-
Accurately weigh the entire cake or a representative portion and transfer it to a vial containing a known volume of anhydrous methanol.
-
Seal the vial and agitate (e.g., by vortexing or sonication) until the cake is fully dissolved or dispersed to extract the moisture.
-
Inject a known volume of the methanol extract into the Karl Fischer titration cell.
-
The titrator will automatically measure the amount of water in the sample.
-
Calculate the percentage of residual moisture in the original lyophilized cake, accounting for the weight of the sample and the volume of the extract.
Visualizations
Caption: Workflow for Lyophilization Cycle Optimization.
Caption: Troubleshooting Decision Tree for Lyophilization Issues.
References
- 1. Lyophilization of Parenteral (7/93) | FDA [fda.gov]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. researchgate.net [researchgate.net]
- 4. Effect of Freezing on Lyophilization Process Performance and Drug Product Cake Appearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ijprajournal.com [ijprajournal.com]
- 7. Freezing process influences cake appearance of a lyophilized amorphous protein formulation with low solid content and high fill configuration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. hrcak.srce.hr [hrcak.srce.hr]
- 9. rjptonline.org [rjptonline.org]
- 10. m.youtube.com [m.youtube.com]
Validation & Comparative
A Comparative In Vivo Analysis of the Analgesic Efficacy of Ibuprofen Potassium and Naproxen Sodium
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo analgesic efficacy of two commonly used nonsteroidal anti-inflammatory drugs (NSAIDs), ibuprofen potassium and naproxen sodium. The information presented herein is based on available preclinical data to assist researchers in understanding the relative potency and experimental considerations for these compounds in animal models of pain.
Mechanism of Action: Inhibition of the Cyclooxygenase Pathway
Both ibuprofen and naproxen exert their analgesic and anti-inflammatory effects primarily by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[1][3] By blocking this pathway, ibuprofen and naproxen reduce the production of prostaglandins, thereby alleviating pain.[1][3]
Comparative In Vivo Analgesic Efficacy Data
The following table summarizes quantitative data from a preclinical study directly comparing the analgesic effects of ibuprofen and naproxen in a rat model of inflammatory pain. It is important to note that while other studies exist for each compound individually, a lack of standardized direct comparative studies across multiple pain models necessitates careful interpretation when extrapolating these findings.
| Pain Model | Animal Species | Drug | Dose Range (mg/kg) | Route of Administration | Analgesic Effect | Reference |
| Lactic Acid-Induced Stretching | Rat | Ibuprofen | 10 - 32 | Not Specified | Significantly decreased acid-stimulated body stretching. | [4] |
| Lactic Acid-Induced Stretching | Rat | Naproxen | 3.2 - 10 | Not Specified | Significantly decreased acid-stimulated body stretching. | [4] |
Note: The study concluded that there were no significant differences in the efficacies between the tested drugs in the acid-stimulated body stretching model.[4]
Experimental Protocols
Lactic Acid-Induced Stretching (Writhing Test)
This model is used to assess peripheral analgesic activity by inducing a visceral inflammatory pain response.
Experimental Workflow:
Detailed Methodology (Based on a representative study[4]):
-
Animal Model: Adult male rats were used in the study.
-
Acclimatization: Animals were acclimatized to the laboratory conditions before the experiment.
-
Grouping: Rats were randomly divided into control and treatment groups.
-
Drug Administration: Ibuprofen (10-32 mg/kg) or naproxen (3.2-10 mg/kg) was administered to the respective treatment groups. The control group received the vehicle.
-
Induction of Nociception: A solution of lactic acid (1.8%) was injected intraperitoneally to induce the characteristic stretching or writhing behavior.
-
Observation: The number of body stretches was counted for a defined period following the acid injection.
-
Data Analysis: The analgesic effect was quantified by comparing the number of writhes in the drug-treated groups to the vehicle-treated control group. A significant reduction in the number of writhes indicates analgesic activity.
Summary and Conclusion
Preclinical data from a direct comparative study using the lactic acid-induced stretching model in rats suggests that both ibuprofen and naproxen are effective in reducing inflammatory pain.[4] In this specific model, there were no significant differences in their overall efficacy.[4] However, it is crucial to acknowledge that this is based on a single pain modality. Further head-to-head comparative studies in other established analgesic models, such as the hot plate and formalin tests, would be beneficial to provide a more comprehensive understanding of the potential differences in the analgesic profiles of this compound and naproxen sodium. Researchers should consider the specific nature of the pain being investigated when selecting an appropriate analgesic for their preclinical studies.
References
- 1. Cyclooxygenase (COX) Enzymes, Inhibitors, and More [verywellhealth.com]
- 2. Correlation between in vitro and in vivo concentration–effect relationships of naproxen in rats and healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclooxygenases: structural and functional insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical comparison of antinociceptive effects between ibuprofen, diclofenac, naproxen, and acetaminophen on acid-stimulated body stretching and acid-depressed feeding behaviors in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
head-to-head study of ibuprofen potassium versus ibuprofen free acid pharmacokinetics
A head-to-head analysis of the pharmacokinetic profiles of ibuprofen potassium and ibuprofen free acid reveals significant differences in their rates of absorption, with implications for the onset of analgesic action. This guide provides a comparative overview of their performance, supported by experimental data, for researchers, scientists, and drug development professionals.
Ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID), is available in various formulations, including the free acid form and salt forms such as this compound. The primary difference between these formulations lies in their dissolution and subsequent absorption characteristics. Ibuprofen free acid is inherently a weak acid with low solubility in the acidic environment of the stomach, which can delay its absorption.[1][2] In contrast, salt formulations like this compound exhibit higher aqueous solubility, leading to faster dissolution and more rapid absorption into the bloodstream.[1][2]
Executive Summary of Pharmacokinetic Data
Pharmacokinetic studies consistently demonstrate that ibuprofen salts are absorbed more rapidly than ibuprofen free acid.[3][4] This is characterized by a shorter time to reach maximum plasma concentration (Tmax) and often a higher peak plasma concentration (Cmax).[1][5] While the rate of absorption differs, the overall extent of drug exposure, as measured by the area under the plasma concentration-time curve (AUC), is generally comparable among the different formulations, indicating bioequivalence in terms of total drug absorbed.[2]
The faster absorption of ibuprofen salts is considered therapeutically advantageous for conditions where rapid onset of pain relief is desired.[5][6]
Quantitative Data Comparison
The following table summarizes the key pharmacokinetic parameters from studies comparing different ibuprofen formulations.
| Formulation | Dose | Cmax (µg/mL) | Tmax (hours) | AUC (µg·h/mL) | Study Population | Reference |
| Ibuprofen Arginine | 200 mg | 125.1% of std. | 0.42 | Comparable to std. | 36 healthy males | [2] |
| Solubilized Ibuprofen Capsule | 200 mg | 119.1% of std. | 0.5 | Comparable to std. | 36 healthy males | [2] |
| Ibuprofen (Standard) | 200 mg | Lower than salts | 1.25 | - | 36 healthy males | [2] |
| Ibuprofen Sodium | 400 mg | 41.47 | 0.58 (35 min) | - | Healthy volunteers | [4] |
| Ibuprofen (Standard) | 400 mg | 31.88 | 1.5 (90 min) | - | Healthy volunteers | [4] |
| Ibuprofen Lysinate | 400 mg | Higher than acid | Earlier than acid | - | 8 healthy males | [5][6] |
| Ibuprofen Acid | 400 mg | - | - | - | 8 healthy males | [5][6] |
Note: "std." refers to standard ibuprofen free acid.
Experimental Protocols
The pharmacokinetic data presented are typically derived from randomized, open-label, single-dose, crossover studies conducted in healthy adult volunteers. A representative experimental protocol is as follows:
Study Design: A randomized, single-center, open-label, crossover study design is frequently employed.[3]
Participants: A cohort of healthy, non-smoking adult volunteers is recruited. Participants typically undergo a screening process to ensure they meet the inclusion criteria and have no contraindications to ibuprofen.
Procedure:
-
Fasting: Subjects are required to fast overnight for at least 10 hours before drug administration.[3]
-
Drug Administration: In each study period, participants receive a single oral dose of one of the ibuprofen formulations (e.g., this compound or ibuprofen free acid) with a standardized volume of water.
-
Blood Sampling: Serial blood samples are collected at predetermined time points before and after drug administration. A typical sampling schedule includes pre-dose (0 hours) and multiple time points post-dose, such as 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 10, and 12 hours.[3]
-
Washout Period: A washout period of sufficient duration (e.g., one week) is implemented between each study period to ensure complete elimination of the drug from the body before the administration of the next formulation.
-
Pharmacokinetic Analysis: Plasma concentrations of ibuprofen are determined using a validated analytical method, such as high-performance liquid chromatography (HPLC). The key pharmacokinetic parameters (Cmax, Tmax, AUC) are then calculated from the plasma concentration-time data for each formulation.[7]
Visualizing the Experimental Workflow
The following diagram illustrates the typical workflow of a pharmacokinetic study comparing different drug formulations.
Typical crossover design for a pharmacokinetic study.
References
- 1. medscape.com [medscape.com]
- 2. Pharmacokinetic and pharmacodynamic evaluation according to absorption differences in three formulations of ibuprofen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Predicting rapid analgesic onset of ibuprofen salts compared with ibuprofen acid: Tlag, Tlow, Tmed, and a novel parameter, TCmaxRef - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Therapeutically relevant differences in the pharmacokinetical and pharmaceutical behavior of ibuprofen lysinate as compared to ibuprofen acid. | Semantic Scholar [semanticscholar.org]
- 7. medscape.com [medscape.com]
A Clinical Showdown: Ibuprofen Potassium vs. Paracetamol for Antipyretic Efficacy
An in-depth comparison of two common antipyretics, examining their clinical effectiveness, underlying mechanisms, and the experimental evidence that defines their use in fever management.
In the landscape of clinical therapeutics for fever management, both ibuprofen and paracetamol (acetaminophen) stand as frontline agents. While their efficacy is widely acknowledged, a granular understanding of their comparative performance, grounded in robust clinical data, is crucial for informed decision-making by researchers, scientists, and drug development professionals. This guide provides a comprehensive comparison of the antipyretic properties of ibuprofen and paracetamol, with a particular focus on clinical trial data and the molecular pathways that govern their therapeutic effects. While the user's request specified ibuprofen potassium, the available body of scientific literature predominantly evaluates ibuprofen. It is generally accepted that different salt forms, such as potassium, are formulated to enhance solubility and potentially hasten absorption, which may lead to a faster onset of action. However, comprehensive clinical data directly comparing the antipyretic efficacy of this compound to standard ibuprofen is limited. Therefore, this guide will focus on the extensive data available for ibuprofen, which is considered representative of the active moiety.
Quantitative Comparison of Antipyretic Efficacy
The following table summarizes key quantitative data from clinical trials comparing the fever-reducing effects of ibuprofen and paracetamol.
| Efficacy Parameter | Ibuprofen | Paracetamol | Study Population | Key Findings & Citations |
| Mean Temperature Reduction at 30 mins (°C) | 0.1975 (± 0.0409 SEM) | 0.3843 (± 0.0490 SEM) | Children (4 months - 12 years) | Paracetamol showed a statistically significant greater temperature reduction at 30 minutes.[1][2] |
| Mean Temperature at 1 hour (°C) | 37.66 (± 0.73 SD) | 37.8 (± 0.65 SD) | Children | No statistically significant difference between the two groups.[3][4] |
| Mean Temperature at 2 hours (°C) | 37.09 (± 0.83 SD) | 37.29 (± 0.71 SD) | Children | No statistically significant difference between the two groups.[3][4] |
| Mean Temperature at 4 hours (°C) | 37.40 (± 1.12 SD) | 37.46 (± 1.00 SD) | Children | No statistically significant difference between the two groups.[3][4] |
| Maximum Rate of Temperature Decrease (°C/hour) | -1.32 (± 0.83 SD) | -1.09 (± 0.77 SD) | Children | The maximum rate of temperature decrease was observed within the first hour for both drugs, with no statistically significant difference.[3] |
| Proportion of Afebrile Children at 4 hours | Higher | Lower | Children | A higher percentage of children treated with ibuprofen were afebrile at 4 hours compared to those who received paracetamol.[4] |
| Mean Time Without Fever in 48 hours (hours) | 38.72 (± 9.12 SD) | 36 (± 8.60 SD) | Pediatric | Ibuprofen alone was associated with a longer duration of being fever-free compared to paracetamol alone over a 48-hour period.[5] |
Experimental Protocols: A Methodological Overview
The clinical trials underpinning the comparative efficacy data adhere to rigorous methodologies to ensure the validity and reliability of their findings. Below is a synthesized overview of a typical experimental protocol employed in such studies.
A representative study would be a randomized, controlled clinical trial designed to compare the antipyretic effectiveness of a single dose of ibuprofen versus paracetamol in a pediatric population.
-
Participants: The study would enroll children, typically ranging from 6 months to 12 years of age, presenting with a fever, commonly defined as a tympanic or axillary temperature of 38°C or higher.
-
Inclusion Criteria:
-
Age within the specified range.
-
Fever at or above the defined threshold.
-
Informed consent from a parent or legal guardian.
-
-
Exclusion Criteria:
-
Known hypersensitivity to ibuprofen or paracetamol.
-
Recent administration of another antipyretic medication.
-
Presence of severe underlying medical conditions.
-
-
Intervention: Participants would be randomly assigned to one of two treatment arms:
-
Ibuprofen Group: Receives a single oral dose of ibuprofen, typically 10 mg/kg.
-
Paracetamol Group: Receives a single oral dose of paracetamol, typically 15 mg/kg.
-
-
Data Collection:
-
Baseline temperature is recorded at the time of enrollment.
-
Temperature is then measured at regular intervals, such as every 30 or 60 minutes, for a period of 4 to 6 hours post-administration.
-
Temperature measurement is standardized, using methods like tympanic or axillary thermometry.
-
-
Statistical Analysis:
-
The primary outcome is typically the mean change in temperature from baseline at various time points.
-
Statistical tests, such as t-tests or ANOVA, are used to compare the mean temperature reductions between the two groups.
-
Chi-square tests may be used to compare the proportion of children who become afebrile in each group.
-
A p-value of less than 0.05 is generally considered statistically significant.
-
Visualizing the Experimental Workflow
The logical flow of a typical clinical trial comparing ibuprofen and paracetamol can be visualized as follows:
References
- 1. Comparative evaluation of the antipyretic efficacy of ibuprofen and paracetamol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [Antipyretic effectiveness of ibuprofen and paracetamol] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparing the Efficacy of Paracetamol, Ibuprofen, and a Combination of the Two Drugs in Relieving Pain and Fever in the Pediatric Age Group: A Prospective Observational Study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Diclofenac Potassium and Ibuprofen for the Management of Acute Soft Tissue Injuries
A comprehensive guide for researchers and drug development professionals on the comparative efficacy and safety of two common non-steroidal anti-inflammatory drugs (NSAIDs), diclofenac potassium and ibuprofen, in the treatment of acute soft tissue injuries. This guide synthesizes data from clinical trials to provide an objective comparison.
Mechanism of Action: A Shared Pathway
Both diclofenac and ibuprofen are classified as non-selective NSAIDs.[1][2] Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[1][2] These enzymes are crucial for the synthesis of prostaglandins, which are key mediators of pain and inflammation.[1][2] By blocking COX enzymes, both drugs effectively reduce the production of prostaglandins, thereby alleviating pain and reducing inflammation associated with acute soft tissue injuries.[1][3] While both drugs share this mechanism, diclofenac is often considered to be a more potent NSAID than ibuprofen.[1][2][4]
Comparative Efficacy in Ankle Sprains
A key double-blind, placebo-controlled study directly compared the efficacy of diclofenac potassium, ibuprofen, and a placebo in patients with acute ankle sprains. The results indicated a superior efficacy for diclofenac potassium over ibuprofen.[5][6]
| Efficacy Parameter | Diclofenac Potassium (150 mg/day) | Ibuprofen (1.2 g/day ) | Placebo | Statistical Significance (Diclofenac vs. Ibuprofen) |
| Inflammation (Volumetric) | Superior Reduction | Moderate Reduction | Minimal Reduction | P < 0.02[5] |
| Tenderness on Pressure | Superior Reduction | Moderate Reduction | Minimal Reduction | P < 0.02[5] |
| Pain on Movement (VAS) | Superior Reduction | Moderate Reduction | Minimal Reduction | P < 0.02[5] |
| Pain at Rest (VAS) | Superior Reduction | Moderate Reduction | Minimal Reduction | P < 0.02[5] |
| Pain on Walking (VAS) | Superior Reduction | Moderate Reduction | Minimal Reduction | P < 0.02[5] |
| Severity of Joint Injury | Improvement | Improvement | Minimal Change | Not Statistically Significant[5] |
Data summarized from the study by M. Morán, J Int Med Res, 1991.[5][6]
Experimental Protocol: Ankle Sprain Clinical Trial
The aforementioned comparative data is based on a robust clinical trial methodology.
Study Design: A double-blind, placebo-controlled, comparative study.[5]
Patient Population: 60 patients suffering from ankle sprains with moderate to severe inflammation and tenderness.[5]
Treatment Groups:
-
Diclofenac potassium: 150 mg/day
-
Ibuprofen: 1.2 g/day
-
Placebo
Duration of Treatment: 7 days.[5]
Efficacy Assessment Methods:
-
Inflammation: Volumetric evaluation of the injured ankle.[5]
-
Tenderness: Assessed by finger pressure.[5]
-
Pain: Measured on movement, at rest, and on walking using Visual Analogue Scales (VAS).[5]
-
Injury Severity: Clinical assessment of the joint injury.[5]
Safety and Tolerability Profile
As with all NSAIDs, both diclofenac and ibuprofen carry a risk of adverse effects. Non-selective NSAIDs can cause gastrointestinal issues because they inhibit COX-1, which is responsible for protecting the stomach lining.[1][2]
| Adverse Event Category | Diclofenac Potassium | Ibuprofen | Comments |
| Common Side Effects | Diarrhea, indigestion, gas, stomach pain, heartburn, constipation, dizziness, headache, itching, swelling.[1] | Diarrhea, indigestion, gas, stomach pain, heartburn, constipation, dizziness, headache, itching, swelling.[1] | Both drugs share a similar profile of common side effects.[1] |
| Gastrointestinal Events | Increased risk of bleeding or ulcers.[1][7] One study found the risk of GI bleeding increased about fourfold.[1] | Increased risk of bleeding or ulcers.[1] A study noted the risk of GI bleeding increased by about 2.7 times.[1] | Diclofenac may have a higher risk of serious gastrointestinal events compared to ibuprofen.[1] |
| Cardiovascular Events | Increased risk of heart attack and stroke.[1][7] One study suggested a 20% higher risk of major heart problems compared to ibuprofen.[1] | Increased risk of heart attack and stroke.[1] | Diclofenac is associated with a higher risk of cardiovascular thrombotic events.[1] |
| Renal and Hepatic Effects | Potential for kidney or liver problems, especially with long-term use.[1] | Potential for kidney or liver problems, especially with long-term use.[1] | Both drugs require caution in patients with pre-existing renal or hepatic conditions. |
Note: The study on acute ankle sprains reported no serious adverse effects for either drug.[5][6]
Conclusion
For the treatment of acute soft tissue injuries, such as ankle sprains, clinical evidence suggests that diclofenac potassium at a daily dose of 150 mg is more effective in reducing pain and inflammation than ibuprofen at a dose of 1.2 g/day .[5][6] This superior efficacy was observed across multiple parameters, including volumetric reduction of swelling and pain scores.[5]
However, the selection of an NSAID should also be guided by the patient's overall risk profile. The available data indicates that diclofenac may be associated with a higher risk of serious gastrointestinal and cardiovascular adverse events compared to ibuprofen.[1] Therefore, for patients with a higher baseline risk for these conditions, ibuprofen might be a more appropriate choice, despite its potentially lower efficacy for acute soft tissue injuries. For low-risk individuals requiring rapid and potent relief from acute musculoskeletal pain, diclofenac potassium presents a highly effective option.[5][8]
References
- 1. Diclofenac vs. ibuprofen: Differences, similarities, and which is better for you [singlecare.com]
- 2. buzzrx.com [buzzrx.com]
- 3. Comparison of paracetamol, ibuprofen, and diclofenac potassium for pain relief following dental extractions and deep cavity preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. quora.com [quora.com]
- 5. Double-blind comparison of diclofenac potassium, ibuprofen and placebo in the treatment of ankle sprains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. goodrx.com [goodrx.com]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of Ibuprofen Potassium and Ketoprofen in the Management of Primary Dysmenorrhea
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy and safety of two commonly used nonsteroidal anti-inflammatory drugs (NSAIDs), ibuprofen potassium and ketoprofen, for the treatment of primary dysmenorrhea. The information is compiled from randomized controlled trials and network meta-analyses to support evidence-based decision-making in clinical research and drug development.
Efficacy and Safety Data
The following tables summarize the key quantitative data from comparative studies.
Table 1: Efficacy of this compound vs. Ketoprofen for Primary Dysmenorrhea
| Efficacy Outcome | This compound | Ketoprofen | Placebo | Source |
| "Good" to "Excellent" Response Rate | 73% | 77% | 35% | [1] |
| Odds Ratio (OR) for Pain Relief vs. Placebo (95% CI) | 10.08 (3.29–30.85) | 5.12 (1.57–16.69) | - | |
| SUCRA Ranking for Efficacy (among 5 OTCAs) | 83.7% (2nd) | 59.5% (3rd) | - |
SUCRA: Surface Under the Cumulative Ranking Area. A higher percentage indicates a higher likelihood of being among the best treatments. OTCA: Over-the-counter analgesics.
Table 2: Safety Profile of this compound vs. Ketoprofen
| Safety Outcome | This compound | Ketoprofen | Source |
| Most Frequent Adverse Experiences | Central nervous system side effects | Gastrointestinal symptoms | [1] |
| SUCRA Ranking for Safety (among 5 OTCAs) | 79.7% (2nd) | 90.6% (1st) |
Experimental Protocols
Double-Blind, Crossover Randomized Controlled Trial (Mehlisch, 1988)
This study directly compared the efficacy and safety of ibuprofen and ketoprofen in a head-to-head trial.[1]
-
Study Design: A double-blind, crossover, placebo-controlled randomized clinical trial.
-
Participants: 43 women with primary dysmenorrhea.
-
Treatment Protocol: Participants received each of the three treatments (ibuprofen, ketoprofen, and placebo) over three consecutive menstrual cycles. The order of treatment was randomized.
-
Outcome Measures:
-
Statistical Analysis: Mean pain intensity difference and pain relief scores were analyzed for significant differences between treatment groups (P < 0.05 was considered significant).[1]
Network Meta-Analysis of Over-the-Counter Analgesics (Zhang et al.)
This study compared the efficacy and safety of five common over-the-counter analgesics, including ibuprofen and ketoprofen, for primary dysmenorrhea.
-
Study Design: A network meta-analysis of randomized controlled trials.
-
Data Sources: A systematic search of PubMed, Embase, Cochrane Library, Web of Science, and CINAHL databases for relevant randomized controlled trials up to July 2019.
-
Inclusion Criteria: Randomized controlled trials comparing at least two of the following: naproxen, ibuprofen, diclofenac, aspirin, and ketoprofen for the treatment of primary dysmenorrhea.
-
Outcome Measures:
-
Efficacy: Pain relief, presented as odds ratios (OR) with 95% confidence intervals (CI).
-
Safety: Incidence of adverse effects.
-
-
Statistical Analysis: A network meta-analysis was conducted to compare the different analgesics indirectly. The surface under the cumulative ranking area (SUCRA) was calculated to rank the treatments for both efficacy and safety.
Visualized Experimental Workflow and Signaling Pathway
References
comparative bioavailability of transdermal patch vs oral tablet of ibuprofen potassium
Executive Summary
The route of administration significantly influences the pharmacokinetic profile of ibuprofen, impacting its bioavailability and therapeutic application. Oral administration of ibuprofen tablets leads to rapid and high systemic absorption, making it suitable for acute pain and systemic inflammation. In contrast, transdermal ibuprofen patches provide sustained local delivery with significantly lower systemic exposure, offering a favorable safety profile for localized pain management by minimizing systemic side effects. This guide provides a detailed comparison of the bioavailability of these two dosage forms, supported by experimental data and protocols.
Data Presentation: Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters for transdermal and oral ibuprofen based on findings from multiple studies. It is important to note that dosages and study conditions varied, which can affect these parameters.
| Pharmacokinetic Parameter | Transdermal Ibuprofen Patch (200 mg) | Oral Ibuprofen Tablet (400 mg) |
| Maximum Plasma Concentration (Cmax) | 514 ng/mL (steady state)[1][2] | 37.71 - 39.53 µg/mL |
| Time to Maximum Plasma Concentration (Tmax) | ~20 hours (at steady state)[1][2] | 1.5 - 3 hours |
| Area Under the Curve (AUC) | 9.78 µg·h/mL (steady state, 0-24h)[1][2] | 140.86 - 154.48 µg·h/mL (0-∞) |
| Systemic Bioavailability | Low systemic absorption[1][2] | High and rapid absorption |
Experimental Protocols
The data presented above is derived from pharmacokinetic studies with specific methodologies. Below are representative experimental protocols for assessing the bioavailability of both transdermal and oral ibuprofen.
Protocol for Transdermal Ibuprofen Patch Bioavailability Study
A typical study to evaluate the bioavailability of a transdermal ibuprofen patch would involve the following steps:
-
Subject Recruitment: A cohort of healthy adult volunteers is recruited for the study.
-
Patch Application: A 200 mg ibuprofen transdermal patch is applied to a designated skin area on each subject.[1][2]
-
Blood Sampling: Blood samples are collected at predetermined intervals over a 24-hour period for several consecutive days to determine steady-state pharmacokinetics.[1][2]
-
Drug Concentration Analysis: The concentration of ibuprofen in the plasma samples is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Pharmacokinetic Analysis: The collected data is used to calculate key pharmacokinetic parameters, including Cmax, Tmax, and AUC, to characterize the absorption of ibuprofen from the transdermal patch.[1][2]
Protocol for Oral Ibuprofen Tablet Bioavailability Study
A standard protocol for assessing the bioavailability of an oral ibuprofen tablet is as follows:
-
Subject Enrollment: A group of healthy volunteers is enrolled in a crossover study design.
-
Drug Administration: Subjects are administered a single 400 mg oral ibuprofen tablet after a period of fasting.
-
Serial Blood Sampling: Blood samples are drawn at various time points, typically before dosing and at multiple intervals post-dosing, to capture the absorption and elimination phases.
-
Plasma Analysis: Plasma is separated from the blood samples, and the concentration of ibuprofen is determined using a validated HPLC method.
-
Pharmacokinetic Parameter Calculation: The plasma concentration-time data is used to determine the Cmax, Tmax, and AUC for the oral formulation.
Mandatory Visualization
The following diagrams illustrate the experimental workflow for a comparative bioavailability study and the differing absorption pathways of oral and transdermal ibuprofen.
Caption: Ibuprofen Absorption Pathways
Caption: Comparative Bioavailability Study Workflow
References
safety and tolerability profile of ibuprofen potassium compared to other selective NSAIDs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the safety and tolerability profile of ibuprofen potassium against other selective nonsteroidal anti-inflammatory drugs (NSAIDs). By presenting quantitative data from clinical studies, outlining experimental methodologies, and visualizing key pathways, this document serves as a resource for informed decision-making in research and drug development.
Executive Summary
Ibuprofen is a non-selective NSAID that inhibits both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[1] The potassium salt of ibuprofen is formulated for more rapid absorption compared to standard ibuprofen, leading to a faster onset of analgesic action. However, its overall safety and tolerability profile is considered comparable to other forms of ibuprofen. Selective NSAIDs, such as celecoxib and etoricoxib, were developed to preferentially inhibit COX-2, with the aim of reducing the gastrointestinal side effects associated with COX-1 inhibition.[2][3]
This guide synthesizes data on the three major areas of concern for NSAID safety: gastrointestinal, cardiovascular, and renal adverse events.
Mechanism of Action: Non-selective vs. Selective COX Inhibition
The therapeutic and adverse effects of NSAIDs are primarily mediated through their inhibition of COX enzymes, which are responsible for the synthesis of prostaglandins from arachidonic acid.[1][3]
Caption: Mechanism of Action of Non-selective and Selective NSAIDs.
Comparative Safety Data
The following tables summarize quantitative data on the safety and tolerability of ibuprofen compared to selective NSAIDs.
Gastrointestinal (GI) Adverse Events
Inhibition of COX-1 in the gastric mucosa reduces the production of protective prostaglandins, leading to an increased risk of gastrointestinal complications such as ulcers and bleeding.[3] Selective COX-2 inhibitors were designed to minimize this risk.
| Drug Class | Representative Drugs | Key Findings on GI Safety | Citations |
| Non-selective NSAID | Ibuprofen | - Associated with a higher risk of upper GI bleeding or perforation compared to no NSAID use.[4] - In the PRECISION trial, celecoxib had a lower rate of clinically significant GI events compared to ibuprofen, even when co-prescribed with esomeprazole.[5] - The CLASS study found a lower incidence of symptomatic ulcers and/or ulcer complications with celecoxib compared to ibuprofen.[6][7] | [4][5][6][7] |
| Selective COX-2 Inhibitors | Celecoxib, Etoricoxib | - Generally associated with a lower risk of GI adverse events compared to non-selective NSAIDs.[2][6] - The benefit of selective COX-2 inhibitors in reducing GI toxicity is diminished when co-administered with low-dose aspirin.[8] | [2][6][8] |
Table 1: Comparison of Gastrointestinal Adverse Events.
Cardiovascular (CV) Adverse Events
The use of both non-selective and selective NSAIDs has been associated with an increased risk of cardiovascular thrombotic events, including myocardial infarction and stroke. This is thought to be due to the inhibition of COX-2-mediated prostacyclin production in the endothelium without a corresponding inhibition of COX-1-mediated thromboxane A2 in platelets.
| Drug Class | Representative Drugs | Key Findings on CV Safety | Citations |
| Non-selective NSAID | Ibuprofen | - Cardiovascular risk with ibuprofen appears to be dose-dependent, with lower doses posing less risk.[9] - A systematic review suggested that low-dose ibuprofen is among the least likely NSAIDs to increase cardiovascular risk.[10] - The PRECISION trial showed that at moderate doses, the risk of major adverse cardiovascular events with celecoxib was non-inferior to that of ibuprofen.[11][12] | [9][10][11][12] |
| Selective COX-2 Inhibitors | Celecoxib, Etoricoxib, Rofecoxib (withdrawn) | - Rofecoxib was withdrawn from the market due to an increased risk of cardiovascular events.[11] - Etoricoxib has been shown to have a higher cardiovascular risk compared to ibuprofen and naproxen in some studies.[9][10] - Celecoxib at approved doses has not been found to confer a greater risk of cardiovascular events than ibuprofen or naproxen.[11] | [9][10][11] |
Table 2: Comparison of Cardiovascular Adverse Events.
Renal Adverse Events
Prostaglandins play a crucial role in maintaining renal blood flow and glomerular filtration, particularly in the context of compromised renal function. Inhibition of COX enzymes can lead to sodium and fluid retention, hypertension, and acute kidney injury.
| Drug Class | Representative Drugs | Key Findings on Renal Safety | Citations |
| Non-selective NSAID | Ibuprofen | - Both selective and non-selective COX inhibitors can reduce potassium excretion and may cause or worsen hyperkalemia. - One study found a higher risk of acute kidney injury with ibuprofen compared to celecoxib. - The PRECISION trial found a significantly lower risk of renal events with celecoxib compared to ibuprofen.[11][12] | [11][12] |
| Selective COX-2 Inhibitors | Celecoxib, Etoricoxib | - The risk of renal adverse events with selective COX-2 inhibitors does not appear to be a class effect and can vary between agents. - Some studies suggest that more selective COX-2 inhibitors may have a lower risk of acute kidney injury compared to non-selective NSAIDs. |
Table 3: Comparison of Renal Adverse Events.
Experimental Protocols
Assessment of Gastrointestinal Safety (Example from the CLASS Study)
The Celecoxib Long-term Arthritis Safety Study (CLASS) was a randomized, double-blind, controlled trial designed to assess the upper gastrointestinal toxicity of celecoxib compared with ibuprofen and diclofenac in patients with osteoarthritis or rheumatoid arthritis.
Caption: Workflow for the CLASS Study GI Safety Assessment.
Methodology:
-
Primary Endpoint: The primary endpoint was the incidence of clinically significant upper gastrointestinal events, which included symptomatic gastroduodenal ulcers and ulcer complications (bleeding, perforation, and obstruction).
-
Patient Population: Patients with a diagnosis of osteoarthritis or rheumatoid arthritis requiring daily NSAID therapy.
-
Exclusion Criteria: Patients with a history of active peptic ulcer disease within the last 6 months or those requiring low-dose aspirin for cardiovascular prophylaxis were excluded from the primary analysis.
-
Data Collection: Adverse events were reported by investigators and adjudicated by a blinded, independent committee.
Assessment of Cardiovascular Safety (Example from the PRECISION Trial)
The Prospective Randomized Evaluation of Celecoxib Integrated Safety versus Ibuprofen or Naproxen (PRECISION) trial was a multicenter, randomized, double-blind, non-inferiority trial comparing the cardiovascular safety of celecoxib with ibuprofen and naproxen in patients with arthritis at high cardiovascular risk.
Caption: Workflow for the PRECISION Trial CV Safety Assessment.
Methodology:
-
Primary Endpoint: The primary outcome was the first occurrence of a major adverse cardiovascular event, a composite of cardiovascular death, nonfatal myocardial infarction, or nonfatal stroke (Antiplatelet Trialists' Collaboration [APTC] endpoint).
-
Patient Population: Patients with osteoarthritis or rheumatoid arthritis who had or were at increased risk for cardiovascular disease.
-
Non-inferiority Design: The trial was designed to test the hypothesis that celecoxib was non-inferior to both ibuprofen and naproxen with respect to the primary cardiovascular outcome.
-
Data Adjudication: All potential primary endpoint events were adjudicated by a blinded clinical events committee.
Conclusion
The choice between this compound and a selective NSAID requires a careful consideration of the patient's or study participant's individual risk factors.
-
This compound offers the advantage of rapid absorption and onset of action. Its overall safety profile is well-established and comparable to standard ibuprofen. It remains a suitable option for individuals at low risk for gastrointestinal complications.
-
Selective COX-2 Inhibitors like celecoxib generally offer a better gastrointestinal safety profile, making them a preferable choice for patients with a higher risk of GI adverse events. However, the cardiovascular risk profile of selective NSAIDs varies, and some, like etoricoxib, may pose a higher risk than ibuprofen. The gastrointestinal benefit of selective agents is reduced when used concomitantly with aspirin.
For drug development professionals, understanding these nuanced differences is critical for designing clinical trials with appropriate safety monitoring and for positioning new chemical entities within the existing landscape of pain and inflammation management. Future research should continue to elucidate the precise mechanisms underlying the differential organ-specific toxicities of various NSAIDs to aid in the development of safer and more effective anti-inflammatory agents.
References
- 1. Ibuprofen - Wikipedia [en.wikipedia.org]
- 2. What's better: Ibuprofen vs Potassium Chloride? – meds.is [meds.is]
- 3. Comparison of the analgesic efficacy and safety of nonprescription doses of naproxen sodium and Ibuprofen in the treatment of osteoarthritis of the knee - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ibuprofen-Induced Hypokalemia and Distal Renal Tubular Acidosis: A Patient's Perceptions of Over-the-Counter Medications and Their Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Clinical Pharmacokinetics of Ibuprofen | Semantic Scholar [semanticscholar.org]
- 7. Ibuprofen Sodium Is Absorbed Faster than Standard Ibuprofen Tablets: Results of Two Open-Label, Randomized, Crossover Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. Effect of sodium/potassium salt (potash) on the bioavailability of ibuprofen in healthy human volunteers [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Safety of a novel formulation of ibuprofen sodium compared with standard ibuprofen and placebo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
comparative release kinetics of ibuprofen from different nanoparticle systems
A Comparative Guide to the Release Kinetics of Ibuprofen from Various Nanoparticle Systems
For researchers, scientists, and drug development professionals, understanding the release kinetics of a drug from its carrier is paramount for designing effective drug delivery systems. This guide provides a comparative analysis of ibuprofen release from different nanoparticle platforms, supported by experimental data.
Comparative Data on Ibuprofen Nanoparticle Systems
The following tables summarize the key physicochemical characteristics and in vitro release data for various ibuprofen-loaded nanoparticle systems.
Table 1: Physicochemical Properties of Ibuprofen-Loaded Nanoparticles
| Nanoparticle System | Composition | Particle Size (nm) | Encapsulation Efficiency (%) | Drug Loading (%) | Citation |
| Polymeric Nanoparticles | |||||
| Eudragit® Nanocapsules | Eudragit® E100 | Submicronic | 75 | - | [1] |
| Eudragit® Nanospheres | Eudragit® E100 | Submicronic | - | 43.2 ± 0.9 | [1] |
| Poly(methacrylic acid) | Eudragit® L100 | 150 ± 30 | - | 21.6 | [2] |
| Poly(methacrylic acid) | Eudragit® L100 | 700 ± 50 | - | 56.3 | [2] |
| Lipid-Based Nanoparticles | |||||
| Solid Lipid Nanoparticles (SLNs) | Stearic Acid, PVP | 76.40 | 99.73 | 2.31 | [3][4] |
| Cubic Phase Nanoparticles | - | ~238 | >85 | - | [5] |
| Inorganic Nanoparticles | |||||
| ZIF-8/Fe3O4 Nanohybrid | Zeolitic Imidazolate Framework-8, Iron Oxide | - | - | - | [6] |
Table 2: Comparative In Vitro Release of Ibuprofen from Nanoparticle Systems
| Nanoparticle System | Cumulative Release (%) | Time (hours) | Release Kinetics Model | Key Findings | Citation |
| Polymeric Nanoparticles | |||||
| Eudragit® Nanocapsules | 81.7 ± 11.5 | 4 | Zero-order, Korsmeyer-Peppas (n=0.799) | Anomalous (non-Fickian) diffusion.[1][7] | [1][7] |
| Eudragit® Nanospheres | 62.0 ± 5.4 | 4 | First-order, Korsmeyer-Peppas (n=0.816) | Anomalous (non-Fickian) diffusion.[1][7] | [1][7] |
| Poly(methacrylic acid) (NPIBU-3) | ~96.7 | 24 | Zero-order | Sustained release achieved.[2] | [2] |
| Lipid-Based Nanoparticles | |||||
| Solid Lipid Nanoparticles (SLNs) | Sustained up to 8h | 8 | Higuchi, Korsmeyer-Peppas (non-Fickian) | Diffusion-controlled and time-dependent release.[3][4] | [3][4] |
| Cubic Phase Nanoparticles | >80 | 24 | - | Sustained release characteristics.[5] | [5] |
| Inorganic Nanoparticles | |||||
| ZIF-8/Fe3O4 Nanohybrid | >95 | 2 | Higuchi | Diffusion-controlled release.[6] | [6] |
| Mesoporous Silica Nanoparticles (MSNs) | Highly consistent release | ~168 (7 days) | - | Release rate is influenced by intermolecular interactions and pH.[8] | [8] |
Experimental Protocols
Preparation of Ibuprofen-Loaded Polymeric Nanoparticles (Emulsification-Diffusion Method)
This method is commonly used for preparing polymeric nanocapsules and nanospheres.
-
Organic Phase Preparation: Dissolve the polymer (e.g., Eudragit®) and ibuprofen in a water-miscible organic solvent. For nanocapsules, an oil core is also included in this phase.
-
Aqueous Phase Preparation: Prepare an aqueous solution containing a stabilizing agent.
-
Emulsification: Add the organic phase to the aqueous phase under high-speed stirring to form an oil-in-water emulsion.
-
Solvent Diffusion: Add an excess of water to the emulsion under moderate stirring. This causes the organic solvent to diffuse into the aqueous phase, leading to the precipitation of the polymer and the formation of nanoparticles.
-
Purification: The resulting nanoparticle suspension is purified, often by ultracentrifugation, to remove excess reagents.[1][7]
In Vitro Release Study (Dialysis Membrane Method)
This is a standard method to evaluate the in vitro release kinetics of drugs from nanoparticles.[1]
-
Preparation of the Release Medium: Prepare a phosphate buffer solution (e.g., 0.1 M at pH 7.4 or 7.6) to simulate physiological conditions.
-
Sample Preparation: Place a known amount of the ibuprofen-loaded nanoparticle suspension (e.g., equivalent to 50 mg of ibuprofen) into a dialysis bag.[1]
-
Experimental Setup: Suspend the sealed dialysis bag in a vessel containing the release medium (e.g., 400 mL). The system is maintained at a constant temperature (37 ± 0.5°C) and stirred continuously (e.g., 100 rpm).[1]
-
Sampling: At predetermined time intervals (e.g., 15, 30, 45, 60, 120, 240 minutes), withdraw a specific volume of the release medium (e.g., 3 mL).[1] It is important to replace the withdrawn volume with fresh, pre-warmed release medium to maintain sink conditions.
-
Quantification: Analyze the concentration of ibuprofen in the collected samples using a suitable analytical method, such as UV-Vis spectrophotometry at a specific wavelength (e.g., 221 nm).[1]
-
Data Analysis: Calculate the cumulative percentage of ibuprofen released over time. The release data can then be fitted to various kinetic models (e.g., Zero-order, First-order, Higuchi, Korsmeyer-Peppas) to determine the release mechanism.[1][7]
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the preparation and comparative evaluation of ibuprofen-loaded nanoparticles.
Caption: Workflow for comparing ibuprofen release from different nanoparticles.
References
- 1. Comparative release kinetics of small drugs (ibuprofen and acetaminophen) from multifunctional mesoporous silica nanoparticles - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Development and evaluation of ibuprofen-loaded chitosan nanoparticles for pulmonary therapy [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. asiapharmaceutics.info [asiapharmaceutics.info]
- 7. actapharmsci.com [actapharmsci.com]
- 8. Pharmacological activity of ibuprofen released from mesoporous silica - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Standard Operating Procedure: Disposal of Ibuprofen Potassium in a Laboratory Setting
This document provides a comprehensive, step-by-step guide for the proper and safe disposal of ibuprofen potassium, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance.
Immediate Safety and Handling Considerations
Prior to disposal, it is imperative to consult the Safety Data Sheet (SDS) for this compound. Personnel handling the waste must wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[1][2] Ensure that all waste containers are clearly and accurately labeled.[3]
Environmental Impact and Regulatory Framework
Ibuprofen is recognized as an emerging environmental contaminant due to its chemical stability and low biodegradability, which allows it to persist in aquatic environments and potentially harm aquatic life.[4][5][6] Even at low concentrations, it can affect the reproductive cycles and behavior of various species.[4] Consequently, improper disposal methods, such as flushing down the drain, are strongly discouraged and, in many cases, prohibited.[4][7][8]
The disposal of pharmaceutical waste, including this compound, is regulated by federal and state agencies, primarily the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7][9] Research laboratories must comply with these regulations to avoid significant penalties and environmental damage.[10]
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed hazardous waste contractor for incineration.[7][11]
-
Segregation: Do not mix this compound waste with other waste streams. It should be collected in a designated, sealed, and properly labeled container.[12] The container must be compatible with the chemical and clearly marked as "Hazardous Waste" with the full chemical name.[3]
-
Containerization:
-
Storage: Store the sealed waste container in a designated, secure, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][3]
-
Arranging for Pickup: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[11] They will work with a licensed waste management vendor to ensure proper transportation and destruction, typically via incineration.[7][11]
-
Documentation: Maintain meticulous records of the waste generated, including the chemical name, quantity, and date of disposal. A certificate of destruction should be obtained from the disposal vendor and kept on file for a minimum of three years.[11]
Prohibited Disposal Methods:
-
Drain Disposal: Under no circumstances should bulk quantities of this compound be disposed of down the sanitary sewer. This practice contributes directly to environmental contamination as wastewater treatment plants are often unable to remove the compound completely.[4][6]
-
Regular Trash: Disposal in the regular trash is not a compliant or safe method for chemical waste from a laboratory.[13]
Quantitative Data Summary
The following table summarizes key quantitative data related to the environmental and toxicological impact of ibuprofen. This data underscores the importance of proper disposal to mitigate ecological risks.
| Parameter | Value | Source |
| Average Environmental Concentration | 0.2 - 8.0 µg/L | [5] |
| Concentration for Acute Effects in Aquatic Organisms | >100 mg/L | [5] |
| Concentration for Sub-lethal Effects in Aquatic Organisms | 10 - 100 mg/L | [5] |
| LD50 for Artemia salina (brine shrimp) | 254.2 µg/mL | [14] |
Cited Experimental Protocol: Abiotic Degradation of Ibuprofen
A study on the abiotic degradation of ibuprofen investigated its breakdown in the presence of mineral particles (kaolinite) and solar radiation to simulate environmental conditions.[15]
Methodology:
-
Sample Preparation: Ibuprofen solutions were prepared and mixed with kaolinite, a type of clay mineral.
-
Degradation Conditions: Samples were subjected to two conditions: darkness and irradiation with a solar simulator to mimic sunlight.
-
Analysis: The concentration of ibuprofen was monitored over time to determine the rate of degradation under both dark and irradiated conditions. The study found that the decay rates were at least six times higher for the irradiated samples.[15]
-
Toxicity Assessment: The toxicity of the primary ibuprofen compound and its degradation products (secondary residues) was evaluated using three microorganisms: Bacillus megaterium, Pseudoaltermonas atlantica, and Chlorella algae. Viability assays (such as the MTT assay) were used to measure the toxic effects.[15]
-
Results: The primary ibuprofen compound was found to be more toxic to the tested bacteria than the mixture of its degradation products. However, a major degradation product, 4-acetylbenzoic acid, showed a higher toxic effect on algae compared to the parent ibuprofen compound.[15]
Visual Workflow for Disposal Decision-Making
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
Caption: Decision workflow for the disposal of this compound waste.
References
- 1. fishersci.com [fishersci.com]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. Laboratory waste | Staff Portal [staff.ki.se]
- 4. Ibuprofen Contamination: A Challenge for Health and the Environment | Nanogap [nanogap.es]
- 5. Ibuprofen: Toxicology and Biodegradation of an Emerging Contaminant - PMC [pmc.ncbi.nlm.nih.gov]
- 6. e3s-conferences.org [e3s-conferences.org]
- 7. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 8. epa.gov [epa.gov]
- 9. rxdestroyer.com [rxdestroyer.com]
- 10. easyrxcycle.com [easyrxcycle.com]
- 11. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 12. merckmillipore.com [merckmillipore.com]
- 13. fda.gov [fda.gov]
- 14. researchgate.net [researchgate.net]
- 15. Abiotic Degradation and Environmental Toxicity of Ibuprofen: Roles of Mineral Particles and Solar Radiation - PMC [pmc.ncbi.nlm.nih.gov]
Personal protective equipment for handling Ibuprofen potassium
Essential Safety and Handling Guide for Ibuprofen Potassium
This guide provides immediate safety, operational, and disposal protocols for laboratory professionals handling this compound. The following procedures are designed to ensure a safe laboratory environment by minimizing exposure risk and ensuring proper disposal.
Hazard Identification and Occupational Exposure Limits
Ibuprofen is classified as a hazardous chemical.[1] Key hazards include:
-
Causes serious eye irritation.[2]
-
May cause respiratory irritation.[2]
-
The product is capable of dust explosion.[2]
Adherence to established occupational exposure limits is critical for personnel safety. Quantitative exposure limits for Ibuprofen are summarized below.
| Parameter | Value | Source |
| Pfizer Occupational Exposure Limit (OEL) | 3 mg/m³ (8-hour Time-Weighted Average) | Pfizer Inc.[3] |
Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted before handling. However, the following PPE is generally required to minimize exposure to this compound powder.
| PPE Type | Specification | Rationale | Citations |
| Eye/Face Protection | Tight-sealing safety goggles or a face shield. | Protects against airborne dust particles and potential splashes causing serious eye irritation. | [1][2][4] |
| Hand Protection | Chemical-resistant gloves (e.g., rubber gloves). | Prevents skin contact. Hands should be washed before and after glove use. | [3][4][5] |
| Body Protection | A lab coat or a protective disposable gown made of low-permeability fabric with a solid front and long sleeves. | Prevents contamination of personal clothing. | [2][4][5] |
| Respiratory Protection | Use in a well-ventilated area or under a fume hood. For lower concentrations or short-term tasks where ventilation is insufficient, a particle filter respirator (e.g., N95 or FFP2) is suitable. | Minimizes inhalation of airborne dust, which can cause respiratory tract irritation. | [2][6] |
Operational Plan: Step-by-Step Handling Protocol
Follow these procedures to ensure the safe handling of this compound from receipt to disposal.
Preparation and Engineering Controls
-
Review Safety Data Sheet (SDS): Always consult the most recent SDS for this compound before beginning work.
-
Ensure Proper Ventilation: All handling of this compound powder must be performed in a certified chemical fume hood or other ventilated enclosure to keep airborne concentrations low.[4][6]
-
Area Designation: Designate a specific area for handling and clearly label it.
-
Gather Materials: Ensure all necessary equipment (spatulas, weigh boats, containers) and waste disposal bags are within the fume hood before starting.
Handling the Compound (Inside a Fume Hood)
-
Don PPE: Put on the required PPE as specified in the table above.
-
Minimize Dust: Handle the powder carefully to minimize dust generation.[2][4] Avoid actions like shaking or dropping containers.
-
Weighing: If weighing, use a balance inside the fume hood or a ventilated balance enclosure. Use a clean spatula to transfer the powder.
-
Container Management: Keep the primary container tightly closed when not in use.[2][4]
Post-Handling and Decontamination
-
Clean Workspace: After handling, decontaminate all surfaces and equipment. Wipe down the work area with an appropriate cleaning agent.
-
Remove PPE: Remove PPE in the correct order to avoid cross-contamination. Remove gloves first, followed by the lab coat and then eye protection.
-
Wash Hands: Wash hands thoroughly with soap and water after removing PPE.[1]
Disposal Plan
Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste:
-
Empty Containers:
-
Unused Product:
-
Do not dispose of unused this compound down the drain.
-
Segregate the original container for disposal as hazardous chemical waste.[8]
-
Follow your institution's specific procedures for hazardous chemical waste pickup and disposal.
-
Visual Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. download.basf.com [download.basf.com]
- 3. cdn.pfizer.com [cdn.pfizer.com]
- 4. aksci.com [aksci.com]
- 5. osha.gov [osha.gov]
- 6. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 7. Laboratory waste | Staff Portal [staff.ki.se]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
